Product packaging for Thiol-PEG2-t-butyl ester(Cat. No.:)

Thiol-PEG2-t-butyl ester

Número de catálogo: B1432348
Peso molecular: 250.36 g/mol
Clave InChI: WUDGYPDPSZWMNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Thiol-PEG2-t-butyl ester (CAS 1398044-50-2) is a chemical reagent featuring a terminal thiol group and a t-butyl ester, connected by a diethylene glycol (PEG2) spacer. This structure makes it a valuable building block in bioconjugation chemistry and pharmaceutical research, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation by the proteasome. In this context, this compound acts as a flexible linker that connects a ligand for an E3 ubiquitin ligase with a ligand for a target protein, facilitating the formation of the necessary ternary complex. The incorporated PEG spacer can enhance solubility and improve the pharmacokinetic properties of the resulting compound. The terminal thiol group allows for specific conjugation to maleimide-functionalized molecules, forming stable thioether bonds, while the t-butyl ester protects a carboxylic acid functionality that can be deprotected under mild acidic conditions for further derivatization. This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O4S B1432348 Thiol-PEG2-t-butyl ester

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl 3-[2-(2-sulfanylethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4S/c1-11(2,3)15-10(12)4-5-13-6-7-14-8-9-16/h16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDGYPDPSZWMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Thiol-PEG2-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG2-t-butyl ester (CAS: 1398044-50-2) is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and materials science.[1] Its structure, featuring a terminal thiol group and a protected carboxylic acid, allows for the sequential and controlled linkage of molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces non-specific protein binding. This guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and characterization data.

Physicochemical Properties

This compound is a versatile molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The key functional groups are a terminal thiol, which can react with maleimides, and a t-butyl ester that can be deprotected under acidic conditions.[2]

PropertyValueReference
CAS Number 1398044-50-2[3]
Molecular Formula C₁₁H₂₂O₄S[3]
Molecular Weight 250.35 g/mol [3]
Appearance Liquid or Low-Melting Solid
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Storage Conditions -20°C, under inert gas[2]

Note: Some properties are based on typical observations for similar PEGylated compounds, as specific experimental values for melting point and appearance are not consistently reported in publicly available literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor like tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. The hydroxyl group is first converted into a good leaving group, commonly a tosylate. Subsequently, the tosyl group is displaced by a thiol nucleophile.

Logical Workflow for Synthesis

Synthesis_Workflow Start tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate Step1 Tosyl-PEG2-t-butyl ester Start->Step1 Tosyl Chloride, Pyridine (B92270), DCM Step2_A S-Acetyl-PEG2-t-butyl ester Step1->Step2_A Potassium Thioacetate (B1230152), DMF Final_Product This compound Step2_A->Final_Product Hydrolysis (e.g., NH₃ in MeOH)

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar PEG-thiol derivatives.

Step 1: Synthesis of Tosyl-PEG2-t-butyl ester

This procedure is based on the general method for tosylating polyethylene glycols.

  • Materials:

    • tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 0.1 N HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Add pyridine to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 0.1 N HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Tosyl-PEG2-t-butyl ester.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound via Thioacetate Intermediate

This method involves the nucleophilic substitution of the tosyl group with thioacetate, followed by hydrolysis to yield the free thiol. This is often preferred as the thioacetate intermediate is more stable and less prone to oxidation than the free thiol.

  • Materials:

    • Tosyl-PEG2-t-butyl ester

    • Potassium thioacetate

    • Dimethylformamide (DMF)

    • Ammonia (B1221849) in Methanol (B129727) or other suitable base for hydrolysis

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Tosyl-PEG2-t-butyl ester in anhydrous DMF.

    • Add potassium thioacetate to the solution and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the S-Acetyl-PEG2-t-butyl ester intermediate.

    • Dissolve the intermediate in methanol and add a solution of ammonia in methanol.

    • Stir the mixture at room temperature under an inert atmosphere until the deacetylation is complete.

    • Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be performed by chromatography if necessary.

Molecular Structure and Reactivity

The utility of this compound stems from its two distinct functional ends, allowing for controlled, stepwise conjugation reactions.

Deprotection_Scheme Molecule HS-CH₂CH₂-O-CH₂CH₂-O-CH₂-C(=O)O-C(CH₃)₃ Thiol Group t-Butyl Ester ThiolReaction Maleimide or other thiol-reactive group Molecule:f1->ThiolReaction Conjugation EsterReaction Acidic Conditions (e.g., TFA) Molecule:f2->EsterReaction Deprotection ThiolProduct Thioether Conjugate ThiolReaction->ThiolProduct EsterProduct Free Carboxylic Acid EsterReaction->EsterProduct

Caption: Functional groups and reactivity of this compound.

The thiol group is nucleophilic and readily reacts with electrophiles such as maleimides, iodoacetamides, and vinyl sulfones to form stable thioether bonds. This reaction is highly efficient and specific, making it a popular choice for attaching molecules to cysteine residues in proteins or other thiol-containing biomolecules.

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is stable under a wide range of conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This allows for subsequent conjugation reactions, for example, through amide bond formation with primary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas:

  • PROTACs Development: As a bifunctional linker, it can connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.

  • Antibody-Drug Conjugates (ADCs): The thiol group can be used to conjugate cytotoxic drugs to antibodies, while the deprotected carboxylic acid can be used to attach imaging agents or other moieties.

  • Surface Modification: The thiol group has a strong affinity for gold surfaces, allowing for the functionalization of nanoparticles and biosensors. The PEG spacer reduces non-specific binding to the surface.

  • Hydrogel Formation: Thiol-containing PEGs can be crosslinked with other polymers to form hydrogels for tissue engineering and controlled drug release applications.

Conclusion

This compound is a key enabling reagent for advanced applications in the life sciences. Its well-defined structure, solubility, and dual-functionality provide researchers with a versatile building block for constructing complex molecular architectures. The synthetic routes are well-established, allowing for its preparation in the laboratory, and its predictable reactivity ensures its utility in a wide array of conjugation strategies.

References

An In-depth Technical Guide to Thiol-PEG2-t-butyl ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a reactive thiol group at one end and a protected carboxylic acid at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and key applications, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Nomenclature

The precise chemical identity of this compound is critical for its application. Its structure consists of a terminal sulfhydryl (thiol) group, a diethylene glycol (PEG2) spacer, and a carboxylic acid protected as a tert-butyl ester.

Chemical Structure:

IUPAC Name: tert-butyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate[1]

SMILES: C(C(OC(C)(C)C)=O)COCCOCCS

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and the purification of its conjugates. The table below summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C11H22O4S[2]
Molecular Weight 250.35 g/mol [2]
CAS Number 1398044-50-2[2]
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM)
Storage Store at -20°C to prevent thiol oxidation

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a valuable tool for covalently linking two different molecules. The thiol group provides a reactive handle for conjugation to specific functional groups, while the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.

Role in PROTAC Development

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] These chimeric molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is frequently employed as a component of the linker in PROTAC synthesis.[2] The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[3] The thiol group can be reacted with various electrophiles, such as maleimides or haloacetamides, present on one of the ligands, while the deprotected carboxylic acid can be coupled to an amine on the other ligand.

Logical Relationship of PROTAC Action:

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Disease-Causing) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degrades

PROTAC mechanism of action.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic agent (payload) specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.

This compound can be used to conjugate drug payloads to antibodies. The thiol group can react with a suitable functional group on the payload, and the deprotected carboxylic acid can be coupled to lysine (B10760008) residues on the antibody. Alternatively, the thiol group of the linker can be reacted with a maleimide-functionalized antibody, which can be generated by reducing interchain disulfide bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful application of this compound.

General Protocol for Thiol-Maleimide Conjugation

This protocol describes a general method for conjugating a thiol-containing molecule, such as this compound, to a maleimide-functionalized protein.

Materials:

  • Maleimide-activated protein (e.g., antibody)

  • This compound

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA (1-5 mM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (optional, for antibody disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-ethylmaleimide or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a 10-20 fold molar excess of TCEP in conjugation buffer for 1-2 hours at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the maleimide-activated protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a 2-fold molar excess of N-ethylmaleimide or L-cysteine and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Experimental Workflow for Thiol-Maleimide Conjugation:

Thiol_Maleimide_Conjugation cluster_workflow Thiol-Maleimide Conjugation Workflow Start Start PrepareProtein Prepare Maleimide- activated Protein Start->PrepareProtein PrepareLinker Prepare Thiol-PEG2- t-butyl ester Solution Start->PrepareLinker Conjugation Conjugation Reaction PrepareProtein->Conjugation PrepareLinker->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End

Workflow for protein conjugation.

Deprotection of the t-butyl Ester

The t-butyl ester group can be removed to reveal the free carboxylic acid for subsequent coupling reactions, typically using acidic conditions.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected compound in DCM.

  • Acid Treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove residual TFA.

  • Neutralization: Dissolve the residue in a suitable solvent and neutralize with a non-nucleophilic base like DIPEA if necessary for the subsequent step.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure and bifunctional nature enable the precise construction of complex biomolecules, including next-generation therapeutics like PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this important crosslinking reagent in innovative research and drug development endeavors.

References

An In-depth Technical Guide to Thiol-PEG2-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Thiol-PEG2-t-butyl ester, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, outlines a key experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and illustrates the general workflow of this process.

Core Properties of this compound

This compound is a heterobifunctional linker containing a thiol group on one end and a t-butyl ester protected carboxyl group on the other, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation with various electrophiles, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Data Presentation: Physicochemical Properties

PropertyValueReferences
Molecular Weight 250.35[1][2]
Molecular Formula C11H22O4S[1][2][3]
CAS Number 1398044-50-2[1]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC molecule, which involves the conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the this compound linker. PROTACs are designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system[1].

Materials:

  • This compound

  • Target protein ligand with a suitable electrophilic handle (e.g., a maleimide (B117702) or haloacetyl group)

  • E3 ligase ligand with a carboxylic acid or activated ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Methodology:

Step 1: Conjugation of this compound to the Target Protein Ligand

  • Dissolve the target protein ligand (containing a maleimide or haloacetyl group) in a suitable solvent such as DMF or a mixture of acetonitrile (B52724) and water.

  • Add a slight molar excess (1.1 to 1.5 equivalents) of this compound to the solution.

  • If the reaction is a Michael addition to a maleimide, it can often proceed at room temperature without a catalyst. For reaction with a haloacetyl group, a mild base like DIPEA may be added to facilitate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to obtain the target protein ligand-linker conjugate.

Step 2: Deprotection of the t-butyl ester

  • Dissolve the purified conjugate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA)[4].

  • Stir the solution at room temperature for 2-5 hours, monitoring the deprotection by TLC or LC-MS[4].

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure[4].

  • The resulting residue, containing the deprotected carboxylic acid, can be used in the next step, sometimes without further purification[4].

Step 3: Conjugation to the E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (containing a free amine) in anhydrous DMF.

  • Add a coupling agent such as PyBOP (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product TPL Target Protein Ligand (with electrophile) Step1 Step 1: Conjugation TPL->Step1 Linker This compound Linker->Step1 E3L E3 Ligase Ligand (with nucleophile) Step3 Step 3: Final Conjugation (PyBOP/DIPEA) E3L->Step3 Step2 Step 2: Deprotection (TFA/DCM) Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC PROTAC Molecule Step3->PROTAC

Caption: Workflow for PROTAC Synthesis.

References

Thiol-PEG2-t-butyl Ester: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Thiol-PEG2-t-butyl ester, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule for its intended application.

Core Concepts: Structure and Functionality

This compound possesses three key chemical features that dictate its utility and behavior in solution:

  • Thiol Group (-SH): A reactive nucleophile that readily participates in thiol-maleimide reactions, disulfide bond formation, and conjugation to gold surfaces. The reactivity of the thiol is pH-dependent, with the thiolate anion (-S⁻) being the more reactive species.

  • Polyethylene Glycol (PEG) Linker (-PEG2-): A short, hydrophilic diethylene glycol spacer that enhances aqueous solubility and can reduce steric hindrance.

  • t-Butyl Ester Group (-C(O)O-t-Bu): A protecting group for the carboxylic acid. This group is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the free carboxylic acid.

Solubility Profile

The amphiphilic nature of this compound, arising from its hydrophilic PEG linker and more hydrophobic t-butyl ester and alkyl portions, allows for its dissolution in a range of common laboratory solvents. While specific quantitative solubility data for this exact molecule is not extensively published, a general solubility profile can be inferred from its structural components and data on similar PEGylated molecules.

Table 1: Estimated Solubility of this compound

SolventTypeEstimated SolubilityNotes
WaterPolar ProticSolubleThe PEG2 linker imparts hydrophilicity, though high concentrations may require sonication.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA common solvent for preparing stock solutions of PEGylated compounds.
Dimethylformamide (DMF)Polar AproticHighly SolubleAnother suitable solvent for creating concentrated stock solutions.
Methanol (MeOH)Polar ProticSolubleReadily dissolves the compound.
Ethanol (EtOH)Polar ProticSolubleGenerally a good solvent for PEG-containing molecules.
Dichloromethane (DCM)NonpolarSolubleThe organic character of the molecule allows for solubility in chlorinated solvents.

Note: The solubilities are estimates and should be experimentally verified for specific applications. For quantitative determination, it is recommended to prepare a saturated solution, centrifuge to remove undissolved solid, and quantify the concentration of the supernatant using a suitable analytical method such as HPLC or NMR.

Stability Characteristics

The stability of this compound is primarily influenced by the chemical lability of its thiol and t-butyl ester functionalities. Degradation can occur through oxidation of the thiol group and hydrolysis of the ester linkage.

Thiol Group Stability

The sulfhydryl group is susceptible to oxidation, leading to the formation of disulfides. This process is influenced by several factors:

  • pH: The rate of oxidation generally increases with pH as the more reactive thiolate anion becomes more prevalent. Thiols are significantly more stable at acidic pH.

  • Oxygen: The presence of dissolved oxygen promotes oxidation. De-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Metal Ions: Trace metal ions can catalyze the oxidation of thiols. The use of chelating agents like EDTA can help to sequester these ions.

Table 2: Factors Affecting Thiol Group Stability

ConditionEffect on StabilityRecommendation
Acidic pH (e.g., pH < 6.5)High stabilityStore and handle in acidic buffers when possible.
Neutral to Basic pH (e.g., pH > 7)Decreased stability (increased oxidation)Use freshly prepared solutions for reactions.
Presence of OxygenPromotes oxidationDegas buffers and use an inert atmosphere for long-term storage or sensitive reactions.
Presence of Metal IonsCatalyzes oxidationAdd a chelating agent (e.g., EDTA) to buffers.
Elevated TemperatureCan increase oxidation rateStore stock solutions at -20°C or below.
t-Butyl Ester Stability (Hydrolysis)

The t-butyl ester is a robust protecting group that is stable to a wide range of nucleophiles and basic conditions. However, it is designed to be cleaved under acidic conditions.

  • Acidic Conditions: The ester undergoes hydrolysis in the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield the corresponding carboxylic acid and isobutylene. This is the intended deprotection mechanism.

  • Neutral and Basic Conditions: The ester is generally stable at neutral and basic pH. The steric hindrance provided by the t-butyl group prevents nucleophilic attack at the carbonyl carbon.

Table 3: Stability of the t-Butyl Ester Group

ConditionStabilityOutcome
Strong Acid (e.g., TFA, HCl)LabileCleavage to carboxylic acid and isobutylene.
Neutral pH (e.g., pH 7.4)StableNo significant hydrolysis.
Basic pH (e.g., pH > 8)StableResistant to base-catalyzed hydrolysis.
Elevated TemperatureGenerally stable, but can accelerate acid-catalyzed hydrolysis.Monitor temperature during acidic deprotection.

Experimental Protocols

Protocol for Determining Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or desired aqueous buffer) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV, LC-MS, or NMR with an internal standard.

  • Calculation: Calculate the solubility in units such as mg/mL or mmol/L.

Protocol for Assessing Thiol Stability (Ellman's Assay)

This protocol quantifies the free thiol content over time to assess stability.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer.

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest (e.g., PBS at pH 7.4).

  • Incubation: Incubate the sample solution under the desired stress conditions (e.g., 37°C, exposure to air).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample solution.

  • Assay:

    • In a microplate well or cuvette, add a known volume of the Reaction Buffer.

    • Add a small, known volume of the sample aliquot.

    • Add a known volume of the Ellman's Reagent Solution.

    • Mix and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of free thiols using a standard curve prepared with a known thiol, such as cysteine, or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[1][2][3][4][5]

  • Data Analysis: Plot the percentage of remaining free thiol versus time to determine the stability profile.

Protocol for Assessing t-Butyl Ester Stability (Forced Hydrolysis)

This protocol uses forced degradation to assess the stability of the ester linkage.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, pH 7.4, and pH 9).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the pH 4 solution at an elevated temperature (e.g., 60°C).

    • Neutral/Basic Conditions: Incubate the pH 7.4 and pH 9 solutions at the same elevated temperature.

    • Include control samples at room temperature for each pH.

  • Time-Point Analysis: At various time points, withdraw aliquots from each solution.

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC. Monitor for the decrease in the peak area of the parent compound (this compound) and the appearance of a new peak corresponding to the hydrolyzed product (the free carboxylic acid).

  • Data Analysis: Plot the percentage of the parent compound remaining over time for each condition to determine the hydrolysis rate.

Visualizations

Acid-Catalyzed Deprotection of t-Butyl Ester

The following diagram illustrates the mechanism of acid-catalyzed hydrolysis of the t-butyl ester to yield the free carboxylic acid. This reaction proceeds via the formation of a stable tertiary carbocation (tert-butyl cation).[6][7]

G cluster_0 Acid-Catalyzed Deprotection of t-Butyl Ester Thiol_PEG_Ester Thiol-PEG-C(O)O-tBu Protonated_Ester Thiol-PEG-C(=O+H)O-tBu Thiol_PEG_Ester->Protonated_Ester + H+ Carboxylic_Acid Thiol-PEG-COOH Protonated_Ester->Carboxylic_Acid Elimination tBu_Cation (CH3)3C+ Protonated_Ester->tBu_Cation Isobutylene CH2=C(CH3)2 tBu_Cation->Isobutylene - H+ H_plus_2 H+ H_plus H+ G cluster_1 Thiol-Maleimide Conjugation Workflow Start Start Prepare_Thiol Dissolve Thiol-PEG-Ester in degassed buffer (pH 6.5-7.5) Start->Prepare_Thiol Prepare_Maleimide Dissolve Maleimide-Molecule in a suitable solvent Start->Prepare_Maleimide Mix Mix Thiol and Maleimide solutions (1.1-1.5 molar excess of thiol) Prepare_Thiol->Mix Prepare_Maleimide->Mix React React at RT for 2 hours or 4°C overnight Mix->React Purify Purify conjugate (e.g., SEC, Dialysis) React->Purify Characterize Characterize conjugate (e.g., MS, SDS-PAGE) Purify->Characterize End End Characterize->End

References

The Strategic Application of Thiol-PEG2-t-butyl Ester in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating their efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of "Thiol-PEG2-t-butyl ester," a versatile building block for the construction of PROTACs. We will delve into its chemical properties, strategic application in PROTAC synthesis, and provide detailed experimental protocols for its incorporation and the subsequent evaluation of the resulting degraders. This guide aims to equip researchers with the necessary knowledge to effectively utilize this linker in the development of novel protein degraders.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism offers several advantages over traditional inhibitors, including the ability to target proteins lacking active sites and the potential for catalytic activity.[3]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility, and their flexibility, which can facilitate optimal ternary complex formation.[4]

"this compound": A Versatile Linker Building Block

"this compound" (CAS No. 1398044-50-2) is a bifunctional linker precursor designed for the modular synthesis of PROTACs. Its structure incorporates three key features:

  • Thiol (-SH) group: A versatile nucleophile that can readily react with various electrophilic handles, such as maleimides, haloacetamides, or vinyl sulfones, to form stable covalent bonds. This allows for the straightforward conjugation to a POI ligand or an E3 ligase ligand.

  • PEG2 linker: A short, flexible diethylene glycol spacer. This two-unit PEG chain provides a balance of hydrophilicity and defined length, enabling the systematic exploration of linker length in PROTAC optimization.

  • t-butyl ester: A protecting group for a carboxylic acid. The tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a terminal carboxylic acid. This carboxylic acid can then be activated for amide bond formation with an amine-containing binding moiety.

These features make "this compound" a valuable tool for the convergent synthesis of PROTACs, allowing for the independent synthesis of the POI and E3 ligase ligands before their conjugation via the linker.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5] The following table provides representative data for a Bruton's tyrosine kinase (BTK) targeting PROTAC, illustrating the type of quantitative information that is crucial for evaluating these molecules. While a specific PROTAC synthesized with "this compound" is not detailed in the provided search results, the data below for a potent BTK degrader, NRX0492, serves as an illustrative example of the parameters to be assessed.[6]

ParameterValueCell LineTargetE3 LigaseReference
DC50 < 1 nM (at 4 hours)Various B cell linesBTKNot Specified[6]
EC50 < 10 nM (at 72 hours)TMD8BTKNot Specified[6]
Dmax >89% (in vivo, spleen)MouseBTKNot Specified[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using a thiol-PEG linker and for the subsequent evaluation of its degradation activity.

General Protocol for PROTAC Synthesis using a Thiol-PEG Linker

This protocol describes a two-step process involving the conjugation of the linker to one of the binding moieties, followed by deprotection and coupling to the second binding moiety.

Step 1: Conjugation of this compound to a Maleimide-functionalized Ligand

  • Dissolve the maleimide-functionalized ligand (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile (B52724) and water.

  • Add "this compound" (1.1 eq) to the solution.

  • If necessary, add a catalyst such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by flash column chromatography.

Step 2: Deprotection and Amide Coupling

  • Dissolve the purified conjugate from Step 1 in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting carboxylic acid in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the amine-functionalized second ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC by preparative HPLC.

Western Blot Protocol for Determining DC50 and Dmax

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[7]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of protein remaining relative to the vehicle control against the log of the PROTAC concentration.

    • Determine the DC50 and Dmax values from the resulting dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) plays a crucial role.[8][9] Degradation of BTK by a PROTAC would disrupt this pathway, which is a key therapeutic strategy in B-cell malignancies.[10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Proteasome Proteasome BTK->Proteasome Degradation PKC PKCβ PLCg2->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes PROTAC BTK PROTAC PROTAC->BTK E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BTK Ubiquitination Degraded_BTK Degraded BTK

Caption: BTK signaling pathway and PROTAC-mediated degradation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.

PROTAC_Workflow Start PROTAC Design Synthesis Synthesis of POI & E3 Ligands Start->Synthesis Linker_Conj Linker Conjugation (e.g., using this compound) Synthesis->Linker_Conj Purification Purification & Characterization (HPLC, LC-MS, NMR) Linker_Conj->Purification In_Vitro_Eval In Vitro Evaluation Purification->In_Vitro_Eval Binding_Assay Binary & Ternary Complex Binding Assays (SPR, FP) In_Vitro_Eval->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, HiBiT) In_Vitro_Eval->Degradation_Assay Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) In_Vitro_Eval->Cell_Viability DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax In_Vivo_Eval In Vivo Evaluation DC50_Dmax->In_Vivo_Eval Promising Candidates PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Eval->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft models) In_Vivo_Eval->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A typical workflow for PROTAC development and evaluation.

Conclusion

"this compound" is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature allows for a modular and convergent synthetic strategy, while the short PEG linker provides a means to systematically optimize the crucial linker component of the PROTAC. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this linker into their PROTAC development programs and to rigorously evaluate the resulting degraders. As the field of targeted protein degradation continues to expand, the rational design and application of well-defined linkers like "this compound" will be essential for the creation of potent and selective therapeutics.

References

Thiol-PEG2-t-butyl Ester (CAS 1398044-50-2): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists on the Application of a Heterobifunctional PROTAC Linker

Introduction

Thiol-PEG2-t-butyl ester, identified by CAS number 1398044-50-2, is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for this compound, aimed at researchers, scientists, and professionals in drug development.

This linker molecule features a thiol (-SH) group at one end of a two-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protected carboxylic acid at the other. This bifunctional nature allows for the sequential conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The flexible PEG spacer provides desirable solubility and conformational properties to the final PROTAC molecule, facilitating the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. While this specific linker is commercially available, detailed experimental protocols citing its direct use in peer-reviewed literature are not yet widespread, indicating its status as a versatile building block in ongoing drug discovery efforts.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information has been compiled from various supplier and safety data sheets.

PropertyValueReference
CAS Number 1398044-50-2[2]
Molecular Formula C11H22O4S[2]
Molecular Weight 250.36 g/mol [2]
Appearance Liquid[2]
Purity Typically >95%[2]
Storage Conditions Store at -20°C[2]
Solubility Soluble in common organic solvents such as DMSO, DMF, and dichloromethane.General chemical knowledge

Safety and Handling Information

Hazard StatementPrecautionary Statement
May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

This is a summary of potential hazards. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Core Applications in PROTAC Synthesis

This compound is primarily employed as a heterobifunctional linker in the modular synthesis of PROTACs. The synthetic strategy typically involves two key steps:

  • Conjugation of the first ligand: The thiol group can be reacted with a suitable functional group on either the protein of interest (POI) ligand or the E3 ligase ligand. A common approach is the reaction of the thiol with a maleimide-functionalized ligand.

  • Deprotection and conjugation of the second ligand: The t-butyl ester group is a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid. This newly exposed functional group can then be coupled to the second ligand, typically via an amide bond formation.

The order of these steps can be interchanged depending on the specific chemistry of the ligands being used.

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized ligand (Ligand-Maleimide).

Materials:

  • This compound (CAS 1398044-50-2)

  • Maleimide-functionalized ligand (of known concentration)

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., glass vial with a septum)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized ligand in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be calculated to allow for the addition of a 1.1 to 1.5 molar excess relative to the maleimide-functionalized ligand.

  • Reaction Setup:

    • Place the solution of the maleimide-functionalized ligand in the reaction vessel.

    • Purge the vessel with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the thiol group.

  • Conjugation Reaction:

    • Using a syringe, add the desired volume of the this compound stock solution to the reaction vessel containing the maleimide-functionalized ligand.

    • Gently mix the reaction solution and allow it to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from light.

  • Reaction Monitoring and Purification:

    • The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC to observe the formation of the desired conjugate and the consumption of the starting materials.

    • Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to remove unreacted starting materials and any side products.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • Thiol-PEG2-conjugate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Inert gas (e.g., Argon or Nitrogen)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Thiol-PEG2-conjugate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection Reaction:

    • Slowly add TFA to the cooled solution. A common ratio is 20-50% TFA in DCM (v/v).

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-3 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by LC-MS to confirm the removal of the t-butyl group (a mass decrease of 56 Da).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting crude product, the free carboxylic acid, can be used directly in the next step or purified by HPLC if necessary.

Visualizing the Workflow and Biological Context

To better understand the role of this compound, the following diagrams illustrate a typical PROTAC synthesis workflow and the biological pathway in which PROTACs operate.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Linker This compound Conjugate1 Ligand 1-Linker-tBu Linker->Conjugate1 Thiol-Maleimide Reaction Ligand1 Ligand 1 (e.g., with Maleimide) Ligand1->Conjugate1 Conjugate1_dep Ligand 1-Linker-tBu Deprotected Ligand 1-Linker-COOH Conjugate1_dep->Deprotected TFA/DCM Deprotected_conj Ligand 1-Linker-COOH PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Deprotected_conj->PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand2 Ligand 2 (e.g., with Amine) Ligand2->PROTAC Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination (via E2) Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

In-Depth Technical Guide to the Safety of Thiol-PEG2-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for Thiol-PEG2-t-butyl ester (CAS: 1398044-50-2), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. This document summarizes available safety data, outlines handling and storage procedures, and provides a model experimental protocol for its use.

Chemical Identification and Physical Properties

This compound, also known as tert-butyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate, is a heterobifunctional molecule featuring a terminal thiol group and a t-butyl ester protected carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) spacer.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1398044-50-2Pharmaffiliates[1]
Molecular Formula C11H22O4SPharmaffiliates[1]
Molecular Weight 250.35 g/mol Pharmaffiliates[1]
Predicted Boiling Point 330.6 ± 27.0 °CChemicalBook[2]
Predicted Density 1.041 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 9.74 ± 0.10ChemicalBook[2]

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified. Researchers should handle the compound with appropriate caution.

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with any chemical reagent, it should be handled with care in a laboratory setting. The primary potential hazards are associated with the functional groups present:

  • Thiols: Can have a strong, unpleasant odor and may be mild irritants. Thiols can also be oxidized to form disulfides.

  • t-Butyl Esters: Generally stable but can be hydrolyzed under acidic or basic conditions.

Table 2: GHS Hazard Statements and Precautionary Measures (General Recommendations)

CategoryStatement
Hazard Statements Not classified as hazardous.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of any vapors or mists.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • The recommended storage temperature is typically -20°C for long-term stability.

  • Protect from moisture and oxidizing agents.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: Example of Use in Bioconjugation

The following is a generalized protocol for the conjugation of this compound to a maleimide-activated protein. This protocol should be optimized for specific applications.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA to prevent disulfide bond formation)

  • Degassing equipment (optional, for oxygen-sensitive reactions)

  • Reaction vessels

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker in an appropriate organic solvent (e.g., DMSO or DMF).

    • Dissolve the maleimide-activated protein in the conjugation buffer to the desired concentration.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A typical molar excess of the linker is 10-20 fold over the protein, but this should be optimized.

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted linker and byproducts. Size-exclusion chromatography is a common method for purifying the protein conjugate.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical methods, such as mass spectrometry, to confirm the successful conjugation and determine the degree of labeling.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical workflow for handling this compound and a conceptual representation of its role in PROTAC-mediated protein degradation.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction cluster_storage Storage A Equilibrate to Room Temperature B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Dissolve in Anhydrous Solvent (e.g., DMSO) C->D E Perform Reaction D->E F Quench Reaction (if necessary) E->F I Store at -20°C under Inert Gas E->I G Purify Product F->G H Dispose of Waste (Follow Institutional Guidelines) G->H

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

PROTAC_Mechanism Conceptual Role of this compound in PROTAC Assembly cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_action Cellular Action A Target Protein Binding Ligand D Conjugation Reaction (e.g., Thiol-Maleimide Ligation) A->D B This compound (Linker Precursor) B->D C E3 Ligase Binding Ligand C->D E Deprotection of t-butyl ester (if necessary) D->E F Final PROTAC Molecule E->F G Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) F->G H Ubiquitination of Target Protein G->H I Proteasomal Degradation of Target Protein H->I

Caption: A simplified diagram illustrating the role of a PEG linker precursor in the synthesis and mechanism of action of a PROTAC.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the most current SDS for this compound from their supplier and follow all institutional and governmental safety regulations.

References

Methodological & Application

Application Notes and Protocols: Thiol-PEG2-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-t-butyl ester is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure comprises three key components: a terminal thiol group (-SH), a short polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group. This configuration allows for a versatile, two-step conjugation strategy. The thiol group offers a reactive handle for selective conjugation to maleimide-functionalized molecules, a common feature on proteins, antibodies, and surfaces. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to provide a secondary site for further functionalization, for instance, through amide bond formation. These characteristics make this compound a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Core Applications

The primary application of this compound is in the covalent linkage of two different molecules. This is typically achieved in a sequential manner:

  • Thiol-Maleimide Conjugation : The thiol group reacts specifically with a maleimide (B117702) group to form a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions.[3][4]

  • Deprotection and Secondary Conjugation : Following the initial conjugation, the t-butyl ester is removed to expose a carboxylic acid. This new functional group can then be activated and reacted with an amine-containing molecule to form a stable amide bond.

This dual functionality is particularly advantageous in the synthesis of PROTACs, where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.[1] Similarly, in ADC development, it can be used to attach a cytotoxic payload to an antibody.

Data Presentation

Table 1: Thiol-Maleimide Reaction Parameters
ParameterRecommended ConditionsNotes
pH 6.5 - 7.5Optimal for thiol selectivity and minimizing maleimide hydrolysis.[4][5]
Molar Ratio (Linker:Maleimide) 1.1:1 to 1.5:1A slight excess of the thiol linker can drive the reaction to completion.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster kinetics (typically 2-4 hours); 4°C for overnight reactions to minimize potential degradation of sensitive biomolecules.[6]
Reaction Time 2 - 16 hoursReaction progress should be monitored by analytical techniques like HPLC or LC-MS.[7]
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)Buffers should be free of other thiol-containing reagents.[8] For poorly soluble reactants, a co-solvent like DMSO or DMF may be used.[8]
Reducing Agent (Optional) TCEP (tris(2-carboxyethyl)phosphine)To reduce disulfide bonds in proteins and expose free thiols for conjugation. DTT can also be used but must be removed prior to adding the maleimide reagent.[8][9]
Table 2: t-Butyl Ester Deprotection Conditions
ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid that effectively cleaves the t-butyl group.[10][11]
Solvent Dichloromethane (DCM)A common solvent for this reaction.[10][12]
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the substrate's sensitivity.[11]
Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature.[10][12]
Reaction Time 1 - 5 hoursMonitor by TLC or LC-MS for completion.[10][12]
Work-up Evaporation of TFA/DCM, followed by purification.The volatile nature of TFA and DCM simplifies their removal.[10][12]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes the general procedure for conjugating the thiol linker to a protein containing a maleimide group.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • TCEP (optional)

  • DMSO or DMF (optional, for dissolving the linker)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare the Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[8]

  • (Optional) Reduction of Disulfides: If the protein's target thiol is in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9]

  • Prepare the Linker Solution: Dissolve this compound in a minimal amount of DMSO or DMF, and then dilute with the conjugation buffer.

  • Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 1.1-1.5 fold excess of the linker over the protein's maleimide groups.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[6] Protect from light if any components are light-sensitive.

  • Purification: Remove the excess linker and byproducts by SEC or dialysis against a suitable buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and purity.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

  • This compound conjugated molecule

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

  • Diethyl ether and petroleum ether (for precipitation, optional)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected conjugate in DCM.

  • Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10][12]

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10][12]

  • Purification: The crude product can be purified by precipitation (e.g., dissolving in a minimal amount of diethyl ether and adding petroleum ether) or by chromatography (e.g., reverse-phase HPLC).[10]

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Secondary Conjugation thiol_linker This compound conjugation Conjugation (pH 6.5-7.5) thiol_linker->conjugation maleimide_protein Maleimide-Activated Protein/Molecule A maleimide_protein->conjugation conjugate1 Conjugate 1 (t-butyl protected) conjugation->conjugate1 deprotection Deprotection (TFA/DCM) conjugate1->deprotection conjugate2 Conjugate 2 (Carboxylic Acid Exposed) deprotection->conjugate2 conjugation2 Amide Bond Formation (e.g., EDC/NHS) conjugate2->conjugation2 amine_molecule Amine-Containing Molecule B amine_molecule->conjugation2 final_product Final Bioconjugate (A-Linker-B) conjugation2->final_product

Caption: Experimental workflow for a two-step bioconjugation using this compound.

protac_synthesis cluster_components Components cluster_synthesis Synthesis Steps title PROTAC Synthesis Logical Flow target_ligand Target Protein Ligand (with Maleimide) step1 1. React Linker Thiol with Target Ligand Maleimide target_ligand->step1 e3_ligand E3 Ligase Ligand (with Amine) step3 3. Couple with E3 Ligase Ligand (Amide Bond Formation) e3_ligand->step3 linker This compound linker->step1 intermediate Intermediate Conjugate (t-butyl protected) step1->intermediate step2 2. Deprotect t-butyl ester (TFA) intermediate->step2 activated_linker Activated Linker-Ligand (Carboxylic Acid) step2->activated_linker activated_linker->step3 protac Final PROTAC Molecule step3->protac

Caption: Logical flow for the synthesis of a PROTAC using this compound.

References

Application Notes and Protocols: Utilizing "Thiol-PEG2-t-butyl ester" for Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of "Thiol-PEG2-t-butyl ester," a bifunctional linker, in peptide synthesis and modification. This reagent is particularly valuable for introducing a short polyethylene (B3416737) glycol (PEG) spacer terminated with a carboxylic acid to a peptide, a strategy often employed in the development of targeted therapeutics like Proteolysis Targeting Chymaras (PROTACs).

Introduction

"this compound" is a versatile chemical tool used in bioconjugation and peptide chemistry. Its structure features a terminal thiol group for selective conjugation to thiol-reactive moieties on a peptide, a flexible diethylene glycol (PEG2) spacer, and a t-butyl ester protected carboxylic acid. This design allows for the site-specific introduction of a linker that, after deprotection, can be further functionalized, for instance, by coupling to an E3 ligase ligand in the synthesis of PROTACs. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

The primary application involves a two-step process:

  • Conjugation: The thiol group of the linker reacts with a thiol-reactive group on the peptide, most commonly a maleimide (B117702) incorporated onto a cysteine residue, to form a stable thioether bond.

  • Deprotection: The t-butyl ester protecting group is removed under acidic conditions to reveal a terminal carboxylic acid, which is then available for subsequent coupling reactions.

Chemical and Physical Properties

A summary of the key properties of "this compound" is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₁H₂₂O₄S
Molecular Weight 250.35 g/mol
CAS Number 1398044-50-2
Appearance Varies (typically a liquid or low-melting solid)
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, DCM)
Reactive Groups Thiol (-SH), t-Butyl Ester (-C(O)OtBu)

Experimental Protocols

Conjugation of "this compound" to a Maleimide-Functionalized Peptide

This protocol outlines the procedure for the selective conjugation of the thiol linker to a peptide containing a maleimide group, typically introduced via a cysteine residue.

Materials:

  • Maleimide-functionalized peptide

  • This compound

  • Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon gas

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Preparation: Dissolve the maleimide-functionalized peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide was lyophilized from an acidic solution, ensure the pH of the final solution is adjusted to 7.0-7.5.

  • Linker Preparation: Prepare a stock solution of "this compound" in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction, but a 10-20 fold molar excess of the linker relative to the peptide is recommended to drive the reaction to completion.

  • Conjugation Reaction:

    • Add the prepared "this compound" stock solution to the peptide solution.

    • Gently mix the reaction vessel.

    • Purge the headspace of the reaction vessel with nitrogen or argon gas to minimize oxidation of the thiol.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification of the Conjugate:

    • Upon completion of the reaction, the PEGylated peptide can be purified from excess linker and other reagents using RP-HPLC.

    • A C18 column is typically suitable for this separation.

    • A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for elution.

    • Collect fractions containing the desired product and confirm the identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the final peptide-PEG-t-butyl ester conjugate.

Diagram of the Experimental Workflow for Peptide Conjugation

experimental_workflow_conjugation cluster_peptide_prep Peptide Preparation cluster_linker_prep Linker Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Peptide Maleimide-Peptide Peptide_Solution Peptide Solution (1-5 mg/mL) Peptide->Peptide_Solution Buffer Degassed Buffer (pH 7.0-7.5) Buffer->Peptide_Solution Reaction Reaction Mixture Peptide_Solution->Reaction Linker This compound Linker_Solution Linker Stock Solution Linker->Linker_Solution Solvent Anhydrous DMF/DMSO Solvent->Linker_Solution Linker_Solution->Reaction Incubation Incubate RT, 2-4h or 4°C, overnight Reaction->Incubation HPLC RP-HPLC (C18 column) Incubation->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Product Peptide-PEG-t-butyl ester Lyophilization->Final_Product

Caption: Workflow for the conjugation of this compound to a maleimide-peptide.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl ester protecting group from the PEGylated peptide to yield the final product with a free carboxylic acid.

Materials:

  • Lyophilized peptide-PEG-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and Water (H₂O)

  • Dichloromethane (DCM) (optional, for dissolving the peptide)

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system for analysis and purification

Procedure:

  • Preparation of the Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). Prepare this solution in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Dissolve the lyophilized peptide-PEG-t-butyl ester conjugate in a minimal amount of DCM (if necessary for solubility) or directly in the cleavage cocktail.

    • Add the cleavage cocktail to the peptide. A common ratio is 1 mL of cocktail per 10-20 mg of peptide.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by injecting small aliquots of the reaction mixture (after ether precipitation) into an LC-MS system.

  • Peptide Precipitation:

    • After the reaction is complete, precipitate the deprotected peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • A white precipitate should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Final Product:

    • Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the deprotected peptide by RP-HPLC using the same conditions as for the conjugate purification.

    • Confirm the identity and purity of the final product by LC-MS.

    • Lyophilize the pure fractions to obtain the final peptide-PEG-COOH.

Diagram of the Deprotection and Purification Workflow

deprotection_workflow cluster_deprotection Deprotection cluster_isolation Isolation cluster_final_purification Final Purification Start_Material Peptide-PEG-t-butyl ester Reaction Reaction (RT, 2-4h) Start_Material->Reaction Cleavage_Cocktail TFA/TIS/H₂O (95:2.5:2.5) Cleavage_Cocktail->Reaction Precipitation Precipitation with Cold Ether Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Ether Centrifugation->Washing Drying Drying Washing->Drying HPLC RP-HPLC Purification Drying->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Product Peptide-PEG-COOH Lyophilization->Final_Product

Caption: Workflow for the t-butyl ester deprotection and purification of the final peptide.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme.

Diagram of the Thiol-Maleimide Ligation and Deprotection

reaction_scheme cluster_conjugation Thiol-Maleimide Ligation cluster_deprotection Deprotection Peptide_Maleimide Peptide-Maleimide Conjugate Peptide-S-PEG2-COOtBu Peptide_Maleimide->Conjugate pH 7.0-7.5 Thiol_Linker HS-PEG2-COOtBu Thiol_Linker->Conjugate Plus1 + Final_Product Peptide-S-PEG2-COOH Conjugate->Final_Product Acidic Conditions TFA TFA, Scavengers

Caption: Overall reaction scheme for peptide modification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Incomplete reduction of peptide disulfides- Oxidation of the thiol linker- Incorrect pH of the reaction buffer- Insufficient molar excess of the linker- Ensure complete reduction of any disulfide bonds in the peptide prior to conjugation.- Use freshly prepared, degassed buffers and purge the reaction with inert gas.- Verify the pH of the conjugation buffer is between 7.0 and 7.5.- Increase the molar excess of the "this compound".
Incomplete Deprotection - Insufficient reaction time- Ineffective cleavage cocktail- Extend the deprotection reaction time and monitor by LC-MS.- Prepare a fresh cleavage cocktail. Ensure high-quality TFA is used.
Side Product Formation - Alkylation of sensitive residues (e.g., Trp, Met) during deprotection- Ensure the use of appropriate scavengers (TIS, water) in the cleavage cocktail. For particularly sensitive peptides, consider adding other scavengers like thioanisole.
Difficulty in Purification - Poor separation of product from starting material or byproducts- Optimize the RP-HPLC gradient for better resolution.- Consider using a different stationary phase (e.g., C4 for larger peptides).

Application Notes and Protocols: Thiol-PEG2-t-butyl ester for Antibody-Drug Conjugate (ADC) Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity. Thiol-PEG2-t-butyl ester is a heterobifunctional linker that offers a versatile platform for ADC development. Its thiol-reactive maleimide (B117702) group allows for covalent attachment to cysteine residues on the antibody, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties. The t-butyl ester provides a protected carboxylic acid that can be deprotected for further modification or to modulate the overall charge of the ADC.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for conjugation, characterization, and stability assessment.

Linker Characteristics and Properties

The this compound linker possesses key features that are advantageous for ADC construction:

  • Thiol-Reactive Group: The terminal thiol group is designed to react with a maleimide-functionalized payload, forming a stable thioether bond.

  • PEG Spacer: The short diethylene glycol (PEG2) spacer is hydrophilic, which can help to mitigate aggregation of ADCs carrying hydrophobic payloads and improve their solubility.

  • Protected Carboxyl Group: The t-butyl ester protects a carboxylic acid functionality. This protecting group can be removed under acidic conditions to reveal a free carboxyl group, which can be used for further modifications or to influence the isoelectric point (pI) of the ADC.

PropertyValue
Molecular Weight ~250.35 g/mol
Chemical Formula C11H22O4S
Reactive Groups Thiol (-SH), t-butyl ester (-COOtBu)
Spacer Arm ~9.5 Å (PEG2)
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Payload

This protocol describes the activation of a cytotoxic payload containing a suitable reactive group (e.g., an amine) with a maleimide crosslinker to prepare it for conjugation with the this compound linker.

Materials:

  • Cytotoxic payload with a reactive amine group

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-maleimide crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Add 1.5 equivalents of TEA or DIPEA to the payload solution.

  • In a separate vial, dissolve 1.2 equivalents of the NHS-maleimide crosslinker (e.g., SMCC) in anhydrous DMF or DMSO.

  • Slowly add the crosslinker solution to the payload solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, purify the maleimide-activated payload using preparative HPLC.

  • Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 2: Conjugation of Maleimide-Activated Payload to this compound

Materials:

  • Maleimide-activated payload

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • HPLC system for reaction monitoring and purification

Procedure:

  • Dissolve the maleimide-activated payload in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of this compound to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The thiol-maleimide reaction is typically rapid.

  • Monitor the formation of the drug-linker conjugate by HPLC.

  • Once the reaction is complete, purify the drug-linker conjugate by preparative HPLC.

  • Characterize the purified product by mass spectrometry to confirm its identity.

  • Lyophilize and store the drug-linker construct at -20°C.

Protocol 3: Antibody Reduction and Conjugation

This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) to generate free thiol groups for conjugation with the drug-linker construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker construct from Protocol 2

  • Reaction buffer (e.g., Phosphate Buffered Saline with EDTA, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

    • Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the drug-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

    • Add a 5 to 10-fold molar excess of the drug-linker construct over the antibody to the reduced antibody solution.

    • Incubate the conjugation reaction at room temperature for 1 hour.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from excess drug-linker and other reagents using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4 as the mobile phase.

    • Collect the protein-containing fractions.

Protocol 4: Deprotection of the t-butyl ester (Optional)

This step is performed if a free carboxylic acid on the linker is desired.

Materials:

  • Purified ADC from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • SEC column for buffer exchange

Procedure:

  • To the purified ADC, add a solution of 50% TFA in a suitable solvent like dichloromethane (B109758) (DCM) at a 1:1 ratio.

  • Incubate the reaction on ice for 30-60 minutes.

  • Monitor the deprotection by mass spectrometry.

  • Immediately after completion, remove the TFA by buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using an SEC column.

Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Hydrophobic interaction chromatography is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC preparation.[1][2][3][4][5][6][7][8] The principle lies in the separation of different ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Typical HIC Method Parameters:

ParameterCondition
Column TSKgel Butyl-NPR or similar
Mobile Phase A 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95
Mobile Phase B 20 mM Sodium Phosphate, pH 6.95, containing 20% Isopropanol
Gradient 0-100% B over 20-30 minutes
Flow Rate 0.8-1.0 mL/min
Detection UV at 280 nm

The weighted average DAR is calculated from the HIC chromatogram using the following formula:[2][]

DAR = Σ [(Peak Area of DARn * n)] / Σ (Peak Area of DARn)

Where 'n' is the number of drugs conjugated to the antibody for a given peak.

Mass Spectrometry (MS)

Intact mass analysis of the ADC by techniques like ESI-Q-TOF mass spectrometry can confirm the successful conjugation and provide information on the distribution of different drug-loaded species.[1][6][7][8][10][11]

Stability Assessment

The stability of the thiosuccinimide linkage formed between the thiol and maleimide is crucial for the in vivo performance of the ADC. This linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.[12][13]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.[6][7][11][14][15]

Procedure:

  • Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma sample.

  • Capture the ADC from the plasma using Protein A/G magnetic beads.

  • Analyze the captured ADC by HIC-HPLC or LC-MS to determine the DAR and quantify any released drug-linker.

  • Plot the average DAR over time to assess the stability of the conjugate.

Time (hours)Average DAR (Hypothetical Data)% Drug Loss (Hypothetical Data)
03.80
243.65.3
483.410.5
723.215.8
963.021.1

Visualizations

G cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation cluster_2 ADC Characterization Payload Payload Maleimide-Payload Maleimide-Payload Payload->Maleimide-Payload SMCC Drug-Linker Drug-Linker Conjugate Maleimide-Payload->Drug-Linker Thiol-Maleimide Reaction Thiol-PEG2-tBu This compound Thiol-PEG2-tBu->Drug-Linker Reduced Antibody Reduced Antibody ADC Antibody-Drug Conjugate Drug-Linker->ADC Antibody Antibody Antibody->Reduced Antibody TCEP Reduced Antibody->ADC Conjugation HIC HIC Analysis ADC->HIC MS Mass Spectrometry ADC->MS DAR DAR Determination HIC->DAR MS->DAR

Caption: Experimental workflow for ADC synthesis and characterization.

G cluster_0 HER2 Signaling Pathway ADC_binds ADC binds to HER2 receptor Internalization Receptor-mediated endocytosis ADC_binds->Internalization 1 HER2 HER2 Dimerization ADC_binds->HER2 Blockade Lysosome Trafficking to lysosome Internalization->Lysosome 2 Payload_release Linker cleavage and payload release Lysosome->Payload_release 3 Apoptosis Induction of apoptosis Payload_release->Apoptosis 4 Proliferation Cell Proliferation and Survival Apoptosis->Proliferation Inhibition PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK PI3K_AKT->Proliferation RAS_MAPK->Proliferation G Thiosuccinimide Thiosuccinimide Linkage (Unstable) Retro_Michael Retro-Michael Reaction (Drug Deconjugation) Thiosuccinimide->Retro_Michael Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Ring_Opened Ring-Opened Amic Acid (Stable) Hydrolysis->Ring_Opened

References

Application Notes and Protocols: Thiol-PEG2-t-butyl ester Reaction with Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. One of the most reliable and widely used methods for achieving site-specific modification is the reaction between a thiol (sulfhydryl) group and a maleimide (B117702). This application note provides a detailed overview and protocols for the use of Thiol-PEG2-t-butyl ester , a heterobifunctional linker, in maleimide-based conjugation chemistry.

The this compound linker offers several advantages:

  • Thiol Group: Provides a reactive handle for highly selective conjugation to maleimide-functionalized molecules.

  • PEG2 Spacer: A short, hydrophilic diethylene glycol spacer enhances solubility and can reduce steric hindrance.

  • t-Butyl Ester Group: A protected carboxylic acid functionality that can be deprotected post-conjugation to introduce a negative charge or provide a point for further modification.

This document will cover the reaction mechanism, factors influencing the reaction, detailed experimental protocols for conjugation and subsequent deprotection of the t-butyl ester, and data on the stability of the resulting conjugate.

Reaction Mechanism and Kinetics

The reaction between a thiol and a maleimide proceeds via a Michael addition. The nucleophilic thiol group attacks one of the carbon atoms of the maleimide double bond, resulting in the formation of a stable thioether bond.

The reaction is highly selective for thiols, especially in the pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1] The reaction kinetics are influenced by several factors, including:

  • pH: The rate of the Michael addition increases with pH as the deprotonated thiolate anion is the more reactive species. However, at pH values above 7.5, the competing reaction of maleimides with amines becomes more significant.[1]

  • Buffer Concentration: The buffer composition can influence the reaction rate. For instance, phosphate (B84403) buffers can catalyze the reaction.[1][3]

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and minimize potential side reactions.[4]

  • Solvents: The reaction proceeds well in aqueous buffers. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic molecules.[4]

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Thiol-PEG-Maleimide Conjugation
ParameterConditionTypical YieldReference
pH 6.5 - 7.5> 90%[1]
Temperature 4°C - 25°C> 90%[4]
Reaction Time 2 - 4 hours> 90%[4]
Molar Ratio (Thiol:Maleimide) 1:1 to 1:1.5High[5]

Note: The data presented are representative values for thiol-PEG linkers and may vary depending on the specific reactants and reaction conditions.

Table 2: Stability of the Thioether Bond
ConditionHalf-lifeCommentsReference
Physiological pH (7.4) StableThe thioether bond is generally stable.[6]
Presence of excess thiols (e.g., Glutathione) Can undergo retro-Michael reactionThe bond can show instability in environments with high concentrations of other thiols, leading to exchange reactions.[7][8]
High pH (>8.5) Susceptible to hydrolysisThe succinimide (B58015) ring can be prone to hydrolysis at higher pH.[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Functionalized Molecule

Materials:

  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine in water.

  • Anhydrous DMSO or DMF (if required for dissolving reactants).

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.

    • Mix gently and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching solution relative to the initial amount of the maleimide to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Characterize the conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Deprotection of the t-Butyl Ester Group

Materials:

  • Thiol-PEG2-carboxyl-conjugated molecule (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation of Cleavage Cocktail:

    • In a fume hood, prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[9] The scavenger is used to prevent side reactions if the conjugated molecule contains sensitive residues like tryptophan or methionine. For less sensitive molecules, a solution of 50-95% TFA in DCM can be used.[9]

  • Cleavage Reaction:

    • Lyophilize the purified conjugate to remove all traces of water and buffer salts.

    • Dissolve the dried conjugate in the cleavage cocktail.

    • Stir the reaction mixture at room temperature for 2-4 hours.[9] The progress of the reaction can be monitored by HPLC or mass spectrometry.

  • Work-up and Precipitation:

    • Remove the TFA under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected conjugate.

    • Centrifuge the mixture to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether two more times.

  • Drying and Storage:

    • Dry the final product under vacuum.

    • Store the deprotected conjugate at -20°C or -80°C.

Mandatory Visualization

Thiol_Maleimide_Reaction Thiol This compound Reaction Michael Addition (pH 6.5-7.5) Thiol->Reaction Maleimide Maleimide-Functionalized Molecule Maleimide->Reaction Conjugate Thioether Conjugate (t-butyl protected) Reaction->Conjugate Deprotection TFA Cleavage Conjugate->Deprotection Optional Step Final_Product Final Conjugate (with free carboxylic acid) Deprotection->Final_Product

Caption: Workflow of Thiol-Maleimide Conjugation and Deprotection.

Caption: Thiol-Maleimide Michael Addition Reaction Mechanism.

Conclusion

The reaction of this compound with maleimides is a robust and efficient method for bioconjugation. The resulting thioether bond is stable under most physiological conditions, and the t-butyl ester provides a versatile protecting group for a carboxylic acid that can be deprotected in a subsequent step. By carefully controlling the reaction conditions, researchers can achieve high yields of well-defined conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Thiol-PEG2-t-butyl ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-t-butyl ester is a heterobifunctional linker molecule integral to the advancement of drug delivery systems. Its structure, featuring a reactive thiol group, a short polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the conjugation of therapeutic agents to various carriers. The thiol group allows for covalent attachment to nanoparticles, proteins, or other drug delivery vehicles, while the PEG spacer enhances solubility and biocompatibility. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further functionalization or to impart a pH-sensitive release mechanism. These characteristics make this compound a valuable tool in the design of targeted and controlled-release drug delivery systems.

Core Principles and Applications

The primary application of this compound in drug delivery revolves around its ability to act as a molecular bridge. The thiol group can readily react with various functionalities, most notably maleimides, through a Michael addition reaction, or attach to the surface of gold nanoparticles.[1][2] This enables the stable conjugation of the linker to a carrier system. The PEG moiety, although short in this specific linker, contributes to the overall hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific protein binding.[3][4] The t-butyl ester protected carboxyl group provides a latent reactive site. Following deprotection, the resulting carboxylic acid can be used for subsequent conjugation steps, for example, to attach a targeting ligand or another therapeutic molecule.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing short-chain thiol-PEG linkers in the formation of drug delivery systems. While specific data for "this compound" is not extensively published, the presented data from analogous systems provide valuable insights into the expected performance characteristics.

Table 1: Nanoparticle Formulation and Characterization

Nanoparticle SystemLinker UsedCore MaterialAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Citation
PEGylated Gold NanoparticlesThiol-terminated PEGGold14.3 ± 0.3Not ReportedNot ReportedNot ApplicableNot Applicable[5]
Paclitaxel-PEG@GNPsThiol-PEG1000-PaclitaxelGold~20Not ReportedNot Reported~15>90[2]
Fe₂O₃/Au NanoparticlesThiol-PEG-carboxylFe₂O₃/Au56.6 ± 8.0Not ReportedNot ReportedNot ApplicableNot Applicable[6]
Thiolated Organosilica NPsThiolated OrganosilicaSilica (B1680970)~150< 0.2~ -20Not ReportedNot Reported[7]
PEGylated Organosilica NPsThiolated Organosilica + PEGSilica~200-300< 0.3~ -15Not ReportedNot Reported[8]

Table 2: In Vitro Drug Release and Cytotoxicity

Drug Delivery SystemDrugRelease ConditionsCumulative Release (%) at 24hCell LineIC50Citation
mPEG-PCL NanoparticlesDoxorubicinPBS, pH 7.4~24% (for 80 nm particles)Not ReportedNot Reported[9]
PTX-PEG1000@GNPsPaclitaxelEsterase and Glutathione>80% (synergistic release)HepG2~1 µg/mL[2]
Thiolated Organosilica NPsNot ApplicableNot ApplicableNot ApplicableHPF, MCF7, HEK293, A549Non-toxic up to 100 µg/mL[10]

Experimental Protocols

Protocol 1: Synthesis of a Thiol-PEG2-Drug Conjugate

This protocol describes a general method for conjugating a drug molecule containing a reactive group (e.g., a hydroxyl group) to this compound, followed by deprotection of the t-butyl ester.

Materials:

  • This compound

  • Drug molecule with a suitable functional group (e.g., Drug-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification: a. Dissolve the drug molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM. b. Add DMAP (0.1 equivalents) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add DCC (1.2 equivalents) portion-wise to the cooled solution. e. Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon). f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain the Thiol-PEG2-Drug conjugate with the t-butyl ester intact.

  • Deprotection of t-butyl ester: a. Dissolve the purified Thiol-PEG2-Drug conjugate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 2-4 hours. c. Monitor the deprotection by TLC or LC-MS. d. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with DCM several times to ensure complete removal of residual TFA. f. The resulting product is the Thiol-PEG2-Drug conjugate with a free carboxylic acid.

Protocol 2: Formulation of Thiol-PEGylated Gold Nanoparticles (AuNPs)

This protocol outlines the preparation of gold nanoparticles and their subsequent surface modification with a Thiol-PEG2-Drug conjugate.[2]

Materials:

Procedure:

  • Synthesis of Citrate-Protected AuNPs: a. In a clean round-bottom flask, dissolve HAuCl₄·3H₂O (e.g., 0.01 g) and sodium citrate (e.g., 50 mg) in deionized water (e.g., 50 mL). b. In a separate container, prepare a fresh, ice-cold solution of NaBH₄ (e.g., 0.1 M). c. While vigorously stirring the gold salt solution, rapidly add the NaBH₄ solution. The solution color should change to a burgundy-red, indicating the formation of AuNPs. d. Continue stirring for 30 minutes.

  • Surface Modification with Thiol-PEG2-Drug Conjugate: a. Dissolve the Thiol-PEG2-Drug conjugate in methanol. b. Add the citrate-protected AuNP solution to the Thiol-PEG2-Drug solution with stirring. c. Continue to stir the mixture for at least 1 hour to allow for ligand exchange. d. Age the solution overnight at room temperature. e. Purify the Thiol-PEGylated AuNPs by dialysis against deionized water for 72 hours, changing the water frequently to remove unconjugated ligands and other reactants.

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to evaluate the in vitro release of a drug from the formulated nanoparticles.[2]

Materials:

  • Drug-loaded Thiol-PEGylated nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Release-triggering agents (if applicable, e.g., esterase, glutathione)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4) with or without the release-triggering agent.

  • Incubate the setup at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Conjugate Synthesis cluster_formulation Protocol 2: Nanoparticle Formulation cluster_release Protocol 3: In Vitro Release drug Drug-OH esterification Esterification (DCC, DMAP) drug->esterification linker This compound linker->esterification protected_conjugate Thiol-PEG2-Drug (t-butyl protected) esterification->protected_conjugate deprotection Deprotection (TFA) protected_conjugate->deprotection final_conjugate Thiol-PEG2-Drug (free COOH) deprotection->final_conjugate conjugate_input Thiol-PEG2-Drug au_precursor HAuCl₄ citrate_au Citrate-AuNPs au_precursor->citrate_au ligand_exchange Ligand Exchange citrate_au->ligand_exchange conjugate_input->ligand_exchange final_np Drug-PEG-AuNPs ligand_exchange->final_np np_input Drug-PEG-AuNPs dialysis Dialysis (PBS, 37°C) np_input->dialysis sampling Time-point Sampling dialysis->sampling quantification Drug Quantification (HPLC/UV-Vis) sampling->quantification release_profile Cumulative Release Profile quantification->release_profile

Caption: Experimental workflow for synthesis, formulation, and in vitro testing.

logical_relationship cluster_components Component Functions cluster_applications Drug Delivery Applications linker This compound thiol Thiol Group (-SH) linker->thiol peg PEG2 Spacer linker->peg ester t-butyl ester linker->ester conjugation Conjugation to Carriers (e.g., Nanoparticles, Proteins) thiol->conjugation reacts with maleimides, gold surfaces solubility Enhanced Solubility & Biocompatibility peg->solubility improves protection Protected Carboxyl Group ester->protection provides release pH-Sensitive Release (after deprotection) protection->release enables targeting Attachment of Targeting Ligands (after deprotection) protection->targeting allows for

Caption: Functional components and applications of this compound.

References

Surface Modification of Nanoparticles with Thiol-PEG2-t-butyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Poly(ethylene glycol) (PEG) is a widely utilized polymer for surface functionalization, as it can enhance nanoparticle stability, reduce non-specific protein adsorption, and prolong circulation times in vivo. This is often referred to as creating a "stealth" effect, which helps nanoparticles evade the mononuclear phagocyte system.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Thiol-PEG2-t-butyl ester . This specific PEG linker offers a short, hydrophilic spacer with a terminal thiol group for covalent attachment to nanoparticle surfaces (e.g., gold) and a t-butyl ester group. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for further conjugation of targeting ligands, drugs, or imaging agents.

Due to the limited availability of specific experimental data for nanoparticles functionalized exclusively with this compound in the public domain, this document will provide generalized protocols and illustrative data based on nanoparticles modified with similar short-chain thiol-PEG derivatives. Researchers should consider this as a foundational guide and optimize the protocols for their specific nanoparticle system and application.

Applications

The surface modification of nanoparticles with this compound can be advantageous for a variety of applications in nanomedicine and drug delivery.

  • Enhanced Colloidal Stability: The hydrophilic PEG chains provide a steric barrier that prevents nanoparticle aggregation in biological media.

  • Reduced Immunogenicity: The "stealth" properties imparted by the PEG layer can reduce recognition by the immune system, leading to longer circulation times.

  • Controlled Drug Release: The t-butyl ester can be hydrolyzed in the acidic environment of tumors or endosomes, exposing a carboxylic acid group. This change in charge can be utilized to trigger the release of electrostatically bound drugs.

  • Platform for Further Functionalization: The deprotected carboxylic acid can be activated to covalently attach targeting moieties (e.g., antibodies, peptides) for active targeting of specific cells or tissues.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound (if required), the surface modification of gold nanoparticles as a representative metal nanoparticle system, and the subsequent deprotection of the t-butyl ester group.

Protocol 1: Synthesis of this compound (Illustrative)

While this compound is commercially available, a general synthetic scheme is presented for informational purposes. The synthesis typically involves the reaction of a thiol-containing precursor with a PEGylated t-butyl ester derivative.

Materials:

  • Cysteamine (B1669678) hydrochloride

  • tert-Butyl acrylate (B77674)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve cysteamine hydrochloride in DCM and neutralize with TEA.

  • Slowly add tert-butyl acrylate to the reaction mixture at room temperature.

  • Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with brine and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Characterize the final product using ¹H NMR and mass spectrometry.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles with this compound via a ligand exchange reaction.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.

  • This compound.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Deionized (DI) water.

  • Centrifuge capable of pelleting the AuNPs.

Procedure:

  • Prepare a stock solution of this compound in DI water or a compatible organic solvent (e.g., ethanol) at a concentration of 1-10 mM.

  • To the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a significant molar excess of the thiol linker (e.g., 10,000:1 molar ratio of thiol to AuNP).

  • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle agitation to facilitate the ligand exchange process.

  • After incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

  • Carefully remove the supernatant containing unbound thiol linker and residual citrate.

  • Resuspend the nanoparticle pellet in fresh PBS or DI water.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound reagents.

  • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for characterization and further use.

Protocol 3: Deprotection of the t-butyl Ester Group

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid functionality.

Materials:

  • This compound functionalized AuNPs.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • DI water.

  • Centrifuge.

Procedure:

  • Lyophilize the aqueous solution of functionalized AuNPs to obtain a dry powder.

  • Resuspend the AuNPs in DCM.

  • Add a solution of TFA in DCM (e.g., 50% v/v) to the nanoparticle suspension.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM by rotary evaporation.

  • Resuspend the deprotected AuNPs in DI water.

  • Purify the nanoparticles by repeated centrifugation and resuspension in DI water to remove any residual TFA.

  • The resulting AuNPs will have a surface terminated with Thiol-PEG2-COOH, ready for further conjugation reactions.

Characterization of Modified Nanoparticles

Thorough characterization of the nanoparticles before and after surface modification is crucial to ensure successful functionalization and to understand their physicochemical properties.

Table 1: Illustrative Characterization Data of Nanoparticles Before and After Surface Modification with a Short-Chain Thiol-PEG-Ester.

ParameterBare Nanoparticles (e.g., Citrate-AuNPs)This compound Modified NanoparticlesThiol-PEG2-COOH Modified Nanoparticles (after deprotection)
Core Material GoldGoldGold
Core Diameter (TEM) ~20 nm~20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25 nm~30-35 nm~30-35 nm
Zeta Potential (pH 7.4) -30 to -40 mV-5 to -15 mV-25 to -35 mV
Surface Plasmon Resonance (SPR) λmax ~520 nm~522-525 nm~522-525 nm
Surface Functional Groups CitrateThiol, PEG, t-butyl esterThiol, PEG, Carboxylic acid

Note: The values presented in this table are illustrative and can vary depending on the specific nanoparticle synthesis method, the concentration of the PEG linker used, and the reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification of gold nanoparticles with this compound and subsequent deprotection.

G cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_deprotection Deprotection cluster_characterization Characterization np_synthesis Citrate-Stabilized AuNP Synthesis ligand_exchange Ligand Exchange with This compound np_synthesis->ligand_exchange char_initial Initial NP Characterization np_synthesis->char_initial purification1 Purification (Centrifugation) ligand_exchange->purification1 deprotection TFA Treatment purification1->deprotection char_modified Modified NP Characterization purification1->char_modified purification2 Purification (Centrifugation) deprotection->purification2 char_final Final NP Characterization purification2->char_final

Caption: Workflow for nanoparticle modification.

Cellular Uptake Pathways of PEGylated Nanoparticles

PEGylated nanoparticles can enter cells through various endocytic pathways. The specific pathway can be influenced by nanoparticle size, shape, surface charge, and the cell type.

Caption: Cellular uptake of PEGylated nanoparticles.

Signaling Pathway Considerations:

The interaction of nanoparticles with cells does not typically trigger a specific, linear signaling pathway in the classical sense. Instead, the consequences of nanoparticle uptake are often related to the cargo they deliver or their physical presence within the cell. For drug-carrying nanoparticles, the released therapeutic agent will then interact with its specific molecular target, initiating the intended signaling cascade.

For instance, if the nanoparticle is designed to deliver a kinase inhibitor, the signaling pathway affected would be the one regulated by that specific kinase. The role of the nanoparticle is primarily as a delivery vehicle to ensure the drug reaches its intracellular site of action. The deprotection of the t-butyl ester in the acidic environment of the lysosome can be a key step in releasing the active drug, which then engages its target.

Conclusion

The surface modification of nanoparticles with this compound provides a versatile platform for the development of sophisticated nanomedicines. The short PEG linker offers a balance between providing stealth properties and potentially allowing for efficient cellular uptake, while the protected carboxylic acid enables multi-step functionalization strategies. The protocols and information provided herein serve as a comprehensive guide for researchers to design, synthesize, and characterize these advanced nanoparticle systems for a range of biomedical applications. It is imperative to perform thorough characterization at each step to ensure the desired surface chemistry and functionality are achieved.

Application Notes and Protocols for Protein PEGylation using Thiol-PEG2-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs. This process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.

Thiol-PEG2-t-butyl ester is a heterobifunctional PEGylation reagent designed for the precise modification of proteins. This reagent features a thiol-reactive group for conjugation to cysteine residues or other thiol-containing moieties on the protein surface. The other end of the PEG linker is a t-butyl ester-protected carboxylic acid. This protecting group allows for subsequent, specific chemical modifications after deprotection under acidic conditions, enabling the development of more complex bioconjugates.

These application notes provide detailed protocols for protein PEGylation using this compound, including the conjugation reaction, deprotection of the t-butyl ester, and methods for characterization and quantification of the resulting PEGylated protein.

Key Features of this compound

  • Thiol-Specific Conjugation: Enables site-specific PEGylation on cysteine residues, which are often less abundant than lysine (B10760008) residues, allowing for more homogenous products.

  • Protected Carboxyl Group: The t-butyl ester allows for a two-step conjugation strategy, where the carboxyl group can be deprotected post-PEGylation for further functionalization.

  • Short PEG Linker: The PEG2 linker provides a short, hydrophilic spacer that can improve the solubility and stability of the conjugate without adding significant molecular weight.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of a Protein with this compound

This protocol describes the conjugation of this compound to a protein containing a free thiol group, such as a cysteine residue.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: Avoid using DTT as it needs to be removed before adding the maleimide (B117702) reagent.

  • PEGylation Reagent Preparation:

    • Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of the PEG reagent to the protein should be optimized, but a starting point of 10-20 fold molar excess of the PEG reagent is recommended.

    • Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 2-5 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess PEG reagent and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • For SEC, use a column with a suitable molecular weight cutoff for the protein.

    • For dialysis, use a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa for most proteins) and dialyze against the conjugation buffer.

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

  • PEGylated protein with t-butyl ester protection

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v). Prepare fresh in a fume hood.[1]

  • Precipitation Solvent: Cold diethyl ether

  • Purification system: Dialysis or SEC

Procedure:

  • Reaction Setup:

    • Lyophilize the purified PEGylated protein to remove any water.

    • In a chemical fume hood, dissolve the lyophilized protein in the deprotection solution. Use approximately 10 mL of the solution per gram of protein conjugate.[1]

  • Deprotection Reaction:

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS if possible.[1]

  • Removal of TFA:

    • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Precipitate the deprotected protein by adding cold diethyl ether.[1]

    • Centrifuge to pellet the protein and decant the ether.

    • Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

    • Air-dry the pellet to remove the ether.

    • Resuspend the deprotected PEGylated protein in a suitable buffer.

    • Further purify the protein by dialysis or SEC to remove any remaining reagents.

Characterization and Quantification

Accurate characterization of the PEGylated protein is crucial to ensure quality and consistency.

Parameter Method Description
Degree of PEGylation SDS-PAGEPEGylation increases the apparent molecular weight of the protein, causing a shift in the band on the gel.
Size-Exclusion Chromatography (SEC)PEGylation increases the hydrodynamic radius, leading to an earlier elution time compared to the unmodified protein.
Mass Spectrometry (MALDI-TOF or ESI-MS)Provides the most accurate determination of the number of PEG chains attached per protein molecule.[2][3]
¹H NMR SpectroscopyCan be used to quantify the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to that of a protein signal.[4][5]
Purity SEC-HPLCSeparates the PEGylated protein from unreacted protein and excess PEG reagent.
Reversed-Phase HPLC (RP-HPLC)Can be used to assess the purity and homogeneity of the conjugate.
Structural Integrity Circular Dichroism (CD) SpectroscopyAssesses the secondary and tertiary structure of the protein to ensure it has not been denatured during the PEGylation process.
Biological Activity In vitro and/or in vivo assaysCompares the biological activity of the PEGylated protein to the unmodified protein to determine the impact of PEGylation.

Visualization of Workflows

PEGylation_Workflow cluster_conjugation Step 1: Thiol-Maleimide Conjugation cluster_deprotection Step 2: t-Butyl Ester Deprotection Protein Protein with Free Thiol Reaction Conjugation Reaction (pH 7.2-7.5, RT) Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Quenching Quenching (L-cysteine) Reaction->Quenching Purification1 Purification (SEC/Dialysis) Quenching->Purification1 PEG_Protein PEGylated Protein (t-butyl protected) Purification1->PEG_Protein Deprotection_Reaction Deprotection (TFA/TIS/H2O) PEG_Protein->Deprotection_Reaction Purification2 Purification (Precipitation/Dialysis) Deprotection_Reaction->Purification2 Final_Product Deprotected PEGylated Protein Purification2->Final_Product Characterization_Workflow cluster_degree Quantification cluster_purity Purity cluster_structure Structure cluster_activity Function Start PEGylated Protein Degree Degree of PEGylation Start->Degree Purity Purity Assessment Start->Purity Structure Structural Integrity Start->Structure Activity Biological Activity Start->Activity SDS_PAGE SDS-PAGE Degree->SDS_PAGE SEC SEC Degree->SEC MS Mass Spectrometry Degree->MS NMR NMR Degree->NMR SEC_HPLC SEC-HPLC Purity->SEC_HPLC RP_HPLC RP-HPLC Purity->RP_HPLC CD Circular Dichroism Structure->CD Assay In vitro / In vivo Assays Activity->Assay

References

Application Notes and Protocols: Thiol-PEG2-t-butyl Ester in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiol-PEG2-t-butyl ester in the formation of advanced hydrogel systems. The protocols detailed below are intended to serve as a guide for the synthesis and application of these versatile biomaterials in research and drug development.

Introduction

Thiol-functionalized polyethylene (B3416737) glycol (Thiol-PEG) is a cornerstone in the development of biocompatible hydrogels for a multitude of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2] The incorporation of a t-butyl ester group offers a strategic advantage by providing a protected carboxylic acid functionality. This "caged" carboxyl group can be deprotected under specific acidic conditions to yield a negatively charged hydrogel network, enabling pH-responsive behaviors and the controlled release of therapeutic agents.[3][4]

The this compound linker combines the benefits of a flexible PEG spacer with a reactive thiol group for crosslinking and a protected carboxyl group for later functionalization or to impart pH-sensitivity. The thiol group can readily participate in various "click" chemistry reactions, such as thiol-ene or Michael addition reactions, to form stable hydrogel networks under mild, cytocompatible conditions.[5][6]

Key Applications

  • pH-Responsive Drug Delivery: The deprotection of the t-butyl ester to a carboxylic acid introduces negative charges into the hydrogel matrix. This allows for the encapsulation and pH-triggered release of positively charged drugs or growth factors.[7]

  • Controlled Release of Therapeutics: The hydrogel mesh size and degradation kinetics can be tuned to control the release profile of encapsulated biologics, such as proteins and nanoparticles.[8][9]

  • Tissue Engineering Scaffolds: These hydrogels can be functionalized with cell-adhesive peptides and growth factors to create scaffolds that support cell growth, proliferation, and differentiation.[10][11]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels makes them ideal for encapsulating cells in a 3D environment that mimics the native extracellular matrix.[6]

Data Summary

The following tables summarize key quantitative data related to Thiol-PEG hydrogels, providing a basis for experimental design.

Table 1: Hydrogel Mechanical Properties

Hydrogel CompositionCrosslinking MethodStorage Modulus (G') [Pa]Reference
10 wt% 8-arm PEG-Norbornene + DTTThiol-ene3360 ± 250[12]
5 wt% 8-arm PEG-Norbornene + DTTThiol-ene232 ± 50[12]
10 wt% 4-arm PEG-Acrylate + PEG-dithiolMichael Addition1500 - 4000[2]
5 wt% 4-arm PEG-Maleimide + PEG-dithiolMichael Addition500 - 2000[2]

Table 2: Hydrogel Swelling and Degradation

Hydrogel CompositionSwelling Ratio (q)Degradation TimeReference
10 wt% 8-arm PEG-NorborneneCA + DTT15 - 252 - 10 days[5]
10 wt% 4-arm PEG-Acrylate + MMP-sensitive peptide~20Enzyme-dependent[5]
5 wt% 4-arm PEG-Thiol + PEG-diacrylate10 - 30> 4 weeks[2]

Experimental Protocols

Protocol 1: Synthesis of Thiol-PEG-Carboxylate Hydrogel via Deprotection

This protocol describes the formation of a carboxylated Thiol-PEG hydrogel using this compound and a suitable crosslinker, followed by the deprotection of the t-butyl ester group.

Materials:

  • This compound

  • 4-arm PEG-Acrylate (or other multi-arm PEG with thiol-reactive groups)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)[3][13]

  • Dichloromethane (DCM)[3][13]

  • Diethyl ether

  • Photoinitiator (e.g., LAP, Irgacure 2959) if using thiol-ene chemistry[12]

  • UV light source (365 nm) for thiol-ene chemistry[12]

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve this compound and 4-arm PEG-Acrylate in PBS (pH 7.4) to the desired final polymer concentration (e.g., 5-10 wt%).

    • If using photopolymerization, add a photoinitiator to the precursor solution at an appropriate concentration (e.g., 0.05-0.1 wt%).

  • Hydrogel Formation (Michael Addition):

    • Mix the precursor solutions thoroughly.

    • Cast the solution into a mold of the desired shape and size.

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the precursors.

  • Hydrogel Formation (Thiol-Ene Photopolymerization):

    • Cast the precursor solution containing the photoinitiator into a mold.

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time to ensure complete crosslinking.[12]

  • Deprotection of t-butyl Ester:

    • Swell the crosslinked hydrogel in DCM.

    • Immerse the swollen hydrogel in a solution of TFA in DCM (e.g., 50% v/v).[13]

    • Allow the deprotection reaction to proceed for 2-4 hours at room temperature.[3]

    • Remove the hydrogel from the TFA solution and wash extensively with DCM to remove residual acid and byproducts.

    • Wash the hydrogel with PBS (pH 7.4) until the pH of the washing solution is neutral.

    • The resulting hydrogel will now contain free carboxylic acid groups.

Protocol 2: Encapsulation and Controlled Release of a Model Protein

This protocol outlines the encapsulation of a model protein (e.g., Lysozyme) and its subsequent pH-triggered release.

Materials:

  • Thiol-PEG-Carboxylate hydrogel (from Protocol 1)

  • Lysozyme (or other positively charged protein)

  • PBS at pH 7.4 and pH 5.0

  • Protein quantification assay (e.g., BCA or Bradford assay)

Procedure:

  • Protein Loading:

    • Equilibrate the carboxylated hydrogel in PBS (pH 7.4).

    • Prepare a solution of Lysozyme in PBS (pH 7.4) at a known concentration.

    • Immerse the hydrogel in the Lysozyme solution and allow it to incubate at 4°C overnight to facilitate loading via electrostatic interactions.

  • Release Study:

    • Remove the protein-loaded hydrogel and gently blot to remove excess surface protein solution.

    • Place the hydrogel in a known volume of PBS (pH 7.4) to measure basal release.

    • At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.

    • After a baseline is established, switch the release buffer to PBS (pH 5.0) to trigger the release of the electrostatically bound protein.

    • Continue to collect aliquots at various time points.

    • Quantify the protein concentration in the collected aliquots using a suitable protein assay.

    • Calculate the cumulative release of the protein over time.

Visualizations

Deprotection of this compound

Deprotection_Reaction reactant Thiol-PEG-O-C(CH3)3 reagent + Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) reactant->reagent product Thiol-PEG-COOH reagent->product byproduct + Isobutylene + TFA- product->byproduct Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis cluster_release Drug Release Study A Mix this compound and Crosslinker B Hydrogel Formation (e.g., Michael Addition) A->B C Deprotection with TFA/DCM B->C D Wash and Neutralize C->D E Load Hydrogel with Positively Charged Drug D->E Functional Hydrogel F Incubate in pH 7.4 Buffer (Basal Release) E->F G Switch to pH 5.0 Buffer (Triggered Release) F->G H Quantify Released Drug G->H TGF_beta_pathway TGFb TGF-β Released from Hydrogel Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor SMAD23 Smad2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-Smad2/3 Receptor->pSMAD23 Complex Smad2/3/4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (e.g., Collagen, Sox9)

References

Application Notes and Protocols for Thiol-PEG2-t-butyl Ester Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the applications of Thiol-PEG2-t-butyl ester and its derivatives in the field of click chemistry. This versatile heterobifunctional linker is instrumental in the synthesis of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The protocols and data presented herein are intended to guide researchers in the effective use of this reagent.

Introduction

This compound is a chemical linker featuring three key components: a reactive thiol (-SH) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group. This architecture allows for sequential or orthogonal conjugation strategies. The thiol group readily participates in "click" reactions, such as thiol-ene and thiol-maleimide conjugations, while the t-butyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]

Key Applications

The unique structure of this compound makes it a valuable tool in several areas of drug development and bioconjugation:

  • PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a target protein-binding ligand and an E3 ligase-recruiting ligand. The PEG element can improve the solubility and cell permeability of the PROTAC molecule.[1]

  • Antibody-Drug Conjugate (ADC) Development: The thiol group can be used to conjugate the linker to an antibody, often through reaction with a maleimide-functionalized antibody or via reduction of disulfide bonds. Following deprotection of the t-butyl ester, a cytotoxic drug can be attached to the newly revealed carboxylic acid.[4]

  • Surface Modification: The thiol group can be used to modify the surface of nanoparticles and other materials, while the protected carboxyl group offers a latent site for further functionalization.[2]

  • Peptide and Small Molecule Modification: This linker can be used to introduce a PEG spacer and a reactive handle to peptides and other small molecules.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for the key chemical transformations involving its functional groups, derived from studies on analogous compounds.

Table 1: Representative Yields for t-Butyl Ester Deprotection on PEG Linkers

Starting MaterialDeprotection ConditionsProductYieldReference
Ugi product with t-butyl esterDichloromethane (B109758)/TFA (1:1), room temperature, 5hCarboxylic acidHigh (used crude in next step)[5]
Boc-protected PEG linker20-50% TFA in DCM, 0°C to room temperature, 1-2hDeprotected amine (TFA salt)Not specified (monitored by LC-MS)[6]

Table 2: Stability of Thiol-Maleimide Conjugates in ADCs

ADC Linker TypeConditionPayload Shedding (%) after 21 daysReference
Maleamic methyl ester-basedIncubation at 37°C with excess reducing thiol~9%[7]
Conventional maleimide-basedIncubation at 37°C with excess reducing thiol~31%[7]

Table 3: Thiol-Ene Reaction Kinetics with PEGylated Thiols

"Ene" Functional GroupReaction Time with Thiol-Peptide (UV exposure)Thiol ConversionReference
Norbornene< 1 min (~30 s)~100%[8]
Maleimide1-4 min~60%[8]
Acrylate4 min~50%[8]

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound derivatives.

Protocol 1: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • Water

Procedure:

  • Dissolve the this compound conjugate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.[5]

  • Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5][9]

  • Remove the dichloromethane and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane and wash twice with water and once with a saturated sodium chloride solution.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[5]

  • The crude product can often be used in the next step without further purification.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group with a maleimide-functionalized molecule, a common strategy for protein conjugation.

Materials:

  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide)

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)[10]

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) (if needed to dissolve the linker)

  • Desalting column

Procedure:

  • Dissolve the maleimide-functionalized molecule in the conjugation buffer.

  • Dissolve the this compound in a minimal amount of DMSO or DMF and then add it to the solution of the maleimide-functionalized molecule. A 5- to 20-fold molar excess of the thiol linker may be used.[11]

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS).

  • Upon completion, remove the excess, unreacted thiol linker using a desalting column or dialysis.[12]

Protocol 3: Photo-initiated Thiol-Ene "Click" Reaction

This protocol describes the "click" reaction between the thiol group and an alkene ("ene") initiated by UV light.

Materials:

  • This compound

  • Alkene-functionalized molecule

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPAP)[13]

  • Anhydrous, degassed solvent (e.g., THF, methanol)[14]

  • UV lamp (e.g., 365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene-functionalized molecule (1.0 eq) and this compound (1.1 - 1.5 eq) in the chosen solvent. An excess of the thiol can help drive the reaction to completion.

  • Add the photoinitiator (0.01 - 0.1 eq).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.

  • While maintaining an inert atmosphere, irradiate the reaction mixture with a UV lamp at room temperature. The reaction is often complete within minutes to an hour.[8][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by an appropriate method (e.g., column chromatography).

Visualizations

The following diagrams illustrate the key chemical transformations and a general workflow for the use of this compound.

G cluster_0 Thiol-Maleimide Conjugation cluster_1 Thiol-Ene Click Reaction start This compound product1 R1-S-PEG2-t-butyl ester start->product1 pH 6.5-7.5 product1_alt R1-S-PEG2-t-butyl ester start->product1_alt Thiol-Ene reagent1 Maleimide-R1 reagent1->product1 product2 R1-S-PEG2-COOH product1->product2 reagent2 TFA / DCM reagent2->product2 final_product R1-S-PEG2-CO-NH-R2 product2->final_product reagent3 Alkene-R1 reagent3->product1_alt reagent4 UV, Photoinitiator reagent4->product1_alt reagent5 H2N-R2, Coupling Agent reagent5->final_product product2_alt R1-S-PEG2-COOH product1_alt->product2_alt final_product_alt R1-S-PEG2-CO-NH-R2 product2_alt->final_product_alt reagent2_alt TFA / DCM reagent2_alt->product2_alt reagent5_alt H2N-R2, Coupling Agent reagent5_alt->final_product_alt

Caption: Reaction pathways for this compound derivatives.

G start Start: Protein-NH2 step1 Step 1: Reaction with NHS-ester start->step1 linker NHS-PEG-Maleimide Linker linker->step1 intermediate Protein-NH-CO-PEG-Maleimide step1->intermediate purification1 Purification (e.g., Desalting) intermediate->purification1 step2 Step 2: Thiol-Maleimide Conjugation purification1->step2 thiol_molecule Thiol-Molecule (e.g., Drug-SH) thiol_molecule->step2 final_product Protein-NH-CO-PEG-S-Molecule step2->final_product purification2 Purification (e.g., SEC) final_product->purification2 characterization Characterization (SDS-PAGE, LC-MS) purification2->characterization

Caption: Bioconjugation workflow using a heterobifunctional PEG linker.

References

Troubleshooting & Optimization

Technical Support Center: Thiol-PEG2-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG2-t-butyl ester. If your reaction is not proceeding as expected, please consult the guides below.

Troubleshooting Guide

This guide is divided into two sections based on the reactive moiety of the this compound: the thiol group and the t-butyl ester group.

Section A: Issues with Thiol Group Conjugation

The thiol (-SH) group is typically used for conjugation to substrates like maleimides, vinyl sulfones, or metal surfaces.[1][2] Low yields or complete reaction failure are common issues.

Q1: My thiol conjugation reaction has a very low yield or is not working at all. What are the common causes?

A1: Several factors can impede thiol conjugation reactions. The most common culprits are:

  • Thiol Oxidation: The primary cause of failure is often the oxidation of the thiol group, which leads to the formation of a disulfide-bonded dimer (linker-S-S-linker). This dimer is unreactive towards target functional groups like maleimides.[3]

  • Incorrect pH: The reactivity of the thiol group is highly dependent on pH. For instance, thiol-maleimide conjugations are most efficient at a pH range of 6.5-7.5.[2] At lower pH, the concentration of the reactive thiolate anion (R-S⁻) is too low, and at higher pH (>8.0), hydrolysis of the maleimide (B117702) group can become a competing side reaction.

  • Suboptimal Stoichiometry: An incorrect molar ratio of the thiol-PEG linker to your substrate can lead to incomplete reaction or excess unreacted starting material, complicating purification.

  • Presence of Oxygen: Reactions involving free thiols should be performed in deoxygenated buffers and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: I suspect my this compound has dimerized. How can I prevent this and rescue my material?

A2: Dimerization via disulfide bond formation is a common issue.

  • Prevention: Store the lyophilized product at -20°C and keep it sealed from moisture and air.[1] When preparing solutions, use deoxygenated buffers. Purging the buffer with nitrogen or argon for 15-30 minutes before dissolving the linker is highly recommended.

  • Reversal: If you suspect dimerization has occurred, the disulfide bond can be reduced back to the free thiol. This is typically achieved by treating the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless, stable, and does not require removal before conjugation to maleimides.

Section B: Issues with t-Butyl Ester Deprotection

The t-butyl ester is a protecting group for the carboxylic acid. It is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][4]

Q1: My t-butyl ester deprotection is incomplete, even after following a standard protocol. What can I do?

A1: Incomplete cleavage is a frequent challenge.[4] Consider the following adjustments:

  • Increase Reaction Time or TFA Concentration: The reaction may simply need more time to reach completion. You can extend the reaction time from the typical 2-4 hours up to 6-8 hours, monitoring progress periodically.[4] Alternatively, increasing the concentration of TFA (e.g., from 50% in DCM to 95-100% TFA) can drive the reaction forward.

  • Check Reagent Quality: TFA is hygroscopic and can degrade over time. Ensure you are using a fresh, high-purity bottle of TFA, as water content can reduce its efficacy.[4]

  • Address Steric Hindrance: If the PEG linker is attached to a large or sterically hindered molecule, the acid may have difficulty accessing the ester linkage. In this case, longer reaction times or stronger acidic conditions may be necessary.[4]

Q2: I am observing unexpected side products after my deprotection reaction. What are they and how can I prevent them?

A2: The primary cause of side products is the formation of a stable tert-butyl cation during the acidic cleavage of the ester.[4] This highly reactive carbocation can alkylate electron-rich residues (e.g., tryptophan, methionine) in your molecule, leading to unwanted modifications.[4]

To prevent this, you must add "scavengers" to your cleavage cocktail. Scavengers are nucleophilic species that trap the tert-butyl cations before they can react with your product.[4] A widely used scavenger cocktail is the "Reagent K" or similar mixtures.

Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and confirm completion.

  • ¹H NMR Spectroscopy: The most direct method is to monitor the disappearance of the characteristic singlet peak for the nine protons of the t-butyl group, which typically appears around 1.4 ppm in the proton NMR spectrum.[4]

  • HPLC Analysis: You can take small aliquots from the reaction mixture, quench the acid (e.g., by evaporation under a stream of nitrogen), and analyze the sample by reverse-phase HPLC. You should observe the disappearance of the starting material peak and the appearance of the deprotected product peak, which will have a different retention time.[4]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: The compound should be stored as a solid at -20°C, protected from light and moisture.[1] Once in solution, it should be used promptly or stored under an inert atmosphere at low temperatures to minimize oxidation.

Q: Can I selectively cleave the t-butyl ester without affecting an N-Boc protecting group on my molecule? A: This is very challenging because both t-butyl esters and Boc (tert-butoxycarbonyl) groups have similar acid lability and are typically cleaved by strong acids like TFA.[4] Achieving selective deprotection is generally not feasible with standard acidolysis conditions. Alternative synthetic strategies or orthogonal protecting groups may be required.

Q: Are there milder alternatives to TFA for cleaving the t-butyl ester? A: While TFA is the most common reagent, other acidic conditions can be used, although they may require longer reaction times or elevated temperatures. Options include using formic acid or aqueous phosphoric acid.[5] However, the efficacy of these milder reagents can be substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation
  • Buffer Preparation: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.0-7.4. Deoxygenate the buffer by sparging with argon or nitrogen gas for at least 20 minutes.

  • Substrate Preparation: Dissolve your maleimide-functionalized molecule in the deoxygenated buffer to a known concentration.

  • Linker Preparation: Immediately before use, dissolve the this compound in a small amount of deoxygenated buffer or a compatible organic solvent (like DMF or DMSO) and then dilute into the reaction buffer.

  • Reaction: Add the thiol-PEG linker solution to the maleimide-functionalized molecule solution. A 1.1 to 1.5 molar excess of the thiol linker is often used to ensure full conversion of the maleimide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction should be gently agitated and kept under an inert atmosphere.

  • Quenching & Purification: Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol). Purify the conjugate using appropriate chromatography techniques, such as size-exclusion (SEC) or reverse-phase (RP-HPLC) chromatography.

Protocol 2: Standard t-Butyl Ester Deprotection
  • Preparation: Dissolve the t-butyl ester-protected PEG conjugate in dichloromethane (B109758) (DCM).

  • Cleavage: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% TFA v/v).

  • Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by HPLC or TLC.[4]

  • Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Purification: Precipitate the deprotected product by adding cold diethyl ether.[4] Collect the precipitate by centrifugation or filtration and wash it several times with cold ether to remove residual TFA. Dry the final product under vacuum.

Protocol 3: t-Butyl Ester Deprotection with a Scavenger Cocktail

This protocol is recommended when the conjugate contains acid-sensitive residues like tryptophan or methionine.[4]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).

  • Reaction: Dissolve the t-butyl ester-protected PEG conjugate directly in the cleavage cocktail (approximately 10 mL per gram of conjugate).

  • Incubation: Stir the mixture at room temperature for 2-4 hours.[4]

  • Work-up and Purification: Following the reaction, remove the TFA under reduced pressure. Precipitate and purify the product with cold diethyl ether as described in Protocol 2.[4]

Data & Summaries

Table 1: Common Scavengers for t-Butyl Ester Deprotection

Scavenger Target Side Reaction Typical Concentration (%) Notes
Triisopropylsilane (TIS) Traps tert-butyl cations, prevents tryptophan alkylation 2.5 - 5.0 Highly effective carbocation scavenger.
Water Suppresses side reactions and aids in scavenger removal 2.5 - 5.0 Often used in combination with other scavengers.
Thioanisole Protects methionine from alkylation 2.5 - 5.0 Has a strong odor.

| 1,2-Ethanedithiol (EDT) | Reverses potential modifications to tryptophan | 2.5 | Also has a strong odor. |

Table 2: Troubleshooting Summary for Thiol Conjugation

Symptom Possible Cause Recommended Solution
No reaction or low yield Thiol oxidation (dimerization) Use deoxygenated buffers; work under inert gas; add TCEP to reduce existing dimers.
Incorrect pH Adjust buffer pH to 6.5-7.5 for maleimide reactions.

| Multiple products in final mixture | Impure starting materials | Characterize all reagents before starting; purify if necessary. |

Table 3: Troubleshooting Summary for t-Butyl Ester Deprotection

Symptom Possible Cause Recommended Solution
Incomplete reaction Insufficient reaction time or TFA strength Increase reaction time; use a higher concentration of TFA (e.g., 95%).[4]
Poor quality TFA Use a fresh, unopened bottle of high-purity TFA.[4]
Unexpected peaks in HPLC/MS Alkylation by tert-butyl cation Add scavengers like TIS and water to the cleavage cocktail.[4]

| Difficulty isolating product | High solubility in workup solvents | Ensure precipitation in a large volume of cold diethyl ether.[4] |

Visual Guides

G cluster_0 Reaction Pathways of this compound cluster_1 cluster_2 start This compound HS-(CH2)2-O-(CH2)2-O-(CH2)2-COOtBu thiol_reaction Thiol Group Reaction (-SH) start->thiol_reaction pH 6.5-7.5 ester_reaction t-Butyl Ester Deprotection (-COOtBu) start->ester_reaction Acidic Conditions conjugate Thioether Conjugate (Product A) thiol_reaction->conjugate maleimide Maleimide Substrate maleimide->thiol_reaction deprotected Free Carboxylic Acid (Product B) ester_reaction->deprotected acid Strong Acid (TFA) acid->ester_reaction

Caption: Reaction pathways for this compound.

G start Reaction Not Working q1 Which reaction failed? start->q1 thiol_path Thiol Conjugation q1->thiol_path Thiol ester_path t-Butyl Deprotection q1->ester_path Ester check_oxidation Check for Thiol Oxidation (Disulfide Dimer) thiol_path->check_oxidation check_tfa Check TFA Quality & Age ester_path->check_tfa check_ph Verify Reaction pH (e.g., 6.5-7.5 for Maleimide) check_oxidation->check_ph check_time Increase Reaction Time / TFA % check_tfa->check_time check_scavengers Side products observed? check_time->check_scavengers add_scavengers Add Scavengers (TIS, Water) check_scavengers->add_scavengers Yes

Caption: Troubleshooting workflow for a failing reaction.

G start Planning t-Butyl Ester Deprotection q_residues Does your molecule contain acid-sensitive residues? (e.g., Trp, Met) start->q_residues protocol_standard Use Standard Protocol: 50% TFA in DCM q_residues->protocol_standard No protocol_scavenger Use Scavenger Protocol: 95% TFA / 2.5% H2O / 2.5% TIS q_residues->protocol_scavenger Yes note_standard Simpler work-up, but risk of side-product formation. protocol_standard->note_standard note_scavenger Prevents alkylation side-reactions, ensuring product integrity. protocol_scavenger->note_scavenger

Caption: Logic for selecting a t-butyl ester deprotection strategy.

References

Technical Support Center: Improving "Thiol-PEG2-t-butyl ester" Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of "Thiol-PEG2-t-butyl ester".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is it used for?

A1: "this compound" is a heterobifunctional crosslinker. It contains three key components:

  • A thiol group (-SH) : This allows for specific conjugation to molecules containing maleimide (B117702) groups, haloacetamides, or other thiol-reactive functionalities.[1] It can also be used for binding to metal surfaces.[1]

  • A polyethylene glycol (PEG) spacer (PEG2) : This short, hydrophilic spacer enhances the solubility and stability of the resulting conjugate and can improve the pharmacokinetic properties of therapeutic molecules.[2][3][4]

  • A t-butyl ester group : This is a protecting group for a carboxylic acid. It can be removed under acidic conditions to reveal a free carboxylic acid, which can then be used for further conjugation, for example, to primary amines via NHS-ester chemistry.[5][6]

It is commonly used as a PROTAC linker in the synthesis of proteolysis-targeting chimeras.[7]

Q2: What are the key reaction steps when using "this compound"?

A2: The typical workflow involves two main steps:

  • Thiol Conjugation: The thiol group of the linker is reacted with a maleimide-functionalized molecule (e.g., a protein or antibody).

  • t-Butyl Ester Deprotection: The t-butyl ester is removed to expose a carboxylic acid, which can then be used for subsequent reactions.

Q3: How should I store "this compound"?

A3: For optimal stability, it is recommended to store the product under the conditions specified in the Certificate of Analysis. Generally, storage at room temperature is acceptable in the continental US, but this may vary elsewhere.[7] To prevent oxidation of the thiol group, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem 1: Low Yield in Thiol-Maleimide Conjugation

Low conjugation efficiency between the thiol group of the linker and a maleimide-functionalized molecule is a common issue. The following guide provides potential causes and solutions.

Potential Cause Recommended Solution
Oxidation of the Thiol Group Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[8][9] To prevent this: 1. Use Reducing Agents: If your biomolecule has existing disulfide bonds, they must be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[8] DTT (dithiothreitol) is also effective but must be removed before conjugation.[8] 2. Degas Buffers: Remove dissolved oxygen from your buffers by vacuum application or by bubbling with an inert gas like nitrogen or argon.[8][9] 3. Add a Chelating Agent: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[8]
Hydrolysis of the Maleimide Group Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5, rendering them unreactive towards thiols.[2] To minimize hydrolysis: 1. Maintain Optimal pH: Perform the conjugation reaction within a pH range of 6.5-7.5.[2][8] 2. Use Fresh Reagents: Prepare fresh solutions of your maleimide-functionalized molecule immediately before use.[2]
Suboptimal Reaction Conditions The efficiency of the thiol-maleimide reaction is dependent on several factors.[3] To optimize the reaction: 1. Molar Ratio: Use a 10-20 fold molar excess of the maleimide-containing molecule relative to the "this compound".[2][10] This should be optimized for your specific application.[10] 2. Reaction Time and Temperature: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]
Problem 2: Incomplete t-Butyl Ester Deprotection

Failure to completely remove the t-butyl ester protecting group will prevent subsequent conjugation reactions involving the carboxylic acid.

Potential Cause Recommended Solution
Inappropriate Deprotection Reagent The t-butyl ester is stable under many conditions but can be cleaved with acid. To ensure complete deprotection: 1. Use Strong Acid: A common and effective method is treatment with trifluoroacetic acid (TFA).[11] 2. Alternative Reagents: Other reagents like aqueous phosphoric acid or zinc bromide (ZnBr2) in dichloromethane (B109758) can also be used for deprotection.[5][6]
Insufficient Reaction Time or Temperature The deprotection reaction may be slow under certain conditions. To drive the reaction to completion: 1. Monitor the Reaction: Use analytical techniques like mass spectrometry or HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product. 2. Adjust Conditions: If the reaction is slow, consider increasing the reaction time or, if compatible with your molecule's stability, the temperature.
Problem 3: Protein Aggregation After Conjugation

Aggregation of the biomolecule after conjugation can lead to loss of activity and difficulties in purification.

Potential Cause Recommended Solution
Changes in Protein Conformation The conjugation process can alter the protein's structure, leading to aggregation. To mitigate this: 1. Screen Buffer Conditions: Test different buffer conditions, including pH and ionic strength. 2. Include Excipients: Add excipients like arginine or polysorbate to the reaction mixture to improve protein stability.[2] 3. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[2]
Hydrophobicity of the Linker Although the PEG spacer is hydrophilic, the overall conjugate may have altered solubility properties. To address this: 1. Optimize Conjugation Ratio: A lower degree of labeling may prevent aggregation. 2. Purification Method: Use a purification method that can separate aggregates from the desired conjugate, such as size exclusion chromatography (SEC).[12][]

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of "this compound" to a maleimide-activated protein.

  • Protein Preparation:

    • Dissolve the maleimide-activated protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.[8] The protein concentration should typically be between 1-10 mg/mL.[9][10]

    • If the protein contains disulfide bonds that need to be reduced to expose thiols for other applications, this step should be performed prior to the maleimide activation step.

  • Linker Preparation:

    • Dissolve the "this compound" in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the "this compound" solution to the protein solution to achieve a desired molar excess (a starting point of 10-20 fold excess of the linker is recommended).[2]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[8]

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide groups.[8]

  • Purification:

    • Purify the conjugate using a suitable chromatography method such as size exclusion chromatography (SEC) to remove unreacted linker and other small molecules.[8][12][] Other methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed depending on the properties of the conjugate.[12][][14][15]

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl ester protecting group to yield a free carboxylic acid.

  • Reaction Setup:

    • Dissolve the t-butyl ester-containing conjugate in a suitable solvent such as dichloromethane (DCM).

  • Deprotection:

    • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS) until the starting material is fully consumed.

  • Workup:

    • Remove the TFA and solvent under reduced pressure.

    • The resulting product with the free carboxylic acid can then be used for the next step.

Visualizations

G Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_thiol Check for Free Thiols start->check_thiol Potential Cause: Thiol Oxidation check_maleimide Check Maleimide Stability start->check_maleimide Potential Cause: Maleimide Hydrolysis optimize_conditions Optimize Reaction Conditions start->optimize_conditions Potential Cause: Suboptimal Conditions solution_thiol Reduce Disulfide Bonds (TCEP/DTT) Degas Buffers Use EDTA check_thiol->solution_thiol Solution solution_maleimide Maintain pH 6.5-7.5 Use Fresh Reagents check_maleimide->solution_maleimide Solution solution_conditions Optimize Molar Ratio (10-20x) Adjust Time/Temperature optimize_conditions->solution_conditions Solution

Caption: A decision tree for troubleshooting low conjugation yield.

G This compound Conjugation Workflow start Start protein_prep Prepare Maleimide-Activated Biomolecule start->protein_prep linker_prep Prepare this compound start->linker_prep conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) protein_prep->conjugation linker_prep->conjugation purification1 Purify Conjugate (e.g., SEC) conjugation->purification1 deprotection t-Butyl Ester Deprotection (e.g., TFA) purification1->deprotection purification2 Purify Final Product deprotection->purification2 end End purification2->end

References

Side reactions of "Thiol-PEG2-t-butyl ester" with amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Thiol-PEG2-t-butyl ester". This guide provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions with amines that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions when using this compound in the presence of amines?

When working with this compound and amine-containing molecules or buffers, two primary side reactions should be considered:

  • Thiol Oxidation: The most common side reaction is the oxidation of the thiol (-SH) group. In the presence of oxygen or certain metal ions, two thiol groups can react to form a disulfide bond (-S-S-), resulting in the homodimerization of the PEG linker. This unwanted reaction consumes the reactive thiol group, preventing it from participating in the intended conjugation (e.g., with a maleimide).

  • Aminolysis of the t-butyl Ester: This is a reaction where an amine nucleophilically attacks the carbonyl carbon of the t-butyl ester, displacing the t-butoxy group to form a stable amide bond. While t-butyl esters are generally more resistant to aminolysis than other esters (like NHS esters) due to steric hindrance, this reaction can still occur, especially under prolonged incubation times, elevated temperatures, or at a basic pH.[1]

Q2: Can I use amine-containing buffers like Tris or glycine (B1666218) in my experiment?

It is strongly recommended to avoid buffers containing primary amines, such as Tris and glycine, during conjugation steps where an amine-reactive species is present or could be formed.[2][3][4] While the this compound itself is not directly reactive with amines under standard conditions, your overall experimental workflow might involve amine-reactive chemistry.

  • If the thiol end is reacting with a maleimide (B117702): Amine buffers can compete with the target thiol, especially at pH values above 8, leading to reduced conjugation efficiency.[5]

  • If the t-butyl ester is deprotected to a carboxylic acid: Subsequent activation with EDC/NHS creates a highly amine-reactive NHS ester. In this step, amine buffers will compete with your target molecule and quench the reaction.[3][4]

For optimal results, use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers within the recommended pH range for your specific reaction.[2][4]

Troubleshooting Guides
Problem 1: Low yield of the desired conjugate and detection of unexpected byproducts.

Symptom: Mass spectrometry (MS) or HPLC analysis shows a new species corresponding to the mass of your PEG linker plus your amine-containing molecule, while the yield of your intended product is low.

Potential Cause: Direct aminolysis of the t-butyl ester by your amine-containing molecule.

Troubleshooting Steps:

  • Review Reaction Conditions: High pH, high temperature, and long reaction times can promote aminolysis. Assess if your experimental parameters can be modified.

  • Buffer Selection: Ensure you are using a non-nucleophilic buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.

  • Perform a Control Experiment: To confirm aminolysis, incubate the this compound with your amine-containing molecule under the same reaction conditions but without the other conjugation partner. Monitor the reaction over time using LC-MS to quantify the formation of the amide byproduct.

G start Low Conjugation Yield Detected check_ms Analyze reaction mixture by LC-MS start->check_ms is_dimer Is a species with 2x mass of linker present? check_ms->is_dimer is_aminolysis Is a species with mass of (Linker + Amine) present? is_dimer->is_aminolysis No oxidation Primary Issue: Thiol Oxidation is_dimer->oxidation Yes aminolysis Primary Issue: Aminolysis of Ester is_aminolysis->aminolysis Yes other Other issues: (e.g., reagent stability, stoichiometry) is_aminolysis->other No solve_oxidation Action: Use degassed buffers, add TCEP, see Protocol 2 oxidation->solve_oxidation solve_aminolysis Action: Lower pH/temp, reduce time, see Protocol 1 aminolysis->solve_aminolysis

Caption: A decision tree for troubleshooting low bioconjugation yield.

Problem 2: The thiol linker is non-reactive or has disappeared from the reaction mixture.

Symptom: When analyzing the starting material or the reaction mixture, you observe a significant peak at roughly twice the molecular weight of the this compound, and your conjugation reaction fails to proceed.

Potential Cause: Oxidation of the thiol groups to form a disulfide-linked dimer.[6]

Troubleshooting Steps:

  • Degas Buffers: Before use, thoroughly degas all aqueous buffers by bubbling with an inert gas (argon or nitrogen) or by using a vacuum pump to remove dissolved oxygen.

  • Add a Reducing Agent: Include a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 1-10 mM concentration in your reaction buffer. TCEP is effective at keeping thiols in their reduced state and is compatible with maleimide chemistry.

  • Work Quickly: Prepare your reaction mixtures promptly after dissolving the thiol-containing linker.

ParameterAminolysis of t-butyl EsterThiol OxidationRecommendation
pH Rate increases significantly at pH > 9Rate increases at pH > 8Maintain pH between 7.0 and 8.0 for most thiol-maleimide reactions.[5]
Temperature Rate increases with temperatureGenerally less sensitive than aminolysisPerform reactions at 4°C or room temperature; avoid heating.
Reaction Time Incidence increases with timeIncidence increases with timeOptimize for the shortest time needed for the primary reaction to complete.
Atmosphere Not directly affectedOccurs in the presence of O₂Use degassed buffers and consider working under an inert atmosphere.
Buffer Type Nucleophilic amines can reactNot directly affectedUse non-amine buffers like PBS or HEPES.[2][4]
Experimental Protocols
Protocol 1: Control Experiment to Detect Amine-Ester Reactivity (Aminolysis)

Objective: To quantify the extent of the aminolysis side reaction between this compound and an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • LC-MS system for analysis

Procedure:

  • Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Prepare a 10 mM stock solution of your amine-containing molecule in the reaction buffer.

  • In a microcentrifuge tube, combine the this compound and the amine molecule at the same final concentrations used in your actual experiment.

  • Incubate the mixture under the same conditions (temperature, time) as your planned conjugation reaction.

  • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the reaction mixture.

  • Analyze the aliquot immediately by LC-MS.

  • Monitor for the disappearance of the starting materials and the appearance of a new peak with a mass corresponding to [M_linker + M_amine - M_t-butanol]. Quantify the peak areas to determine the percentage of aminolysis over time.

Protocol 2: Procedure for Reducing Oxidized Thiol-PEG Linkers

Objective: To reduce disulfide-linked PEG dimers back to their active, monomeric thiol form before use in a conjugation reaction.

Materials:

  • Oxidized (dimerized) this compound

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Reaction Buffer (non-amine containing, degassed, e.g., PBS, pH 7.2)

  • Desalting column (e.g., spin column)

Procedure:

  • Dissolve the oxidized PEG linker in the degassed reaction buffer.

  • Prepare a fresh 0.5 M stock solution of TCEP in water.

  • Add the TCEP stock solution to the linker solution to achieve a final TCEP concentration of 20-50 mM (a 10-20 fold molar excess over the presumed thiol concentration).

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with the desired (degassed) reaction buffer.

  • The flow-through now contains the reduced, active this compound. Use it immediately in your conjugation reaction.

G cluster_main Intended & Side Reactions cluster_intended Intended Pathway cluster_side Side Reactions Linker Thiol-PEG-Ester (HS-PEG-COOtBu) Intended_Target Target Molecule (e.g., Maleimide-Protein) Linker->Intended_Target Thiol Reaction Amine Amine (R-NH2) Linker->Amine Aminolysis Oxygen Oxygen (O2) Linker->Oxygen Oxidation Conjugate Desired Conjugate Intended_Target->Conjugate Aminolysis_Product Aminolysis Byproduct (HS-PEG-CONHR) Dimer_Product Oxidized Dimer (tBuOOC-PEG-S-S-PEG-COOtBu)

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: HPLC Purification of Thiol-PEG2-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Thiol-PEG2-t-butyl ester by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Q1: Why am I seeing a broad or tailing peak for my compound?

Possible Causes:

  • Secondary Interactions: The thiol group in the molecule can interact with active sites on the silica-based column packing, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the thiol group, influencing peak shape.

  • Contaminated or Degraded Column: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

Solutions:

  • Use a Deactivated Column: Employ a column with end-capping or a specialized stationary phase designed to minimize secondary interactions.

  • Reduce Sample Concentration: Decrease the amount of sample injected onto the column.

  • Optimize Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the thiol group.

  • Flush or Replace Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q2: My compound's retention time is shifting between injections. What could be the cause?

Possible Causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

  • Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of volatile components or improper mixing.

  • Fluctuations in Temperature: Changes in the column temperature can affect retention times.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.

  • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.

  • System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump.

Q3: I am observing an unexpected peak in my chromatogram, especially after the main peak. What could it be?

Possible Causes:

  • On-column Degradation: The t-butyl ester group is sensitive to acidic conditions. If the mobile phase is too acidic, the ester can be cleaved on the column, resulting in the formation of the corresponding carboxylic acid (Thiol-PEG2-acid).

  • Impurity in the Sample: The unexpected peak could be an impurity from the synthesis, such as unreacted starting materials or a disulfide dimer of the product.

  • Ghost Peaks: These can arise from contaminants in the mobile phase or from previous injections.

Solutions:

  • Moderate Mobile Phase Acidity: Use a milder acidic additive like formic acid instead of TFA if ester cleavage is suspected. It is a delicate balance, as some acidity is often needed for good peak shape.

  • Analyze by Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the unexpected peak and confirm its identity.

  • Run a Blank Gradient: Inject a blank (mobile phase) to check for ghost peaks originating from the system or solvents.

Q4: The backpressure in my HPLC system is too high. What should I do?

Possible Causes:

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

  • System Blockage: A blockage may be present in the tubing, injector, or guard column.

  • Precipitation in Mobile Phase: If using a buffered mobile phase, the buffer may precipitate if the organic solvent concentration is too high.

Solutions:

  • Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.

  • Isolate the Source of Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify where the high pressure originates.

  • Reverse Flush the Column: If the blockage is on the column inlet frit, carefully reverse-flush the column (if the manufacturer's instructions permit) at a low flow rate.

  • Ensure Mobile Phase Miscibility: Ensure that the aqueous and organic components of your mobile phase are fully miscible in all proportions used in your gradient.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best suited for purifying this compound?

A: A reversed-phase C18 or C8 column is generally a good starting point. To minimize peak tailing due to the thiol group, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping.

Q: What is a typical mobile phase for the purification of this compound?

A: A common mobile phase system is a gradient of acetonitrile (B52724) (ACN) and water. To improve peak shape and resolution, a small amount of an acidic modifier is often added. A typical gradient might be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile The gradient would typically start with a low percentage of Mobile Phase B and increase over time to elute the compound.

Q: At what wavelength should I monitor the purification?

A: this compound does not have a strong chromophore for UV detection. Detection can be challenging. If the compound has sufficient absorbance, a low wavelength (e.g., 200-220 nm) can be used. However, at these wavelengths, the baseline may be noisy, and many solvents and impurities also absorb. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more suitable for compounds with poor UV absorbance. If coupled with mass spectrometry (LC-MS), the total ion chromatogram (TIC) can be used to monitor the elution of the product.

Q: How can I confirm the purity and identity of my collected fractions?

A: After collecting the fractions from the HPLC, it is essential to confirm the purity and identity of the compound. This can be done by:

  • Analytical HPLC: Reinjecting a small aliquot of the collected fraction into the HPLC to check its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Data Presentation

ParameterTypical Value / RangeNotes
Column Type Reversed-Phase C18, 250 x 4.6 mm, 5 µmHigh-purity, end-capped silica is recommended.
Mobile Phase A 0.1% Formic Acid in WaterTFA can be used but may cause ester hydrolysis.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20-30 minutesThis is a starting point and should be optimized.
Flow Rate 1.0 mL/minAdjust based on column dimensions and particle size.
Column Temperature 25-40 °CA stable temperature improves reproducibility.
Detection 210-220 nm, ELSD, CAD, or MSUV detection may have low sensitivity.
Injection Volume 10-100 µLDepends on sample concentration and column size.

Experimental Protocols

Detailed Methodology for HPLC Purification

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Prepare the mobile phases:

      • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

      • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Degas the mobile phases thoroughly using an inline degasser or by sonication under vacuum.

    • Purge the HPLC pumps to remove any air bubbles.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the detector wavelength to 214 nm (or use an alternative detector like ELSD/CAD/MS).

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Monitor the chromatogram and collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Analyze the collected fractions for purity by analytical HPLC.

    • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

    • Confirm the identity of the purified product by MS and/or NMR.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Analysis SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% Formic Acid in Water/ACN) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection Peak Detection (UV/ELSD/MS) Gradient->Detection Collection Fraction Collection Detection->Collection PurityCheck Purity Analysis (Analytical HPLC) Collection->PurityCheck SolventRemoval Solvent Removal PurityCheck->SolventRemoval IdentityConfirm Identity Confirmation (MS, NMR) SolventRemoval->IdentityConfirm FinalProduct Purified Product IdentityConfirm->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Problem HPLC Problem Observed PeakTailing Peak Tailing / Broadening Problem->PeakTailing RTVaries Retention Time Varies Problem->RTVaries HighPressure High Backpressure Problem->HighPressure CheckInteractions Secondary Interactions? (Use end-capped column) PeakTailing->CheckInteractions CheckOverload Column Overload? (Reduce sample load) PeakTailing->CheckOverload CheckpH Mobile Phase pH? (Add 0.1% FA/TFA) PeakTailing->CheckpH CheckEquilibration Equilibration? (Increase time) RTVaries->CheckEquilibration CheckMobilePhase Mobile Phase? (Prepare fresh) RTVaries->CheckMobilePhase CheckTemp Temperature? (Use column oven) RTVaries->CheckTemp CheckFrit Column Frit Blockage? (Filter sample/mobile phase) HighPressure->CheckFrit CheckSystem System Blockage? (Isolate component) HighPressure->CheckSystem

Caption: Troubleshooting logic for common HPLC purification issues.

Optimizing pH for "Thiol-PEG2-t-butyl ester" maleimide reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals utilizing the thiol-maleimide reaction, with a specific focus on "Thiol-PEG2-t-butyl ester" conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide reaction?

The optimal pH range for the thiol-maleimide conjugation is typically between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1][2][3]

Q2: What happens if the pH is too high (above 7.5)?

At pH values above 7.5, several side reactions can occur:

  • Loss of Chemoselectivity: The maleimide (B117702) group can begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][4][5]

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][4][6] This rate of hydrolysis increases with pH.[1][6]

Q3: What are the consequences of a pH that is too low (below 6.5)?

While a slightly acidic pH can be beneficial in specific cases to minimize certain side reactions, a pH below 6.5 will generally decrease the overall reaction rate.[4]

Q4: How does pH affect the stability of the maleimide group?

The maleimide group is prone to hydrolysis in aqueous solutions, a process that is accelerated at higher pH.[1][4][7] For this reason, it is recommended to prepare aqueous solutions of maleimide-containing reagents, such as "this compound," immediately before use.[4] Stock solutions should be prepared in a dry, biocompatible organic solvent like DMSO or DMF.[2][4]

Q5: Are there any specific side reactions to be aware of when working with N-terminal cysteines?

Yes, when conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a side reaction known as thiazine (B8601807) rearrangement can occur.[8][9] This rearrangement is promoted under basic conditions.[8][9] To minimize this, performing the conjugation at a more acidic pH (e.g., pH 5.0) can be beneficial as it keeps the N-terminal amine protonated and less nucleophilic.[2][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer. Adjust to be within the 6.5-7.5 range for optimal thiol-maleimide reaction.[1][2][3][4][5]
Maleimide Hydrolysis: The maleimide reagent was stored improperly or the aqueous solution was prepared too far in advance.Prepare fresh aqueous solutions of the maleimide reagent immediately before the conjugation reaction.[4] Store stock solutions in an anhydrous solvent like DMSO or DMF.[2][4]
Oxidized Thiols: The thiol groups on your molecule of interest have formed disulfide bonds.Reduce disulfide bonds using a reducing agent like TCEP prior to conjugation.[2]
Poor Yield or Impure Product Reaction with Amines: The reaction pH was too high (above 7.5), leading to non-specific labeling of amine groups.Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1]
Thiazine Rearrangement: You are conjugating to an N-terminal cysteine at a neutral or basic pH.If possible, perform the conjugation at a more acidic pH (e.g., 5.0) to minimize this side reaction.[2][9]
Inconsistent Results Buffer Composition: The buffer contains primary or secondary amines or thiols.Use a buffer that is free of primary and secondary amines and thiols. Recommended buffers include phosphate, HEPES, and Tris.[10][11]

Data Presentation

Table 1: pH Effects on Thiol-Maleimide Reaction

pH RangeReaction CharacteristicsPotential Side Reactions
< 6.5 Decreased reaction rate.[4]
6.5 - 7.5 Optimal range for chemoselectivity and reaction rate. [1][2][3][4][5]
> 7.5 Increased reaction rate with thiols, but also with primary amines.[1][4]Loss of chemoselectivity (reaction with amines).[1][4][5] Increased rate of maleimide hydrolysis.[1][4][6]
≥ 8.0 Significant increase in the rate of maleimide hydrolysis.[6][12] Promotes thiazine rearrangement with N-terminal cysteines.[8][9]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve your thiol-containing protein or peptide in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).

    • If disulfide bonds are present, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. Note: If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent.[2]

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve the "this compound" maleimide in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF.[2][4]

  • Conjugation Reaction:

    • Add the dissolved maleimide reagent to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.

  • Purification:

    • Purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted reagents.

Protocol 2: Minimizing Thiazine Rearrangement with N-Terminal Cysteines
  • Buffer Preparation: Prepare a reaction buffer with a pH of 5.0 (e.g., acetate (B1210297) buffer).

  • Follow Steps 1-5 from Protocol 1 , substituting the pH 7.2-7.4 buffer with the pH 5.0 buffer in the conjugation step. Be aware that the overall reaction rate may be slower at this lower pH.[4]

Visualizations

Thiol_Maleimide_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Thiol_Prep Prepare Thiol-Containing Molecule (e.g., Protein in PBS, pH 7.2) Conjugation Mix and Incubate (1-2h at RT or overnight at 4°C) Thiol_Prep->Conjugation Maleimide_Prep Prepare Maleimide Reagent ('this compound' in DMSO) Maleimide_Prep->Conjugation Quench Quench Excess Maleimide (Optional, e.g., with cysteine) Conjugation->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify

Caption: General experimental workflow for thiol-maleimide conjugation.

pH_Optimization_Logic Start Start: Define Conjugation Goal Check_N_Term Is the thiol on an N-terminal cysteine? Start->Check_N_Term pH_6_5_to_7_5 Set pH to 6.5 - 7.5 (Optimal for most applications) Check_N_Term->pH_6_5_to_7_5 No pH_5_0 Consider pH 5.0 to minimize thiazine rearrangement Check_N_Term->pH_5_0 Yes Proceed Proceed with Conjugation pH_6_5_to_7_5->Proceed pH_5_0->Proceed

Caption: Logic diagram for selecting the optimal reaction pH.

References

Preventing disulfide bond formation with "Thiol-PEG2-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Thiol-PEG2-t-butyl ester." This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent, with a focus on preventing unwanted disulfide bond formation through thiol modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a heterobifunctional crosslinker. Its primary role is to conjugate molecules by leveraging its two different reactive ends:

  • A thiol (-SH) group , which readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties.[1][2] It can also be used for binding to metal surfaces like gold.[2]

  • A t-butyl ester protected carboxyl group , which can be deprotected under acidic conditions to reveal a carboxylic acid.[2][3][4] This carboxylic acid can then be activated to react with primary amines.

While it can be used to cap a thiol on a target molecule, thereby preventing that specific thiol from forming a disulfide bond, its main purpose is as a linker in bioconjugation, PROTAC synthesis, and drug delivery applications.[5]

Q2: How can this compound be used to prevent disulfide bond formation?

A2: this compound can prevent a specific cysteine residue on a protein or peptide from forming a disulfide bond by covalently attaching to it. This process, often called "capping" or "thiol modification," effectively blocks the thiol group. The reaction typically involves conjugating the thiol group of this reagent with a thiol-reactive group (like a maleimide) that has been introduced to the target molecule, or vice-versa.

Q3: What are the storage and handling recommendations for this compound?

A3: Proper storage and handling are critical to prevent degradation and disulfide bond formation of the reagent itself.

  • Storage: Store at -20°C for long-term stability.[2][3][4]

  • Handling: The compound can be hygroscopic. Always allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.[6] It is best to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to reduce the risk of oxidation of the thiol group.[6]

Q4: Can the this compound itself form a disulfide dimer?

A4: Yes. The free thiol group on the molecule is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer. This is a common issue with all thiol-containing reagents. To minimize this, it is crucial to use deoxygenated buffers and handle the reagent under an inert atmosphere. The presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in reaction buffers can also help, but its compatibility with the overall experimental goal must be considered.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conjugation to the target molecule. 1. Oxidation of this compound: The reagent may have formed disulfide dimers. 2. Inactive target molecule: The thiol-reactive group (e.g., maleimide) on the target molecule may have been hydrolyzed or reacted with other components. 3. Incorrect buffer pH: The efficiency of thiol-maleimide reactions is pH-dependent (optimal pH 6.5-7.5).1. Use fresh reagent. Prepare solutions immediately before use in deoxygenated buffers. Consider a pre-reduction step with a mild reducing agent if dimer formation is suspected. 2. Ensure the stability of your target molecule's reactive site. Use fresh preparations. 3. Optimize the reaction pH. Ensure the buffer components are non-reactive with the thiol or maleimide (B117702) groups.
Formation of unexpected high molecular weight species. 1. Intermolecular disulfide bond formation: The target molecule may be forming disulfide-linked aggregates. 2. Non-specific binding: The reagent or target may be binding non-covalently.1. Work at a lower protein concentration. Include a chelating agent like EDTA to prevent metal-catalyzed oxidation.[7] 2. Optimize buffer conditions (e.g., ionic strength, pH) to minimize non-specific interactions.
Difficulty in deprotecting the t-butyl ester. 1. Incomplete reaction: The acidic conditions used for deprotection may be too mild or the reaction time too short. 2. Degradation of the target molecule: The acidic conditions required for deprotection may be too harsh for the conjugated molecule.1. Use a stronger acid, such as a higher concentration of trifluoroacetic acid (TFA), or increase the reaction time. Monitor the reaction progress by techniques like mass spectrometry. 2. If the target is acid-labile, consider using an alternative linker with a different protecting group that can be removed under milder conditions.

Experimental Protocols

General Protocol for Thiol Capping on a Maleimide-Activated Protein

This protocol provides a general workflow for conjugating this compound to a protein that has been functionalized with a maleimide group.

1. Materials:

  • Maleimide-activated protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA, deoxygenated.

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in reaction buffer.

  • Purification system (e.g., size-exclusion chromatography).

2. Procedure:

  • Prepare Solutions:

    • Dissolve the maleimide-activated protein in the deoxygenated reaction buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve this compound in the reaction buffer to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quench Reaction:

    • Add quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm conjugation using techniques such as SDS-PAGE (which should show a shift in molecular weight) and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Thiol Capping prep Prepare Solutions (Deoxygenated Buffer) react Conjugation Reaction (Protein-Mal + Thiol-PEG) prep->react quench Quench Reaction (Add L-Cysteine) react->quench purify Purification (Size-Exclusion Chromatography) quench->purify char Characterization (SDS-PAGE, Mass Spec) purify->char

Caption: Workflow for protein thiol capping.

troubleshooting_logic Troubleshooting Low Conjugation Efficiency start Low Conjugation? check_reagent Check Reagent Integrity (Fresh? Stored correctly?) start->check_reagent check_buffer Verify Buffer Conditions (pH 6.5-7.5? Deoxygenated?) start->check_buffer check_target Assess Target Activity (Maleimide hydrolyzed?) start->check_target solution_reagent Use Fresh Reagent check_reagent->solution_reagent solution_buffer Optimize Buffer pH and Deoxygenate check_buffer->solution_buffer solution_target Use Freshly Prepared Target check_target->solution_target

Caption: Troubleshooting low conjugation efficiency.

References

"Thiol-PEG2-t-butyl ester" storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe storage and handling of Thiol-PEG2-t-butyl ester, alongside troubleshooting guidance for common experimental issues.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. The following table summarizes the key quantitative parameters.

ParameterRecommended ConditionsSource(s)
Storage Temperature -20°C for long-term storage.[1][2][3] 2-8°C for short-term storage.[4]Multiple Suppliers
Shipping Temperature Ambient Temperature.[1][2][3][4]Multiple Suppliers
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[5]Vector Labs
Moisture Hygroscopic; minimize exposure to moisture.[5]Vector Labs

Experimental Workflow for Handling

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Equilibrate to Room Temperature B Work in a Fume Hood A->B Before Opening C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Purge Container with Inert Gas C->D Proceed to Handle E Weigh Desired Amount Quickly D->E F Dissolve in Anhydrous Solvent E->F G Recap Tightly F->G After Use H Purge Headspace with Inert Gas G->H I Store at -20°C H->I

Caption: Workflow for the safe handling and storage of this compound.

Troubleshooting Guide

Q1: The solid this compound appears clumpy or has turned into a sticky solid. What should I do?

A1: This is likely due to moisture absorption, as PEG compounds can be hygroscopic.[5] While the product may still be usable, its effective concentration could be altered. To prevent this, always allow the container to warm to room temperature before opening and minimize the time the container is open to the atmosphere.[5] For future use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.

Q2: My reaction yield is lower than expected. Could the this compound be the issue?

A2: Several factors could contribute to low reaction yields:

  • Degradation: Improper storage at room temperature for extended periods or repeated freeze-thaw cycles can lead to degradation. Ensure the compound is stored at the recommended -20°C.

  • Oxidation: The thiol group is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions. Handling the compound and setting up reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purity: If the product has absorbed water, the actual amount of active reagent will be lower than weighed.

Q3: I notice a strong, unpleasant odor when working with the compound. Is this normal and what precautions should I take?

A3: Thiol-containing compounds are known for their strong, often unpleasant odors, sometimes described as a stench.[6] This is a characteristic property of the thiol group. Always handle this reagent in a well-ventilated chemical fume hood to minimize inhalation exposure.[7] Ensure your personal protective equipment (PPE) includes appropriate gloves and safety glasses.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound is not consistently provided across all suppliers, similar amino-PEG-t-butyl ester compounds are soluble in methylene (B1212753) chloride, DMAC, and DMSO.[5] It is recommended to use anhydrous solvents to prevent hydrolysis of the ester and to maintain the integrity of the thiol group.

Q2: What are the primary hazards associated with this compound?

A2: Based on safety data sheets for similar chemical structures, this compound may cause skin and eye irritation, and potentially respiratory irritation.[8] It is crucial to handle the compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or fume hood.[8]

Q3: How should I dispose of waste containing this compound?

A3: Dispose of chemical waste in accordance with your institution's and local environmental regulations. Avoid disposing of the material down the drain. Collect waste in a designated, properly labeled container for chemical waste pickup.

Q4: Is the t-butyl ester group stable during storage and handling?

A4: The t-butyl ester is generally stable under the recommended storage conditions. However, it can be cleaved under acidic conditions.[1][2][3] Therefore, it is important to avoid contact with acids during storage and in experimental setups where the protecting group needs to remain intact.

Q5: What is the chemical stability of this compound at room temperature?

A5: The product is generally considered chemically stable under standard ambient conditions (room temperature) for short periods, such as during shipping. However, for long-term storage, maintaining the compound at -20°C is recommended to prevent potential degradation of the thiol and ester functionalities.[1][2][3]

References

Troubleshooting low yield in "Thiol-PEG2-t-butyl ester" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of "Thiol-PEG2-t-butyl ester". The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Low yield in the synthesis of this compound can arise from several factors, from incomplete reactions to product degradation. This guide is structured to address issues in a logical sequence, following a plausible synthetic workflow.

Diagram: Synthetic Workflow of this compound

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: S-Trityl Deprotection cluster_2 Step 3: Purification A S-trityl cysteamine (B1669678) C S-trityl-PEG2-t-butyl ester A->C EDC/NHS or pre-activated NHS ester B HOOC-PEG2-t-butyl ester B->C D S-trityl-PEG2-t-butyl ester C->D E This compound D->E TFA / Scavenger (e.g., TES) F Triphenylmethane D->F G Side Product: Disulfide Dimer E->G Oxidation (Air/Impurities) H Crude Reaction Mixture E->H I Purified this compound H->I Chromatography (e.g., HPLC, SEC)

Caption: Plausible synthetic workflow for this compound.

Q1: My initial amide coupling reaction between S-trityl cysteamine and the PEG2-t-butyl ester precursor is inefficient. What could be the cause?

A1: Incomplete amide coupling is a common reason for low overall yield. Here are several potential causes and solutions:

  • Ineffective Activation of the Carboxylic Acid: If you are using a carboxylated PEG precursor with coupling agents like EDC/NHS, ensure they are fresh and added in the correct stoichiometry. The reaction should be performed in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM).

  • Hydrolysis of Activated Ester: If you are using a pre-activated PEG-NHS ester, it is susceptible to hydrolysis. Ensure your reaction is conducted under anhydrous conditions and that the amine starting material is free of excessive moisture.

  • Incorrect pH: The pH of the reaction mixture is crucial for efficient amide bond formation. For NHS ester reactions with primary amines, a pH range of 7.2-8.5 is generally optimal.

  • Steric Hindrance: The bulky trityl group on the cysteamine can sterically hinder the reaction. You may need to increase the reaction time or temperature, or use a more reactive activated ester.

ParameterRecommendationRationale
Solvent Anhydrous DMF or DCMPrevents hydrolysis of activated esters.
Coupling Agents Fresh EDC/NHSEnsures efficient activation of the carboxylic acid.
pH (for NHS ester) 7.2 - 8.5Optimizes the nucleophilicity of the amine.
Reaction Time 4-24 hoursAllows the reaction to proceed to completion, especially with sterically hindered reactants.

Q2: The deprotection of the S-trityl group is incomplete, leading to a mixture of starting material and product. How can I improve this step?

A2: Incomplete deprotection of the trityl group is a frequent issue. The following points should be considered:

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) is commonly used for trityl deprotection.[1][2][3] Ensure you are using a sufficient concentration of TFA in a suitable solvent like dichloromethane (B109758) (DCM). A common cocktail is 95% TFA, 2.5% water, and 2.5% triethylsilane (TES).

  • Role of the Scavenger: The trityl cation released during deprotection can re-attach to the thiol or other nucleophiles.[4] A scavenger, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS), is essential to irreversibly trap the trityl cation as triphenylmethane.[4]

  • Reaction Time and Temperature: Deprotection is typically fast, often complete within 1-2 hours at room temperature. However, for stubborn cases, you can extend the reaction time. Monitor the reaction by TLC or LC-MS to determine completion.

ReagentRoleCommon Concentration
TFA Acid for cleaving the S-trityl bond.50-95% in DCM.
TES/TIPS Scavenger for the trityl cation.2.5-5%
Water Can help with solubility and reaction kinetics.2.5%

Q3: After deprotection, I observe significant amounts of a disulfide-linked dimer of my product. How can I prevent this?

A3: The free thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common side reaction that can significantly lower the yield of the desired monomeric product.

  • Work-up under Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Addition of a Reducing Agent: During purification, you can add a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the buffer to maintain the thiol in its reduced state. However, be mindful that these will need to be removed in a subsequent step.

Diagram: Troubleshooting Logic for Low Yield

G A Low Yield of This compound B Check Purity of Starting Materials A->B C Analyze Amide Coupling Step A->C D Analyze S-Trityl Deprotection Step A->D E Evaluate Purification Method A->E F Incomplete Reaction? C->F G Side Product Formation? C->G D->F D->G H Product Degradation? D->H E->H I Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry F->I J Identify and Mitigate Side Reactions: - Disulfide formation - Trityl re-attachment G->J K Adjust Purification Conditions: - pH - Column type - Use of additives H->K

References

Technical Support Center: Characterization of "Thiol-PEG2-t-butyl ester" Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of "Thiol-PEG2-t-butyl ester" and its conjugates by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of "this compound" and what ions should I expect to see in my mass spectrum?

A1: The molecular formula for "this compound" is C11H22O4S, with a monoisotopic molecular weight of 250.1239 g/mol .[1] In positive ion electrospray ionization (ESI) mass spectrometry, you should primarily look for the following adducts:

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C11H23O4S]⁺251.1317
[M+NH4]⁺[C11H26NO4S]⁺268.1582
[M+Na]⁺[C11H22O4SNa]⁺273.1136
[M+K]⁺[C11H22O4SK]⁺289.0876

Q2: What are the characteristic fragmentation patterns for "this compound" in MS/MS analysis?

A2: In tandem mass spectrometry (MS/MS), you can expect to see fragmentation patterns related to the t-butyl ester and the PEG linker.

  • Loss of isobutylene (B52900): A neutral loss of 56.0626 Da corresponding to the loss of isobutylene (C4H8) from the t-butyl ester group is a very common fragmentation pathway.

  • PEG backbone fragmentation: Cleavage of the ether linkages in the PEG chain will result in a series of fragment ions separated by 44.0262 Da (the mass of the ethylene (B1197577) glycol unit, C2H4O).

  • Cleavage at the ester: You may also observe fragments resulting from cleavage at the ester linkage.

Q3: My mass spectrum shows a series of peaks separated by 44 Da. What does this indicate?

A3: A repeating series of peaks separated by 44 Da is the characteristic signature of polyethylene (B3416737) glycol (PEG) or a PEG-containing molecule. This can either be your target molecule or a PEG-based contaminant. PEG is a very common contaminant in mass spectrometry labs, often originating from detergents, labware, or personal care products. If the observed masses do not correspond to your expected conjugate, you should follow troubleshooting steps for contamination.

Q4: I am having trouble detecting my "this compound" conjugate. What are some possible reasons?

A4: Several factors could contribute to this issue:

  • Incomplete conjugation: The thiol-maleimide reaction may not have gone to completion. This can be due to oxidized thiols on your molecule of interest, hydrolysis of the maleimide (B117702), or non-optimal reaction conditions (e.g., pH).

  • Ion suppression: The presence of salts, detergents, or other contaminants in your sample can suppress the ionization of your target molecule.

  • Low concentration: The concentration of your conjugate may be below the limit of detection of the instrument.

  • Instability of the conjugate: The thioether bond in the succinimide (B58015) ring can be reversible under certain conditions.

Troubleshooting Guides

Problem 1: No or Low Signal of the Expected Conjugate
Possible Cause Troubleshooting Steps
Incomplete Conjugation Reaction - Verify thiol activity: Use Ellman's reagent to confirm the presence of free thiols on your target molecule before conjugation. - Optimize reaction pH: The optimal pH for thiol-maleimide conjugation is 6.5-7.5. Above pH 7.5, reaction with amines (e.g., lysine (B10760008) side chains) can occur. Below pH 6.5, the reaction rate is significantly slower. - Control reaction time and temperature: A common starting point is to react for 2 hours at room temperature or overnight at 4°C. - Use a molar excess of the PEG reagent: A 10-20 fold molar excess of the this compound is often a good starting point to drive the reaction to completion.
Sample Contamination - Desalt the sample: Use a desalting column or buffer exchange to remove non-volatile salts. - Avoid detergents: If detergents were used during protein purification, ensure they are thoroughly removed. - Use high-purity solvents and reagents: Use LC-MS grade solvents and fresh, high-purity reagents for sample preparation.
Low Abundance of the Conjugate - Concentrate the sample: Use a centrifugal vacuum concentrator to increase the concentration of your sample. - Optimize MS instrument parameters: Adjust instrument settings such as spray voltage, capillary temperature, and gas flows to enhance signal.
Problem 2: Unexpected Peaks in the Mass Spectrum
Possible Cause Troubleshooting Steps
PEG Contamination - Identify the source: Analyze all solvents, buffers, and labware used in sample preparation to pinpoint the source of PEG contamination. - Thoroughly clean glassware: Use a rigorous cleaning protocol for all glassware. - Use dedicated labware: If possible, use glassware and pipettes exclusively for mass spectrometry sample preparation.
Side Reactions - Maleimide hydrolysis: The maleimide group can hydrolyze, especially at higher pH. Analyze your starting material to check for the presence of the hydrolyzed form. - Disulfide bond formation: Your thiol-containing molecule can form disulfide bonds, preventing conjugation. Consider a reduction step with a non-thiol reducing agent like TCEP before conjugation.
Cleavage of the t-butyl ester - Check for acidic conditions: The t-butyl ester is labile to strong acids. Ensure your sample has not been exposed to acidic conditions that could lead to its removal.

Experimental Protocols

Protocol 1: Monitoring Thiol-Maleimide Conjugation by LC-MS

This protocol outlines a general procedure for monitoring the progress of a conjugation reaction between a thiol-containing molecule (e.g., a cysteine-containing peptide) and a maleimide-functionalized molecule, which is a common application for "this compound".

  • Reaction Setup:

    • Dissolve your thiol-containing molecule in a non-amine, non-thiol containing buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline).

    • Add a 10-20 fold molar excess of the maleimide-functionalized reagent (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF).

    • Incubate at room temperature for 2 hours or at 4°C overnight.

  • Sample Preparation for LC-MS:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding a small molecule thiol like cysteine or by acidifying the sample with formic acid to a final concentration of 0.1%.

    • Dilute the sample with 0.1% formic acid in water/acetonitrile (95:5) to a final concentration suitable for LC-MS analysis (typically in the low µM to high nM range).

  • LC-MS Analysis:

    • LC Column: A C18 reversed-phase column is suitable for most small molecule conjugates.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.

    • MS Detection: Use positive ion ESI mode. Scan a mass range that covers the expected masses of your starting materials and the final conjugate.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the unconjugated thiol-containing molecule, the maleimide reagent, and the final conjugate.

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the conjugate over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Start conjugation Conjugation Reaction start->conjugation 1. Mix Reactants quench Quench Reaction conjugation->quench 2. Stop Reaction dilute Dilute Sample quench->dilute 3. Prepare for Injection lc Liquid Chromatography dilute->lc 4. Inject ms Mass Spectrometry lc->ms 5. Ionize & Detect analyze Analyze Spectra ms->analyze 6. Interpret Data troubleshoot Troubleshoot analyze->troubleshoot If issues end End analyze->end Successful Characterization troubleshoot->start Re-optimize

Caption: Experimental workflow for the characterization of this compound conjugates.

troubleshooting_logic start Mass Spectrum Acquired check_expected_mass Expected Conjugate Mass Detected? start->check_expected_mass no_signal No/Low Signal check_expected_mass->no_signal No unexpected_peaks Unexpected Peaks Present? check_expected_mass->unexpected_peaks Yes incomplete_conjugation Verify Conjugation Efficiency no_signal->incomplete_conjugation sample_prep_issues Review Sample Preparation (Desalting, Concentration) no_signal->sample_prep_issues peg_contamination Check for PEG Contamination (Repeating 44 Da) unexpected_peaks->peg_contamination Yes side_reactions Investigate Side Reactions (e.g., Maleimide Hydrolysis) unexpected_peaks->side_reactions Yes success Successful Characterization unexpected_peaks->success No peg_contamination->start Clean System & Re-run side_reactions->start Optimize Reaction Conditions incomplete_conjugation->start Re-run Reaction sample_prep_issues->start Re-prepare Sample

Caption: Troubleshooting logic for mass spectrometry analysis of conjugates.

References

Validation & Comparative

A Comparative Analysis of Thiol-PEG2-t-butyl Ester and Thiol-PEG3-t-butyl Ester for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used heterobifunctional PEG linkers: Thiol-PEG2-t-butyl ester and Thiol-PEG3-t-butyl ester. These linkers are instrumental in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles and surfaces. The choice between a PEG2 and a PEG3 linker can significantly influence the physicochemical properties, stability, and in vivo performance of the resulting conjugate. This document aims to provide an objective comparison, supported by established principles of polyethylene (B3416737) glycol (PEG) chemistry, to aid in the rational design of bioconjugates.

Structural and Physicochemical Properties

The fundamental difference between this compound and Thiol-PEG3-t-butyl ester lies in the length of the polyethylene glycol chain, with the latter containing an additional ethylene (B1197577) glycol unit. This seemingly minor structural variance has a notable impact on the molecule's physical and chemical characteristics.

PropertyThis compoundThiol-PEG3-t-butyl ester
Synonyms HS-PEG2-t-butyl esterHS-PEG3-t-butyl ester, Thiol-PEG3-Boc
CAS Number 1398044-50-2[1]1446282-39-8[2]
Molecular Formula C11H22O4S[1]C13H26O5S[2]
Molecular Weight 250.35 g/mol [1]294.41 g/mol [2]
PEG Chain Length n=2n=3
Spacer Arm Length ShorterLonger
Hydrophilicity Moderately HydrophilicMore Hydrophilic[2][3]
Flexibility Less FlexibleMore Flexible

The additional ethylene glycol unit in Thiol-PEG3-t-butyl ester increases its molecular weight and enhances its hydrophilicity.[2][3] This increased water solubility can be advantageous when working with hydrophobic drugs or proteins, as it can help to mitigate aggregation and improve the overall solubility of the bioconjugate.[4][5] Furthermore, the longer PEG chain of the PEG3 variant provides a greater spatial separation between the conjugated molecules, which can be crucial for reducing steric hindrance and preserving the biological activity of proteins or antibodies.

Performance Characteristics in Bioconjugation

The choice between a PEG2 and PEG3 linker can influence several key performance indicators of a bioconjugate, including its stability, pharmacokinetic profile, and therapeutic efficacy. While direct head-to-head experimental data for these specific linkers is limited, general trends observed with varying short PEG chain lengths provide valuable insights.[4]

Performance MetricThis compound (Expected)Thiol-PEG3-t-butyl ester (Expected)Rationale
Conjugation Efficiency HighHighBoth linkers possess a highly reactive thiol group for conjugation to maleimides or metal surfaces.[6]
Solubility of Conjugate GoodExcellentThe longer PEG chain in the PEG3 linker imparts greater hydrophilicity, which can enhance the solubility of hydrophobic payloads.[2][3]
In vivo Half-life ShorterLongerLonger PEG chains generally lead to an increased hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[3][5]
Steric Hindrance Higher PotentialLower PotentialThe longer spacer arm of the PEG3 linker provides more distance between the conjugated molecules, reducing the likelihood of steric clash.
Tissue Penetration Potentially BetterPotentially ReducedFor some applications, the smaller size of the PEG2 conjugate may facilitate better penetration into dense tissues.
Immunogenicity LowLowShort PEG chains are generally considered to have low immunogenicity.

In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG linker is a critical design parameter.[4] Shorter PEG linkers may be preferred in scenarios where a more compact ADC is desired to potentially enhance tumor penetration. Conversely, a longer PEG linker like PEG3 can be beneficial for highly hydrophobic drug payloads, as it can improve the ADC's solubility and pharmacokinetic properties, enabling a higher drug-to-antibody ratio (DAR) without causing aggregation.[4]

Experimental Protocols

The following are detailed methodologies for common applications of Thiol-PEG-t-butyl ester linkers.

This protocol describes the conjugation of a thiol-PEG-t-butyl ester to a protein containing a maleimide (B117702) group.

Materials:

  • Thiol-PEG-t-butyl ester (PEG2 or PEG3)

  • Maleimide-functionalized protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Quenching Reagent: N-acetyl cysteine or other small molecule thiol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the maleimide-functionalized protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of the Thiol-PEG-t-butyl ester in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Thiol-PEG-t-butyl ester solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching (Optional): To consume any unreacted maleimide groups, add a molar excess of the quenching reagent and incubate for an additional 30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other small molecules.

  • Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

This protocol outlines the functionalization of gold nanoparticles with Thiol-PEG-t-butyl ester.

Materials:

  • Thiol-PEG-t-butyl ester (PEG2 or PEG3)

  • Colloidal gold nanoparticle solution

  • Reaction Buffer: Deionized water or a low ionic strength buffer

Procedure:

  • Linker Solution Preparation: Prepare a dilute aqueous solution of the Thiol-PEG-t-butyl ester.

  • Nanoparticle Preparation: Ensure the colloidal gold nanoparticle solution is at the desired concentration and pH.

  • Conjugation: Add the Thiol-PEG-t-butyl ester solution to the gold nanoparticle solution while stirring. The optimal ratio of linker to nanoparticles should be determined empirically to achieve the desired surface coverage and prevent aggregation.

  • Incubation: Allow the mixture to incubate at room temperature for at least 1-2 hours to facilitate the formation of the gold-thiol bond.

  • Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles. Remove the supernatant containing excess linker and resuspend the nanoparticles in a suitable storage buffer. Repeat the washing step as necessary.

  • Characterization: Characterize the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) to determine size and zeta potential, and UV-Vis spectroscopy to confirm stability.

This protocol describes the cleavage of the t-butyl ester protecting group to reveal the carboxylic acid.

Materials:

  • Thiol-PEG-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Scavenger (optional, e.g., triisopropylsilane)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected conjugate in an appropriate solvent like DCM.

  • Acid Addition: Add a solution of TFA in DCM (e.g., 50-95% TFA) to the reaction mixture. The concentration of TFA and reaction time will depend on the sensitivity of the conjugate.

  • Incubation: Stir the reaction at room temperature and monitor its progress by a suitable analytical method such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the TFA and solvent in vacuo. The resulting carboxylic acid can be further purified by standard chromatographic techniques if necessary.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Thiol-Maleimide Conjugation Workflow

Thiol_Maleimide_Conjugation cluster_start Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Maleimide-Protein in pH 6.5-7.5 Buffer Mix Add Linker to Protein (10-20x molar excess) Protein_Prep->Mix Linker_Prep Prepare Thiol-PEG-tBu Ester Stock Solution (DMSO/DMF) Linker_Prep->Mix Incubate Incubate at RT (2h) or 4°C (overnight) Mix->Incubate Quench Quench with N-acetyl cysteine (optional) Incubate->Quench Purify Purify via SEC or Dialysis Quench->Purify Characterize Characterize Conjugate (LC-MS, HPLC) Purify->Characterize Gold_Nanoparticle_Functionalization Start Start Prepare_Linker Prepare Dilute Aqueous Thiol-PEG-tBu Ester Solution Start->Prepare_Linker Prepare_AuNP Prepare Colloidal Gold Nanoparticle Suspension Start->Prepare_AuNP Conjugate Mix Linker and AuNPs with Stirring Prepare_Linker->Conjugate Prepare_AuNP->Conjugate Incubate Incubate at Room Temperature (≥1 hour) Conjugate->Incubate Centrifuge Centrifuge to Pellet Functionalized AuNPs Incubate->Centrifuge Wash Remove Supernatant and Resuspend in Buffer Centrifuge->Wash Characterize Characterize Size and Stability (DLS, UV-Vis) Wash->Characterize End End Characterize->End tButyl_Ester_Deprotection Start tBu-Protected Conjugate Dissolve Dissolve in Dichloromethane (DCM) Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) in DCM Dissolve->Add_TFA React Stir at Room Temperature Add_TFA->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Decision Is Reaction Complete? Monitor->Decision Decision->React No Workup Evaporate Solvent and TFA Decision->Workup Yes Purify Purify Carboxylic Acid (if necessary) Workup->Purify End Final Deprotected Product Purify->End

References

Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker is paramount. The "Thiol-PEG2-t-butyl ester" represents a class of reagents that provides a protected thiol for later-stage conjugation, offering control over the timing of the reaction. However, a diverse array of alternative thiol-reactive linkers exists, each with its own set of performance characteristics. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the selection of the most suitable tool for your bioconjugation needs.

The Contenders: An Overview of Thiol-Reactive Chemistries

The primary alternatives to a protected thiol strategy, such as that offered by this compound, are reagents that react directly with free thiols on a biomolecule. The most prevalent among these are maleimides, haloacetyls (iodoacetyl and bromoacetyl), and vinyl sulfones. These linkers are widely used to form stable covalent bonds with cysteine residues on proteins and peptides.

Maleimides react with thiols via a Michael addition, forming a stable thiosuccinimide linkage. This reaction is known for its high speed and specificity for thiols at neutral pH (6.5-7.5).[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

Haloacetyls (iodoacetyls and bromoacetyls) react with thiols through nucleophilic substitution to create a stable thioether bond.[2] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is more nucleophilic.[3]

Vinyl sulfones also react with thiols via a Michael addition, forming a stable thioether linkage.[4] This reaction proceeds under mild conditions and offers excellent stability of the resulting conjugate.[4]

Performance Comparison: A Data-Driven Analysis

The selection of a thiol-reactive linker is often a trade-off between reaction kinetics, stability of the resulting conjugate, and the specific requirements of the application. The following table summarizes key performance indicators for the most common thiol-reactive chemistries.

FeatureMaleimidesHaloacetyls (Iodoacetyl)Vinyl Sulfones
Reaction Type Michael AdditionNucleophilic Substitution (SN2)Michael Addition
Optimal pH Range 6.5 - 7.5[1][2]8.0 - 8.5[3]7.5 - 8.5
Reaction Rate Very High[1][5]Moderate to High[5]Moderate[6]
Second-order rate constant (with model thiols) 10² - 10⁴ M⁻¹s⁻¹[5]~595 M⁻¹s⁻¹ (for a related cyclopropenyl ketone)[5]Observed rate constant of 0.057 min⁻¹ with Glutathione at pH 7.5[4]
Bond Formed Succinimidyl ThioetherThioetherThioether
Conjugate Stability Susceptible to retro-Michael addition and thiol exchange[7][8]Highly Stable, Considered Irreversible[3]Highly Stable, Irreversible[4]

Experimental Corner: Detailed Protocols for Bioconjugation

To provide a practical framework for employing these linkers, detailed experimental protocols are outlined below.

Protocol 1: Deprotection of this compound and Subsequent Maleimide (B117702) Conjugation (Two-Step)

This protocol first describes the deprotection of the t-butyl ester to generate a free thiol, followed by conjugation to a maleimide-functionalized biomolecule.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Maleimide-functionalized protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.0)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column for purification

Deprotection Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA.[9]

  • Stir the solution at room temperature for 2-5 hours.[9]

  • Evaporate the DCM and TFA under vacuum.

  • Redissolve the residue in a buffer suitable for bioconjugation (e.g., PBS, pH 7.0) and immediately proceed to the conjugation step.

Conjugation Procedure:

  • Add the deprotected Thiol-PEG linker to the maleimide-functionalized protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a quenching reagent to consume any unreacted maleimide.

  • Purify the conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagent.

Protocol 2: Direct Conjugation with Maleimide Linker

This protocol outlines the direct conjugation of a thiol-containing protein to a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfides)

  • Maleimide-functionalized molecule (e.g., a drug or a fluorescent dye)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, if native disulfides need to be reduced)

  • Quenching reagent (e.g., free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • If necessary, reduce the disulfide bonds of the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench any unreacted maleimide by adding a small molecule thiol.

  • Purify the conjugate via size-exclusion chromatography.

Protocol 3: Direct Conjugation with Haloacetyl Linker

This protocol describes the conjugation of a thiol-containing protein with a haloacetyl-functionalized molecule.

Materials:

  • Thiol-containing protein

  • Iodoacetyl- or bromoacetyl-functionalized molecule

  • Conjugation buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0)

  • Quenching reagent (e.g., 2-mercaptoethanol)

  • Purification column

Procedure:

  • Dissolve the protein in the conjugation buffer.

  • Add the haloacetyl-functionalized molecule to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 2-12 hours at room temperature in the dark to prevent the formation of free iodine.

  • Quench the reaction with a small molecule thiol.

  • Purify the resulting conjugate.

Visualizing the Chemistry and Workflows

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

G cluster_deprotection Deprotection of this compound cluster_conjugation Conjugation to Maleimide Thiol-PEG-tBu Thiol-PEG-t-butyl ester TFA_DCM TFA / DCM Thiol-PEG-tBu->TFA_DCM FreeThiol Thiol-PEG-SH (Free Thiol) TFA_DCM->FreeThiol MaleimideProtein Maleimide-Protein FreeThiol->MaleimideProtein pH 7.0 Conjugate Thioether Conjugate MaleimideProtein->Conjugate

Caption: Workflow for two-step bioconjugation using a protected thiol linker.

G cluster_maleimide Maleimide Reaction cluster_haloacetyl Haloacetyl Reaction cluster_vinylsulfone Vinyl Sulfone Reaction Thiol_M Protein-SH Maleimide Maleimide-Linker Thiol_M->Maleimide pH 6.5-7.5 (Fast) Thioether_M Succinimidyl Thioether (Potentially Reversible) Maleimide->Thioether_M Thiol_H Protein-SH Haloacetyl Iodoacetyl-Linker Thiol_H->Haloacetyl pH 8.0-8.5 (Moderate) Thioether_H Stable Thioether (Irreversible) Haloacetyl->Thioether_H Thiol_V Protein-SH VinylSulfone Vinyl Sulfone-Linker Thiol_V->VinylSulfone pH 7.5-8.5 (Moderate) Thioether_V Stable Thioether (Irreversible) VinylSulfone->Thioether_V

Caption: Comparison of thiol-reactive conjugation chemistries.

Conclusion: Selecting the Optimal Linker

The choice between a protected thiol linker like "this compound" and direct thiol-reactive linkers depends on the specific experimental design. A protected thiol offers temporal control over the conjugation reaction, which can be advantageous in multi-step synthesis.

Among the direct thiol-reactive linkers, maleimides offer the fastest reaction kinetics, making them ideal for rapid conjugations. However, the potential for instability of the resulting succinimidyl thioether bond through retro-Michael addition is a critical consideration for in vivo applications or long-term studies.[7][8] For applications demanding high stability, haloacetyls and vinyl sulfones are superior choices as they form irreversible thioether bonds, albeit with generally slower reaction rates.[3][4] Ultimately, a thorough understanding of the performance characteristics of each linker class is essential for the successful design and execution of robust bioconjugation strategies.

References

A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of both efficacy and safety. The linker, which connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug), must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload delivery at the target site.[1][2] This guide provides a comprehensive comparison of two primary classes of linkers: cleavable and non-cleavable, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions.

As a representative non-cleavable linker component, "Thiol-PEG2-t-butyl ester" will be discussed. This molecule is a versatile building block used in the synthesis of non-cleavable linkers. Its thiol group can react with various functional groups on a targeting molecule, while the t-butyl ester protects a carboxylic acid that, after deprotection, can be conjugated to a payload. The short PEG chain enhances solubility and provides spacing.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be selectively broken down in response to specific conditions prevalent within the target cell or the tumor microenvironment.[3] This triggered release mechanism allows for the delivery of the payload in its most active form. There are three main categories of cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][4]

  • pH-Sensitive Linkers: Hydrazone linkers are a prime example, designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[1][2]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond, which is readily cleaved by the high intracellular concentration of glutathione, a reducing agent found in significantly higher levels inside cells compared to the bloodstream.[1]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." [4] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[4]

Non-Cleavable Linkers: Stability and Controlled Degradation

In contrast, non-cleavable linkers are composed of stable chemical bonds, such as thioethers, that are resistant to enzymatic and chemical degradation.[2][5] With these linkers, the payload is only released after the complete proteolytic degradation of the antibody backbone within the lysosome.[6][7] This process results in the payload being attached to the linker and a single amino acid residue from the antibody.[7]

The primary advantage of non-cleavable linkers is their superior plasma stability, which minimizes the risk of premature drug release and can lead to a wider therapeutic window and reduced off-target toxicity.[2][6] However, the released payload-linker-amino acid complex is typically less membrane-permeable, which largely abrogates the bystandander effect.[4][5] This makes ADCs with non-cleavable linkers more suitable for treating hematological malignancies or solid tumors with homogenous antigen expression.[8]

Quantitative Performance Data

The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of the performance of cleavable and non-cleavable linkers. Direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature.

Table 1: In Vitro Plasma Stability of Different Linker Types

Linker TypeRepresentative LinkerADC ExamplePlasma Stability (% Intact ADC after 24h)Reference
Cleavable Val-Cit-PABCBrentuximab Vedotin~85% (human plasma)[9]
HydrazoneGemtuzumab Ozogamicin~70% (human plasma)[9]
SPDB (Disulfide)Tisotumab Vedotin~60% (human plasma)[10]
Non-Cleavable SMCC (Thioether)Trastuzumab Emtansine>95% (human plasma)[9][11]

Table 2: In Vivo Efficacy in Preclinical Models

ADCLinker TypeCancer ModelEfficacy OutcomeReference
Anti-CD30-vcMMAECleavable (Val-Cit)Hodgkin Lymphoma XenograftTumor regression at 1 mg/kg[4]
Trastuzumab Emtansine (T-DM1)Non-Cleavable (SMCC)HER2+ Breast Cancer XenograftTumor stasis at 10 mg/kg[11]
Anti-HER2-ExatecanCleavable (Glucuronide)NCI-N87 Gastric Cancer XenograftComplete tumor regression at 3 mg/kg[12]
C16 Site A-PEG6-C2-MMADNon-Cleavable (Thioether)BxPC3 Pancreatic XenograftSignificant tumor growth inhibition at 10 mg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Protocol 1: In Vitro Plasma Stability Assessment by ELISA

Objective: To quantify the amount of intact ADC remaining in plasma over time.

Methodology:

  • ADC Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Addition: Add the plasma samples containing the ADC to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP) that specifically binds to the payload of the ADC. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Measurement: Stop the reaction with an appropriate stop solution and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of intact ADC at each time point relative to the 0-hour time point.

Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS

Objective: To measure the concentration of prematurely released payload in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC in plasma at 37°C and collect aliquots at various time points.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system to separate the payload from other plasma components.

    • The eluent is then introduced into a tandem mass spectrometer for detection and quantification of the payload based on its specific mass-to-charge ratio.

  • Data Analysis: Generate a standard curve using known concentrations of the payload to quantify the amount of released payload in the plasma samples at each time point.

Visualizing the Mechanisms

The following diagrams illustrate the distinct pathways of cleavable and non-cleavable linker-based ADCs.

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC with Cleavable Linker TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release BystanderCell Neighboring Tumor Cell (Antigen Negative) Payload->BystanderCell 5. Bystander Effect (if membrane permeable)

Caption: Mechanism of an ADC with a cleavable linker.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC with Non-Cleavable Linker TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation PayloadComplex Released Payload- Linker-Amino Acid Complex Degradation->PayloadComplex 5. Payload Release

Caption: Mechanism of an ADC with a non-cleavable linker.

Conclusion

The selection between cleavable and non-cleavable linkers is a nuanced decision that depends on the specific therapeutic application. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[4] However, this often comes with a trade-off of lower plasma stability.[9] Non-cleavable linkers provide enhanced stability, potentially leading to a better safety profile, but their efficacy is largely restricted to antigen-positive cells.[2][6] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for the rational design of an optimal ADC. The experimental protocols provided herein serve as a starting point for the critical evaluation of linker stability and performance.

References

The In Vivo Efficacy of Thiol-PEG2-t-butyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a linker molecule is critical to the in vivo efficacy, pharmacokinetics, and toxicity of a bioconjugate. This guide provides a comparative analysis of "Thiol-PEG2-t-butyl ester," a short-chain heterobifunctional PEG linker, against other alternatives, supported by experimental data from in vivo studies on comparable molecules. While direct in vivo efficacy studies on this compound are not extensively available in the public domain, we can infer its likely performance based on the well-documented behavior of short-chain PEG linkers and the chemical nature of its functional groups.

Performance Comparison: Short-Chain vs. Long-Chain PEG Linkers

The length of the polyethylene (B3416737) glycol (PEG) chain is a crucial determinant of the in vivo performance of a conjugated therapeutic. A short linker like this compound offers different properties compared to longer-chain alternatives.

In Vivo Performance MetricShort-Chain PEG Linkers (e.g., PEG2, PEG8)Long-Chain PEG Linkers (e.g., 2 kDa, 4 kDa, 10 kDa)Key Findings from Studies
Circulation Half-Life Can lead to faster blood clearance compared to non-PEGylated counterparts in some cases.[1][2]Significantly prolongs circulation half-life.[3][4]A 10 kDa PEG linker increased the half-life of an affibody-drug conjugate by 11.2-fold compared to a non-PEGylated version.[3] In contrast, a short PEG8 linker accelerated the blood clearance of trastuzumab.[1][2]
Tumor Accumulation Maintained tumor uptake in some antibody-drug conjugate models.[1][2]Increased tumor accumulation, particularly with longer linkers in nanoparticle formulations.[5]For folate-conjugated liposomes, a 10 kDa PEG linker resulted in significantly higher tumor accumulation compared to 2 kDa and 5 kDa linkers.[5]
In Vivo Efficacy Can result in high-contrast imaging due to rapid clearance from background tissues.[1][2]Enhanced antitumor activity due to prolonged circulation and increased tumor accumulation.[3][5]A 10 kDa PEGylated affibody-drug conjugate showed the most ideal tumor therapeutic ability in an animal model.[3]
Toxicity May have a lesser impact on reducing off-target toxicity compared to longer PEGs.Can significantly reduce off-target toxicity.[3]A 10 kDa PEG modification reduced the off-target toxicity of an affibody-drug conjugate by more than 4-fold compared to the non-PEGylated version.[3]

Linker Chemistry and In Vivo Stability: Ester vs. Amide Linkages

The "t-butyl ester" group in this compound serves as a protecting group for a carboxylic acid. This ester linkage can be susceptible to hydrolysis in vivo. An alternative is the use of more stable amide linkages.

Linker FeatureThiol-PEG-t-butyl ester Alternative: Thiol-PEG-amide Rationale for In Vivo Performance
Chemical Linkage Ester bondAmide bondAmide bonds are generally more resistant to hydrolysis under physiological conditions than ester bonds.
In Vivo Stability Potentially labile, can be cleaved by esterases or hydrolysis.High stability, resistant to enzymatic and chemical degradation.In a study on PEG hydrogels, ester-linked gels degraded rapidly in vivo, while amide-linked gels remained stable for months.
Application Suitability May be suitable for applications where linker cleavage is desired.Preferred for applications requiring long-term stability of the bioconjugate in circulation.The choice of linkage is critical for controlling the in vivo fate of the conjugate.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of in vivo efficacy studies.

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

This protocol is representative for evaluating the antitumor efficacy of a PEGylated drug conjugate.[3][6]

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5.0 × 10^6 NCI-N87 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) via a clinically relevant route (e.g., intravenous injection). The dosing schedule will be dependent on the specific therapeutic. For example, treatment could be administered every three days for a total of four times.[3]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is determined by comparing the tumor growth inhibition between the treatment and control groups.

Protocol 2: Pharmacokinetic Study

This protocol outlines the steps to determine the pharmacokinetic profile of a PEGylated compound.[7][8]

  • Animal Model: Use a suitable animal model (e.g., ICR mice or Wistar rats).

  • Administration: Administer a single dose of the PEGylated compound intravenously.[7][8]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 5, 30 minutes, and 1, 2, 4, 8, 12 hours post-administration).[7]

  • Plasma Separation: Immediately separate plasma from the blood samples by centrifugation.

  • Quantification: Measure the concentration of the compound in the plasma samples using a validated analytical method (e.g., ICP-OES for metal-containing nanoparticles or HPLC for small molecules).[7][9]

  • Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

Visualizing Workflows and Pathways

Diagrams can help clarify complex processes in drug development and action.

G cluster_0 Drug Conjugation & Administration cluster_1 In Vivo Circulation & Targeting cluster_2 Therapeutic Action & Efficacy Drug Drug Conjugation Conjugation Drug->Conjugation ADC ADC Conjugation->ADC Antibody-Drug Conjugate Linker This compound Linker->Conjugation Antibody Antibody Antibody->Conjugation Administration Administration ADC->Administration Intravenous Injection Circulation Circulation Administration->Circulation Distribution Tumor Tumor Circulation->Tumor EPR Effect & Active Targeting Clearance Clearance Circulation->Clearance Renal/Hepatic Clearance Internalization Internalization Tumor->Internalization Receptor-mediated endocytosis DrugRelease DrugRelease Internalization->DrugRelease Intracellular Cleavage CellDeath CellDeath DrugRelease->CellDeath Apoptosis

Caption: A generalized workflow for an antibody-drug conjugate utilizing a PEG linker.

G start Start tumor_inoculation Tumor Cell Inoculation start->tumor_inoculation tumor_growth Tumor Growth (100-200 mm³) tumor_inoculation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Administration (PEGylated drug, Controls) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat Dosing endpoint Study Endpoint monitoring->endpoint Tumor size criteria met data_analysis Data Analysis & Efficacy Determination endpoint->data_analysis end End data_analysis->end

References

A Comparative Guide to the Spectroscopic Analysis of Thiol-PEG2-t-butyl Ester and its S-Acetyl Protected Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of PEG linkers is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative spectroscopic analysis of "Thiol-PEG2-t-butyl ester" and its common synthetic precursor and potential impurity, "S-acetyl-PEG2-t-butyl ester." Understanding the distinct spectroscopic signatures of these compounds is crucial for quality control and the validation of conjugation reactions.

Spectroscopic Purity Assessment: A Comparative Overview

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Here, we focus on the spectroscopic characterization by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The S-acetyl protected version is a key compound to compare against, as it represents both a stable precursor and a potential impurity in the final thiol product if the deprotection reaction is incomplete.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment This compound S-acetyl-PEG2-t-butyl ester
-C(CH₃)₃ ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)
-SH ~1.3-1.6 ppm (t, 1H)-
-S-C(=O)CH₃ -~2.32 ppm (s, 3H)
-S-CH₂- ~2.70 ppm (dt, 2H)~3.05 ppm (t, 2H)
-O-CH₂-CH₂-S- ~3.70 ppm (t, 2H)~3.65 ppm (t, 2H)
-O-CH₂-CH₂-O- ~3.65 ppm (m, 4H)~3.65 ppm (m, 4H)
-CH₂-C(=O)- ~2.45 ppm (t, 2H)~2.45 ppm (t, 2H)

Note: Chemical shifts (δ) are predicted based on standard values for similar functional groups. Multiplicity is indicated as s (singlet), t (triplet), and dt (doublet of triplets), with the number of protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment This compound S-acetyl-PEG2-t-butyl ester
-C(CH₃)₃ ~28.0 ppm~28.0 ppm
-C(CH₃)₃ ~80.5 ppm~80.5 ppm
-S-C(=O)CH₃ -~30.5 ppm
-S-C(=O)CH₃ -~196.0 ppm
-S-CH₂- ~24.0 ppm~28.5 ppm
-O-CH₂-CH₂-S- ~72.5 ppm~69.0 ppm
-O-CH₂-CH₂-O- ~70.0 - 70.5 ppm~70.0 - 70.5 ppm
-CH₂-C(=O)- ~36.0 ppm~36.0 ppm
-C(=O)O- ~172.0 ppm~172.0 ppm

Note: Chemical shifts (δ) are predicted based on standard values for similar functional groups.

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

Compound Molecular Formula Molecular Weight Predicted [M+H]⁺ Predicted [M+Na]⁺ Key Fragmentation Ions
This compound C₁₁H₂₂O₄S250.35 g/mol 251.13273.11Loss of t-butyl group (-57), loss of C₄H₈ (-56), cleavage of PEG chain
S-acetyl-PEG2-t-butyl ester C₁₃H₂₄O₅S292.40 g/mol 293.14315.12Loss of acetyl group (-43), loss of t-butyl group (-57), McLafferty rearrangement

Table 4: Predicted FT-IR Spectroscopic Data

Functional Group This compound (cm⁻¹) S-acetyl-PEG2-t-butyl ester (cm⁻¹)
S-H stretch ~2550 (weak)-
C-H stretch (alkane) ~2850-2980~2850-2980
C=O stretch (ester) ~1735~1735
C=O stretch (thioester) -~1690
C-O stretch (ether & ester) ~1150-1250~1150-1250

Experimental Protocols

Detailed methodologies are critical for reproducible spectroscopic analysis. Below are standard protocols for acquiring the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol. Dilute this solution 1:100 with a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5 kV

    • Sampling cone voltage: 30 V

    • Source temperature: 120°C

    • Desolvation temperature: 350°C

    • Mass range: 50-500 m/z

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation: Apply a thin film of the neat liquid sample onto a potassium bromide (KBr) salt plate.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Purity Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and purity verification of this compound.

G Purity Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Purity Verification start S-acetyl-PEG2-t-butyl ester deprotection Deprotection start->deprotection purification Purification deprotection->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spec (ESI-Q-TOF) product->ms ir FT-IR product->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis impurity_check Impurity Check (e.g., S-acetyl precursor) data_analysis->impurity_check final_product Pure this compound (>95%) impurity_check->final_product

Caption: Workflow for the synthesis and spectroscopic purity assessment of this compound.

Impact of Impurities on Downstream Applications

The presence of impurities, such as the unreacted S-acetyl precursor, can have significant consequences in bioconjugation and drug development. The following diagram illustrates the potential impact of this impurity on a typical conjugation reaction with a maleimide-functionalized protein.

G Impact of Impurity on Conjugation cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products protein Maleimide-Protein reaction Thiol-Maleimide Reaction protein->reaction linker_mix Linker Mixture thiol This compound (Desired) linker_mix->thiol impurity S-acetyl-PEG2-t-butyl ester (Impurity) linker_mix->impurity thiol->reaction Reacts impurity->reaction Does Not React desired_product Desired Conjugate reaction->desired_product unreacted_protein Unreacted Protein reaction->unreacted_protein unreacted_impurity Unreacted Impurity reaction->unreacted_impurity

Caption: The S-acetyl impurity does not react with the maleimide, leading to incomplete conjugation.

A Head-to-Head Comparison of Thiol-PEG2-t-butyl ester and NHS-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and stability of the resulting conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective comparison between two common classes of PEG linkers: Thiol-PEG2-t-butyl ester and N-Hydroxysuccinimide (NHS)-PEG linkers. We will delve into their reactivity, stability, and practical applications, supported by experimental protocols and data, to facilitate an informed selection for your research and development endeavors.

Executive Summary

NHS-PEG linkers are a cornerstone in bioconjugation, primarily targeting primary amines (e.g., lysine (B10760008) residues) on proteins and peptides to form stable amide bonds.[1][2][3][4][5][6] This method is straightforward and widely applicable due to the abundance of lysine residues on the surface of most proteins.[5] However, the NHS ester group is susceptible to hydrolysis, necessitating careful handling and immediate use.[6]

This compound , on the other hand, offers a dual functionality. The thiol group provides a handle for conjugation to sulfhydryl-reactive moieties like maleimides or for attachment to gold surfaces.[7][8] The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for subsequent modifications.[8][9][10][11] This linker is particularly useful in multi-step synthesis and in the construction of complex architectures like Proteolysis Targeting Chimeras (PROTACs).[12]

At a Glance: Key Differences

FeatureThis compoundNHS-PEG Linkers
Reactive Group Thiol (-SH) and a protected Carboxylic Acid (-COOH)N-Hydroxysuccinimide (NHS) ester
Target Functional Group Maleimides, disulfides, haloacetamides, metal surfaces (for the thiol group)Primary amines (-NH2) on lysines and N-terminus
Resulting Bond Thioether (with maleimide), Disulfide, or Metal-S bondAmide bond
Reaction pH Thiol-maleimide: 6.5-7.5Amine-NHS: 7-9[6]
Specificity High for thiols, which are less abundant than aminesLower specificity due to the high abundance of lysines
Key Advantage Orthogonal reactivity; suitable for multi-step conjugations and PROTACs.Straightforward, one-step conjugation to readily available amines.
Consideration Requires a multi-step process for utilizing the carboxyl group (deprotection).NHS ester is prone to hydrolysis; requires anhydrous conditions for storage and handling.[6]

Performance Comparison: A Data-Driven Perspective

While direct head-to-head studies for "this compound" versus "NHS-PEG linkers" are not abundant in literature, we can infer performance based on the well-characterized chemistries they employ.

Reaction Efficiency and Kinetics

The reaction between an NHS ester and a primary amine is generally rapid, often reaching completion within 30-60 minutes at room temperature.[6] However, the efficiency can be affected by the hydrolysis of the NHS ester, which competes with the aminolysis reaction, especially at higher pH.

The thiol-maleimide reaction is also highly efficient and proceeds rapidly at physiological pH, typically being complete within 1-2 hours.[13][14][15][16] This reaction is highly specific for thiols, minimizing off-target reactions.

ParameterThiol-Maleimide ConjugationNHS-Amine Conjugation
Typical Reaction Time 1-2 hours30-60 minutes
Optimal pH 6.5-7.57.2-8.0[2]
Side Reactions Retro-Michael reaction (potential for reversibility)Hydrolysis of NHS ester
Stability of the Conjugate

The amide bond formed from an NHS-PEG linker is highly stable under physiological conditions. In contrast, the thioether bond from a thiol-maleimide conjugation can be subject to a retro-Michael reaction, leading to potential deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[17] However, newer generations of maleimide-based linkers have shown improved stability.[2][18]

LinkageStability
Amide (from NHS-PEG)High
Thioether (from Thiol-PEG + Maleimide)Moderate; can be susceptible to retro-Michael reaction

Experimental Protocols

Protocol 1: Protein Conjugation with NHS-PEG Linker

This protocol outlines a general procedure for labeling a protein with an NHS-PEG linker.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-PEGn reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., Tris or glycine)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into a suitable buffer.[6]

  • NHS-PEG Solution Preparation: Immediately before use, dissolve the NHS-PEGn reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.[6]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEGn to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: (Optional) Add a quenching buffer to stop the reaction.

  • Purification: Remove unreacted NHS-PEGn using a desalting column or dialysis.

Protocol 2: Two-Step Conjugation using this compound

This protocol describes a two-step process: first, conjugation via the thiol group to a maleimide-activated molecule, followed by deprotection of the t-butyl ester.

Part A: Thiol-Maleimide Conjugation

Materials:

  • This compound

  • Maleimide-activated molecule

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5), degassed

  • DMSO or DMF

Procedure:

  • Dissolve the this compound and the maleimide-activated molecule in a minimal amount of DMSO or DMF.

  • Add the dissolved components to the degassed reaction buffer.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the conjugate using chromatography.

Part B: Deprotection of the t-butyl ester

Materials:

  • This compound conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavengers like water or triisopropylsilane (B1312306) (TIS)

Procedure:

  • Dissolve the conjugate in DCM.

  • Add TFA to a final concentration of 20-50% (v/v). If the conjugate contains acid-sensitive residues, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended.[9]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS or TLC.[9][19]

  • Remove the TFA and DCM under reduced pressure.

  • The resulting carboxylic acid can be used for further conjugation (e.g., via EDC/NHS chemistry).

Visualizing the Workflows

NHS-PEG Conjugation Workflow

NHS_PEG_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS-PEG Solution Protein->Mix NHS_PEG Dissolve NHS-PEG in DMSO/DMF NHS_PEG->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify Purify (Desalting/Dialysis) Incubate->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: Workflow for protein conjugation using an NHS-PEG linker.

This compound Two-Step Conjugation Workflow

Thiol_PEG_Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Optional Step 3: Further Conjugation Thiol_PEG Thiol-PEG-t-butyl ester Conjugate1 Conjugate (Thioether bond) Thiol_PEG->Conjugate1 Maleimide Maleimide-activated Molecule Maleimide->Conjugate1 Deprotect Add TFA/DCM Conjugate1->Deprotect Conjugate2 Final Conjugate with free -COOH Deprotect->Conjugate2 Activate Activate -COOH (EDC/NHS) Conjugate2->Activate Final_Product Final Bioconjugate Activate->Final_Product

Caption: Two-step conjugation workflow using a this compound linker.

Signaling Pathway and Logical Relationships

Decision Tree for Linker Selection

Linker_Selection Start Start: Choose a PEG Linker Target What is the target functional group? Start->Target Amine Primary Amine (-NH2) Target->Amine Amine Thiol Thiol (-SH) or Maleimide? Target->Thiol Thiol/ Maleimide NHS_Linker Use NHS-PEG Linker Amine->NHS_Linker MultiStep Need for multi-step orthogonal conjugation? Thiol->MultiStep Yes Yes MultiStep->Yes Yes No No MultiStep->No No Thiol_Protected_Linker Use Thiol-PEG-t-butyl ester Yes->Thiol_Protected_Linker Thiol_Linker Use Thiol-PEG Linker No->Thiol_Linker

Caption: Decision tree for selecting between NHS-PEG and Thiol-PEG linkers.

Conclusion

The choice between this compound and NHS-PEG linkers is dictated by the specific requirements of the bioconjugation strategy. NHS-PEG linkers are ideal for rapid and straightforward conjugation to proteins via abundant lysine residues. This compound, with its orthogonal reactive groups, provides greater versatility for more complex, multi-step conjugation schemes, such as in the development of PROTACs or when site-specific modification is desired through a less abundant functional group like a thiol. By understanding the fundamental differences in their reactivity, stability, and optimal reaction conditions, researchers can make a more strategic choice to achieve their desired bioconjugate with high efficiency and stability.

References

A Comparative Guide to the Biological Activity of Thiol-PEG2-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linker molecules is a critical determinant in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles. "Thiol-PEG2-t-butyl ester" is a versatile heterobifunctional linker that offers a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a thiol group for conjugation, with a t-butyl ester protecting a carboxylic acid for further modification. This guide provides an objective comparison of the performance of this compound conjugates with alternative linkers, supported by experimental data and detailed protocols.

I. Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize representative data from various studies comparing the performance of different linker types. While direct data for this compound is not always available, the comparison between PEG and alkyl linkers provides valuable insights.

Table 1: Impact of Linker Type and Length on Target Protein Degradation

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
Estrogen Receptor α (ERα)PEG12Effective degradationNot specified
Estrogen Receptor α (ERα)PEG16More potent degradationNot specified
Androgen Receptor (AR)Flexible (PEG)Not specifiedExhibited degradationNot specified
Androgen Receptor (AR)Rigid (Disubstituted phenyl)Not specifiedMore potent degradationNot specified

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental conditions.[1]

Experimental Protocols

Western Blotting for Protein Degradation Assessment

This protocol outlines the standard method to quantify the degradation of a target protein following PROTAC treatment.[2][3]

Materials:

  • Cell line expressing the target protein (e.g., HeLa, HEK293)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound conjugate) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

II. Application in Antibody-Drug Conjugates (ADCs)

ADCs utilize monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are paramount for ADC efficacy and safety. Thiol-PEG linkers are often used for conjugation to cysteine residues on the antibody.

Data Presentation: Comparative Stability of ADC Linkers

The stability of the linker is a critical factor in ADC design. Premature drug release can lead to off-target toxicity. The following table compares the stability of different linker types in human plasma.

Table 2: In Vitro Plasma Stability of Different ADC Linker Technologies

Linker TypeModel SystemIncubation Time (days)% Intact Conjugate
Maleimide-based (Thioether)ADC in human plasma7~50%
"Bridging" DisulfideADC in human plasma7>95%
Thioether (from Thiol-ene)ADC in human plasma7>90%
Maleamic acid conjugateFluorescent trastuzumab conjugate7Completely stable

Note: This data highlights the potential instability of traditional maleimide-based linkers compared to newer technologies.[4][5]

Experimental Protocols

In Vitro ADC Plasma Stability Assay

This protocol is used to assess the stability of an ADC in plasma by measuring the amount of intact ADC over time.[6][7]

Materials:

  • ADC of interest

  • Human plasma (or from other species)

  • Phosphate-buffered saline (PBS)

  • ELISA plates

  • Coating antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., anti-payload antibody)

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • ELISA:

    • Coat ELISA plates with an anti-human IgG antibody.

    • Add the plasma samples containing the ADC.

    • Detect the intact ADC using an HRP-conjugated anti-payload antibody.

  • Data Analysis: Quantify the amount of intact ADC at each time point by measuring the absorbance and comparing it to a standard curve. Calculate the percentage of intact ADC relative to the 0-hour time point.

Mandatory Visualization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Thiol-PEG2-t-butyl ester Linker Linker->ADC Drug Cytotoxic Drug Drug->ADC ADC_circ Intact ADC ADC->ADC_circ Released_Drug Prematurely Released Drug ADC_circ->Released_Drug Linker Cleavage (Instability) TumorCell Tumor Cell ADC_circ->TumorCell Binding Internalization Internalization TumorCell->Internalization DrugRelease Drug Release Internalization->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

Caption: Experimental workflow for ADC synthesis and mechanism of action.

III. Application in Nanoparticle Functionalization

Functionalizing nanoparticles with PEG chains (PEGylation) is a common strategy to improve their biocompatibility, stability in biological fluids, and circulation time. The thiol group of "this compound" allows for straightforward conjugation to gold nanoparticles.

Data Presentation: Impact of PEGylation on Nanoparticle Properties

PEGylation significantly influences the physicochemical and biological properties of nanoparticles.

Table 3: Effects of PEGylation on Gold Nanoparticles

PropertyUnmodified Gold NanoparticlesThiol-PEG Functionalized Gold Nanoparticles
Stability in high salt buffer Prone to aggregationIncreased stability
Protein Adsorption (Protein Corona) HighReduced
Cellular Uptake by Macrophages HighReduced
In Vivo Circulation Half-life ShortProlonged
Cytotoxicity Can be cytotoxicGenerally reduced

Note: The properties of PEGylated nanoparticles can be tuned by altering the PEG chain length and density.

Experimental Protocols

Synthesis and Functionalization of Gold Nanoparticles with Thiol-PEG

This protocol describes a common method for preparing PEGylated gold nanoparticles.[8][9]

Materials:

Procedure:

  • Gold Nanoparticle Synthesis (Citrate Reduction Method):

    • Heat a solution of HAuCl4 to boiling.

    • Rapidly add a solution of trisodium citrate while stirring vigorously. The solution will change color, indicating nanoparticle formation.

    • Continue boiling for a few minutes and then cool to room temperature.

  • Functionalization with Thiol-PEG:

    • Add an excess of this compound to the gold nanoparticle suspension.

    • Stir the mixture overnight to allow for ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in a suitable buffer (e.g., PBS). Repeat the washing step to remove excess unbound PEG.

Mandatory Visualization

Nanoparticle_Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_application Biological Application GoldSalt Gold Salt (HAuCl4) AuNP Citrate-capped Gold Nanoparticle GoldSalt->AuNP Reduction Citrate Citrate Citrate->AuNP PEG_AuNP PEGylated Gold Nanoparticle AuNP->PEG_AuNP Ligand Exchange ThiolPEG This compound ThiolPEG->PEG_AuNP BiologicalSystem Biological System (e.g., Bloodstream) PEG_AuNP->BiologicalSystem ImprovedProperties Improved Biocompatibility & Stability BiologicalSystem->ImprovedProperties

Caption: Workflow for nanoparticle synthesis and functionalization.

References

Navigating Large-Scale Synthesis: A Cost-Effectiveness Comparison of Thiol-PEG2-t-butyl ester and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale experiments to large-scale synthesis presents a critical juncture where reagent selection profoundly impacts project feasibility and cost. This guide provides a comprehensive comparison of "Thiol-PEG2-t-butyl ester" with alternative thiol-reactive linkers, focusing on the cost-effectiveness and performance metrics relevant to industrial-scale production for applications such as antibody-drug conjugates (ADCs) and peptide modifications.

In the realm of bioconjugation, the covalent attachment of molecules is facilitated by specialized chemical linkers. Among these, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. "this compound" is one such linker, featuring a reactive thiol group for conjugation to biomolecules and a t-butyl ester protected carboxylic acid for subsequent functionalization. However, its suitability for large-scale synthesis requires a thorough evaluation of not only its performance but also its economic viability compared to established and next-generation alternatives.

Performance and Cost Comparison of Thiol-Reactive Linkers

The selection of an appropriate linker for large-scale synthesis is a multi-faceted decision that extends beyond the initial purchase price of the reagent. Factors such as reaction efficiency, stability of the resulting conjugate, and the complexity of synthesis and purification processes all contribute to the overall cost-effectiveness. Below is a comparative analysis of "this compound" and a common alternative, a maleimide-based PEG linker.

FeatureThis compoundMaleimide-PEG LinkerNext-Generation Thiol-Reactive Linkers (e.g., Vinyl Sulfones)
Estimated Bulk Price Moderate to HighLow to ModerateHigh
Reaction Efficiency HighVery High (>90%)High (>90%)
Reaction Conditions Mild, pH-dependentMild (pH 6.5-7.5), Room TemperatureMild (pH 7-9), Room Temperature
Conjugate Stability Stable Thioether BondModerate (prone to retro-Michael addition)High (Irreversible Thioether Bond)
Synthesis Complexity Multi-step synthesis with protection/deprotectionGenerally straightforward synthesisCan involve more complex synthetic routes
Purification Requires robust purification to remove impuritiesPurification can be challenging due to potential side reactionsPurification strategies are well-established
Scalability Feasible, but cost of goods can be a factorWell-established for large-scale productionScalability is improving with increasing adoption

Experimental Considerations and Methodologies

The successful implementation of any linker in a large-scale process hinges on well-defined and optimized experimental protocols. Below are generalized methodologies for conjugation and purification relevant to the linkers discussed.

General Protocol for Thiol-PEGylation

This protocol outlines a typical procedure for conjugating a thiol-containing PEG linker to a biomolecule, such as a protein with available cysteine residues.

Materials:

  • Biomolecule (e.g., antibody, peptide) with free thiol groups

  • Thiol-PEG linker (e.g., this compound or Maleimide-PEG)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

  • Reducing agent (if disulfide bonds need to be cleaved, e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Biomolecule Preparation: If necessary, reduce disulfide bonds in the biomolecule using a suitable reducing agent to generate free thiol groups. Purify the reduced biomolecule to remove the reducing agent.

  • Conjugation Reaction: Dissolve the Thiol-PEG linker in an appropriate solvent and add it to the biomolecule solution in the reaction buffer. The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (typically 1-4 hours).

  • Quenching: Add a quenching reagent to cap any unreacted thiol-reactive groups on the linker.

  • Purification: Purify the resulting conjugate to remove excess linker, unconjugated biomolecule, and other reaction byproducts. Common methods include size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX).[1]

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its purity and integrity.

Workflow for Large-Scale Purification of PEGylated Products

Purification is a critical and often costly step in large-scale synthesis. The choice of method depends on the properties of the conjugate and the impurities to be removed.

Caption: A typical workflow for the purification of PEGylated biomolecules at a large scale.

In-Depth Analysis of Cost-Effectiveness

While the upfront cost of "this compound" may be higher than that of some traditional linkers, a comprehensive cost-effectiveness analysis must consider the entire manufacturing process.

Key Cost Drivers in Large-Scale Synthesis:

  • Raw Material Costs: The price per kilogram of the linker and other reagents is a primary consideration. While maleimide-based linkers often have a lower initial cost, the price of next-generation linkers with improved stability is decreasing as they become more widely adopted.

  • Process Complexity and Yield: A multi-step synthesis with several protection and deprotection steps, as can be the case for "this compound," can lead to lower overall yields and increased labor and equipment costs. Simpler, more direct conjugation strategies can offer significant savings in terms of time and resources.

  • Purification Costs: The efficiency and cost of downstream purification are critical. The presence of side products or unreacted reagents can necessitate complex and expensive multi-step purification protocols. Linkers that offer high reaction specificity and efficiency can reduce the burden on purification.[1]

  • Stability and Performance of the Final Product: For therapeutic applications like ADCs, the stability of the linker-payload connection is paramount. An unstable linker, such as a traditional maleimide, can lead to premature drug release, reducing efficacy and increasing off-target toxicity.[2] The potentially higher cost of a more stable linker can be justified by the improved performance and safety profile of the final drug product.

Logical Decision Pathway for Linker Selection in Large-Scale Synthesis

The choice of a thiol-reactive linker for a large-scale project involves a trade-off between various factors. The following diagram illustrates a logical pathway for this decision-making process.

Linker Selection Pathway Start Project Initiation: Large-Scale Bioconjugation Stability Is in vivo stability critical? Start->Stability Cost_Constraint Are there strict upfront cost constraints? Stability->Cost_Constraint Yes Next_Gen Consider Next-Gen Linkers (e.g., Vinyl Sulfone): - Highest stability - Higher initial cost Stability->Next_Gen No (Stability is paramount) Process_Complexity Is a streamlined process with minimal steps preferred? Cost_Constraint->Process_Complexity No Maleimide Consider Maleimide-PEG: - Lower initial cost - Risk of instability Cost_Constraint->Maleimide Yes (Lowest upfront cost) Thiol_PEG_Ester Consider Thiol-PEG-t-butyl ester: - Stable thioether bond - Requires deprotection step Process_Complexity->Thiol_PEG_Ester No (Willing to manage complexity) Process_Complexity->Next_Gen Yes (Prioritize process efficiency)

Caption: A decision-making flowchart for selecting a thiol-reactive linker for large-scale synthesis.

Conclusion

The cost-effectiveness of "this compound" in large-scale synthesis is not determined by its price tag alone. A thorough evaluation must encompass the entire manufacturing workflow, from the complexity of the synthesis and the required purification steps to the ultimate performance and stability of the final bioconjugate.

For applications where in vivo stability is a critical attribute, the investment in a linker that forms a more robust thioether bond, such as "this compound" or a next-generation alternative, can be well justified. While traditional maleimide-based linkers may offer a lower upfront cost, the potential for conjugate instability and the associated risks can outweigh this initial advantage.

Ultimately, the optimal choice of linker will depend on the specific requirements of the project, including the nature of the biomolecule, the desired properties of the final conjugate, and the overall budgetary and timeline constraints. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make informed decisions to ensure the successful and cost-effective scale-up of their bioconjugation processes.

References

The Versatility of Thiol-PEG2-t-butyl Ester in Modern Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, the role of chemical linkers is paramount in the design and efficacy of novel drug modalities. Among these, "Thiol-PEG2-t-butyl ester" has emerged as a valuable heterobifunctional tool, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive review of its applications, a comparison with alternative linkers, and general experimental protocols based on recent literature and available data.

Structural Features and Reactivity

"this compound" is a polyethylene (B3416737) glycol (PEG) based linker characterized by three key functional components: a terminal thiol group, a short PEG2 spacer, and a t-butyl ester protected carboxylic acid.[1][2] This trifecta of functionalities provides a versatile platform for bioconjugation.

The thiol (-SH) group offers a reactive handle for selective conjugation to various moieties, most commonly maleimides, through a Michael addition reaction.[3][4] This thiol-maleimide conjugation is a widely used strategy in bioconjugation due to its high efficiency and specificity under mild conditions.[4] The short diethylene glycol (PEG2) spacer enhances the aqueous solubility of the resulting conjugate, a critical factor in improving the pharmacokinetic properties of therapeutic molecules.[5][6] The t-butyl ester serves as a protecting group for a carboxylic acid. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent conjugation, for instance, to an amine group on a target molecule.[6][7]

Core Applications in Targeted Therapeutics

The primary application of "this compound" is as a linker in the synthesis of complex therapeutic agents that require the precise connection of two or more distinct molecules.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. "this compound" is an ideal candidate for this linker component. For instance, the thiol group can be reacted with a maleimide-functionalized E3 ligase ligand, and after deprotection of the t-butyl ester, the resulting carboxylic acid can be coupled to an amine-containing ligand for the target protein.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Target_Ligand Target Protein Ligand Linker This compound (derived) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits

General structure of a PROTAC utilizing a PEG linker.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of an ADC. "this compound" can be used to connect the cytotoxic payload to the antibody. The thiol group can be used to attach the linker to the payload, and the deprotected carboxylic acid can be coupled to lysine (B10760008) residues on the antibody.

Performance Comparison with Alternative Linkers

While specific head-to-head quantitative data for "this compound" versus other linkers in the recent literature is scarce, a qualitative comparison can be made based on the properties of its constituent parts.

FeatureThis compoundShort-Chain Alkyl LinkersLong-Chain PEG Linkers (e.g., PEG12)Cleavable Linkers (e.g., Disulfide)
Solubility Enhancement ModerateLowHighVariable
Flexibility ModerateLowHighVariable
In Vivo Stability High (non-cleavable backbone)HighHighLow (designed to cleave in vivo)
Synthetic Complexity ModerateLowModerate to HighModerate
Control over Conjugation High (orthogonal reactive ends)Can be lowerHighHigh

Experimental Protocols

Detailed experimental protocols for the use of "this compound" are often specific to the molecules being conjugated. However, general procedures for the key reactions are provided below.

General Protocol for Thiol-Maleimide Conjugation
  • Dissolve the maleimide-functionalized molecule in a suitable buffer, typically a phosphate (B84403) buffer (pH 6.5-7.5) containing EDTA.

  • Dissolve "this compound" in a compatible solvent (e.g., DMSO or DMF) and add it to the maleimide (B117702) solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents).

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the conjugate using size exclusion chromatography or reversed-phase HPLC.

General Protocol for t-Butyl Ester Deprotection
  • Dissolve the t-butyl ester-containing conjugate in a suitable organic solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of a strong acid , such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Remove the acid and solvent under reduced pressure. The resulting carboxylic acid can then be used in the next step without further purification or after purification by HPLC.

Experimental_Workflow cluster_Step1 Step 1: Thiol-Maleimide Conjugation cluster_Step2 Step 2: t-Butyl Ester Deprotection cluster_Step3 Step 3: Final Conjugation A Maleimide-functionalized Molecule C Reaction (pH 6.5-7.5) A->C B This compound B->C D Purification (HPLC) C->D E Conjugate from Step 1 D->E Proceed to next step G Deprotection Reaction E->G F Trifluoroacetic Acid (TFA) F->G H Solvent Removal G->H I Deprotected Conjugate (Carboxylic Acid) H->I Proceed to next step K Amide Bond Formation (e.g., EDC/NHS) I->K J Amine-containing Molecule J->K L Final Purified Product K->L

A generalized experimental workflow for using this compound.

References

Safety Operating Guide

Proper Disposal of Thiol-PEG2-t-butyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Thiol-PEG2-t-butyl ester are paramount for ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and related thiol-containing compounds, emphasizing operational safety and environmental responsibility.

Thiol compounds are characterized by their strong, unpleasant odors, which can be detected at very low concentrations. While the toxicity of specific compounds varies, many thiols are classified as hazardous materials. The primary and most effective method for neutralizing the hazards and odor of thiol compounds is through oxidation. This procedure converts the volatile and malodorous thiols into less harmful and odorless sulfonic acids or other oxidized species.[1] The preferred oxidizing agent for this process is a sodium hypochlorite (B82951) solution, commonly known as bleach.[1][2][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood to prevent the inhalation of vapors and the release of noxious odors into the laboratory.[1][4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]

Quantitative Data for Decontamination

The following table summarizes the key quantitative parameters for the bleach decontamination protocol for thiol-containing waste.

ParameterValue/RangeNotes
Bleach Solution Ratio 1:1 mixture of commercial bleach and waterCommercial bleach is typically a 5-6% sodium hypochlorite solution.[1][5]
Soaking Time 14-24 hoursThis duration ensures the complete oxidation of the thiol to a less odorous sulfonic acid.[2][4][5]
Verification Absence of characteristic thiol odorIf the odor persists after the initial soaking period, add more bleach and allow for additional reaction time.[1]
Neutralization of Bulk Waste Slow, dropwise addition of excess bleach solutionThis reaction can be exothermic, so it should be performed carefully in a fume hood, potentially with cooling.[1][6]

Experimental Protocol for Thiol Disposal: Oxidation via Hypochlorite Solution

This protocol details the step-by-step procedure for the safe disposal of this compound waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[1]

  • Certified chemical fume hood.[1]

  • Designated and clearly labeled hazardous waste container.[1]

  • Commercial household bleach (typically 5-6% sodium hypochlorite).[1]

  • Plastic container or bucket for preparing a bleach bath.[1]

Procedure:

Step 1: Preparation of Bleach Bath Within a chemical fume hood, prepare a bleach bath by creating a 1:1 mixture of commercial bleach and water in a suitable plastic container.[1][5] Clearly label the container "Thiol Decontamination Bleach Bath."

Step 2: Decontamination of Glassware and Equipment Immediately after use, submerge all contaminated non-disposable items, such as glassware, syringes, and cannulas, into the prepared bleach bath.[1][5] Ensure all contaminated surfaces are fully submerged.[4] For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and allow them to stand in the fume hood.

Step 3: Soaking and Verification Allow the contaminated items to soak for a minimum of 14-24 hours to ensure complete oxidation of any residual thiol.[2][4][5] After the soaking period, cautiously check for the characteristic thiol odor.[1] If the odor is no longer present, the items can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.[5] If the odor persists, add more bleach to the bath and extend the soaking time.[1]

Step 4: Liquid Waste Disposal Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5] The label should explicitly state "Hazardous Waste" and indicate that it contains thiols.[5] For bulk liquid waste, slowly and carefully add an excess of bleach solution to the waste container within a fume hood.[1] Be aware that this reaction can be exothermic.[1] Once neutralized (odor-free), the resulting solution should be disposed of in accordance with local and institutional regulations for chemical waste.[1] Under no circumstances should thiol waste be poured down the drain. [4]

Step 5: Solid Waste Disposal Disposable items such as gloves and paper towels that have come into contact with this compound should be immediately placed in a sealable plastic bag to contain the odor and then disposed of in a designated hazardous waste container for solids.[4]

Step 6: Disposal of Used Bleach Baths A bleach bath is considered expired and no longer effective if a white solid forms, a significant amount of grime accumulates, or a strong thiol odor persists.[5] Used bleach baths should be disposed of according to institutional guidelines. In many cases, they can be disposed of down the drain with copious amounts of water, but always confirm your institution's specific protocols.[1][5]

Disposal Workflow Diagram

Thiol_Disposal_Workflow cluster_waste_generation Waste Generation cluster_treatment Treatment and Decontamination cluster_final_disposal Final Disposal liquid_waste Liquid Waste Containing This compound collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid solid_waste Contaminated Solid Waste (Gloves, Paper Towels) collect_solid Seal in Plastic Bag solid_waste->collect_solid glassware Contaminated Glassware and Equipment bleach_bath Prepare 1:1 Bleach Bath glassware->bleach_bath neutralize_liquid Neutralize with Excess Bleach Solution (in fume hood) collect_liquid->neutralize_liquid dispose_liquid Dispose as Hazardous Chemical Waste per Institutional Guidelines neutralize_liquid->dispose_liquid dispose_solid Dispose in Hazardous Solid Waste Container collect_solid->dispose_solid soak_glassware Submerge Glassware for 14-24 hours bleach_bath->soak_glassware dispose_bleach Dispose of Used Bleach Bath per Institutional Guidelines bleach_bath->dispose_bleach rinse_glassware Rinse with Water and Clean Normally soak_glassware->rinse_glassware

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and other thiol compounds, ensuring a safe working environment and compliance with disposal regulations. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Thiol-PEG2-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for Thiol-PEG2-t-butyl ester, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of analogous thiol-containing compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Thiol compounds are known for their strong, unpleasant odors and potential health hazards.[1][2][3] Based on data for similar compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield may be required for splash hazards.To protect against chemical splashes.
Skin Protection Appropriate protective gloves (e.g., nitrile or neoprene rubber) and a flame-resistant lab coat should be worn and kept fastened.[1][2]To prevent skin contact and exposure.[1]
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]To prevent inhalation of vapors.[3]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[2][3] Always inspect gloves for integrity before use.To prevent direct skin contact with the chemical.
Footwear Closed-toe shoes.[3]To protect feet from spills.[3]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble All Necessary Glassware prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 handle1 Don All Required PPE prep3->handle1 handle2 Conduct All Operations in Fume Hood handle1->handle2 handle3 Keep Container Tightly Sealed handle2->handle3 post1 Decontaminate Glassware handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Clean Work Area post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Experimental Workflow Diagram.

Handling Procedures:

  • Always work within a certified chemical fume hood to control vapor exposure.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Keep the container of this compound tightly sealed when not in use.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • It is recommended to store this product in a refrigerator at 2-8°C.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection

Waste TypeContainerLabeling
Liquid Thiol Waste Designated, sealed, and clearly labeled hazardous waste container.Must explicitly state that the container holds thiol-containing waste.[2]
Solid Thiol Waste Sealed plastic bag placed in a designated solid hazardous waste container.[2]Must be clearly labeled as containing thiol waste.[6]
Decontamination Solution Separate, labeled hazardous waste container.[2]Label should indicate the contents (e.g., "Used Bleach Solution for Thiol Decontamination").

Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Collection (in Fume Hood) cluster_decon Decontamination cluster_final Final Disposal collect_liquid Collect Liquid Waste in Labeled Container final_liquid Dispose of Liquid Waste Container via Hazmat collect_liquid->final_liquid collect_solid Collect Solid Waste in Sealed Bags final_solid Dispose of Solid Waste Container via Hazmat collect_solid->final_solid decon_glass Submerge Glassware in Bleach Bath final_decon Dispose of Decontamination Waste via Hazmat decon_glass->final_decon decon_spills Neutralize Spills with Bleach Solution decon_spills->final_decon

Caption: Thiol Waste Disposal Workflow.

Decontamination Procedure:

  • A common method for neutralizing the potent odor of thiols is through oxidation with a sodium hypochlorite (B82951) solution (household bleach).[7]

  • For decontamination of glassware, immerse items in a 1:1 mixture of bleach and water for at least 14 hours within a fume hood.[6][7]

  • Small quantities of liquid thiol waste can be neutralized by slowly adding the thiol to a stirred bleach solution. This reaction can be exothermic and should be performed with caution.[6][7]

  • All decontamination solutions must also be collected and disposed of as hazardous waste.[2][6]

Emergency Procedures:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with disposal regulations. Always consult your institution's specific safety and disposal protocols.

References

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Retrosynthesis Analysis

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